molecular formula C8H13NO2 B1473314 Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate CAS No. 1363381-51-4

Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B1473314
CAS No.: 1363381-51-4
M. Wt: 155.19 g/mol
InChI Key: PPFNTLCZEGSHSC-UHFFFAOYSA-N
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Description

Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-6(7)4-9-3-5/h5-7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFNTLCZEGSHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194394
Record name 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid, methyl ester
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Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-51-4
Record name 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid, methyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID301194394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Azabicyclo[3.1.1]heptane Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of three-dimensional scaffolds is paramount for the development of novel therapeutics with enhanced physicochemical properties and clinical success rates. The 3-azabicyclo[3.1.1]heptane framework has emerged as a compelling structural motif, serving as a saturated bioisosteric replacement for commonly employed aromatic rings like pyridine and piperidine.[1][2] Its rigid, bicyclic nature introduces conformational constraint, which can lead to improved target selectivity and potency. Furthermore, the introduction of a nitrogen atom into the bicyclic system offers a handle for further functionalization and modulation of pharmacokinetic properties. This guide provides a comprehensive, in-depth technical overview of a robust and scalable synthesis of a key derivative, Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate, tailored for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound hinges on the construction of the strained bicyclic core from a readily available cyclobutane precursor. A logical and efficient retrosynthetic analysis points towards a strategy centered on an intramolecular cyclization of a suitably functionalized cyclobutane derivative. This approach leverages the commercial availability of methyl 3-oxocyclobutanecarboxylate, a versatile starting material that contains the requisite ester functionality and a ketone for the introduction of the nitrogen-containing substituent.

A key transformation in the forward synthesis is a diastereoselective Strecker reaction on methyl 3-oxocyclobutanecarboxylate. This reaction efficiently installs the aminonitrile functionality with a favorable stereochemical outcome, setting the stage for the subsequent cyclization and formation of the bicyclic imide intermediate. The following sections will detail the step-by-step execution of this synthetic route, elucidating the rationale behind the choice of reagents and reaction conditions.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a multi-step process, commencing with the formation of the key aminonitrile intermediate, followed by hydrolysis, cyclization, and subsequent transformations to yield the target compound.

Synthesis_Workflow SM Methyl 3-oxocyclobutanecarboxylate Int1 Methyl 1-(benzylamino)-3-cyanocyclobutane-1-carboxylate SM->Int1  Strecker Reaction (BnNH2, TMSCN) Int2 1-(Benzylamino)-3-carbamoylcyclobutane-1-carboxylic acid Int1->Int2  Nitrile Hydrolysis (H2SO4, TFA) Int3 3-Benzyl-3-azabicyclo[3.1.1]heptane-2,4-dione Int2->Int3  Cyclization (t-BuOK) Int4 3-Benzyl-3-azabicyclo[3.1.1]heptane Int3->Int4  Reduction (BH3·SMe2) Target This compound Int4->Target  Debenzylation & Esterification (H2, Pd/C then MeOH, H+)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established and scalable methodologies for the synthesis of the 3-azabicyclo[3.1.1]heptane core.[2][3]

Step 1: Diastereoselective Strecker Reaction

The initial step involves the formation of the key aminonitrile intermediate via a modified Strecker reaction. The choice of benzylamine as the amine component provides a protecting group that can be readily removed in a later step. The diastereoselectivity of this reaction is crucial, favoring the formation of the trans isomer, which is thermodynamically more stable.[3]

Protocol:

  • To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in a suitable solvent such as methanol, add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield methyl 1-(benzylamino)-3-cyanocyclobutane-1-carboxylate. The major diastereomer can be further purified by trituration with a minimal amount of a suitable solvent like isopropanol.[3]

Parameter Value Reference
Starting MaterialMethyl 3-oxocyclobutanecarboxylate[3]
ReagentsBenzylamine, Trimethylsilyl cyanide[3]
Diastereomeric Ratio (initial)~2:1 (trans:cis)[2]
Yield (major diastereomer)64%[3]
Step 2: Selective Nitrile Hydrolysis

The next critical step is the selective hydrolysis of the nitrile group to a primary amide. This is achieved under strongly acidic conditions.

Protocol:

  • Dissolve the methyl 1-(benzylamino)-3-cyanocyclobutane-1-carboxylate (1.0 eq) in trifluoroacetic acid (TFA).

  • Cool the solution to 10 °C and add concentrated sulfuric acid (96%) dropwise with careful stirring.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Concentrate the mixture under reduced pressure.

  • Carefully neutralize the viscous residue with a saturated aqueous solution of potassium carbonate at 0 °C to a pH of 9. Caution: This is a highly exothermic reaction.

  • The resulting precipitate can be collected by filtration, washed with water, and dried to yield the crude amino acid intermediate.

Step 3: Intramolecular Imide Formation

The formation of the bicyclic imide is a key cyclization step, driven by the deprotonation of the amide and subsequent intramolecular attack on the ester carbonyl.

Protocol:

  • Suspend the crude amino acid from the previous step in a suitable solvent like tetrahydrofuran (THF).

  • Add a strong base, such as potassium tert-butoxide (t-BuOK) (2.0 eq), portionwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction with water and extract with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to afford the bicyclic imide, 3-benzyl-3-azabicyclo[3.1.1]heptane-2,4-dione.

Step 4: Reduction of the Bicyclic Imide

The bicyclic imide is then reduced to the corresponding amine.

Protocol:

  • Dissolve the 3-benzyl-3-azabicyclo[3.1.1]heptane-2,4-dione (1.0 eq) in anhydrous THF.

  • Add borane dimethyl sulfide complex (BH₃·SMe₂) (3.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture and quench by the slow addition of methanol, followed by hydrochloric acid.

  • Concentrate the mixture and then basify with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the product with an organic solvent, dry, and concentrate to yield 3-benzyl-3-azabicyclo[3.1.1]heptane.

Step 5: Debenzylation and Esterification to Yield the Final Product

The final steps involve the removal of the benzyl protecting group and the re-establishment of the methyl ester.

Protocol:

  • Dissolve the 3-benzyl-3-azabicyclo[3.1.1]heptane in methanol.

  • Add a palladium on carbon catalyst (10 wt. % Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the resulting crude amine in methanol and add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

  • Heat the mixture to reflux for 4-8 hours to effect esterification.

  • Cool the reaction, neutralize with a base, and extract the product.

  • Purify by column chromatography to obtain this compound. The hydrochloride salt can be prepared by treating a solution of the free base with HCl in a suitable solvent.[4][5]

Characterization Data

Spectroscopic data for the final product, this compound hydrochloride, is available in the literature and commercial sources.[4][5]

Technique Expected Data
¹H NMRSignals corresponding to the bicyclic core protons and the methyl ester singlet.
¹³C NMRResonances for the carbonyl carbon, the methyl ester carbon, and the carbons of the bicyclic framework.
Mass SpectrometryA molecular ion peak corresponding to the protonated molecule [M+H]⁺.

Conclusion and Future Perspectives

The synthetic route detailed herein provides a reliable and scalable method for the preparation of this compound. The strategic use of a diastereoselective Strecker reaction on a readily available cyclobutanone derivative is a key feature of this efficient synthesis. The resulting bicyclic scaffold serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The ester functionality provides a convenient handle for further chemical modifications, such as amide bond formation or reduction to the corresponding alcohol, thus enabling the exploration of a diverse chemical space around the 3-azabicyclo[3.1.1]heptane core. The continued development of synthetic methodologies towards such novel three-dimensional scaffolds will undoubtedly fuel the discovery of the next generation of therapeutic agents.

References

  • Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., Golovchenko, O., Brovarets, V., & Grygorenko, O. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • ResearchGate. (n.d.). (A–D) Known synthetic approaches toward 3-azabicyclo[3.1.1]heptanes... [Image]. Retrieved from [Link]

  • ChemRxiv. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link]

  • ResearchGate. (n.d.). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Azabicyclo[3.1.1]heptane Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is increasingly focused on the development of molecules with enhanced three-dimensionality to improve target engagement and optimize pharmacokinetic profiles. In this context, saturated bicyclic scaffolds have emerged as critical design elements. The 3-azabicyclo[3.1.1]heptane core, a key structural motif, serves as a conformationally restricted isostere of piperidine and pyridine, two of the most ubiquitous heterocycles in pharmaceuticals.[1][2] This structural rigidity allows for precise positioning of substituents in three-dimensional space, potentially leading to improved binding affinity and selectivity for biological targets. Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate, as a functionalized derivative of this scaffold, represents a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design and development programs.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Where experimental data is not publicly available, we will leverage data from structurally related analogs and established scientific principles to provide well-grounded estimations. This document is intended to serve as a practical resource for researchers, enabling informed decisions in the design and execution of their scientific endeavors.

Molecular Structure and Identification

A foundational understanding of a molecule begins with its precise chemical identity. The structural and identifying information for this compound is summarized in the table below. The compound is commonly available as its hydrochloride salt to improve stability and handling.

ParameterValueSource
Chemical Name This compound-
Synonyms Methyl 3-azabicyclo-[3.1.1]heptan-6-carboxylate[3]
CAS Number 1389264-36-1 (hydrochloride salt)[3]
Molecular Formula C₈H₁₃NO₂ (free base) / C₈H₁₄ClNO₂ (hydrochloride salt)[3]
Molecular Weight 155.19 g/mol (free base) / 191.66 g/mol (hydrochloride salt)[3]
Canonical SMILES COC(=O)C1C2CNCC1C2[3]
InChI Key XIISKEZBOHDVDM-UHFFFAOYSA-N[3]

Predicted and Comparative Physicochemical Properties

PropertyPredicted/Comparative ValueRationale and Discussion
Melting Point (°C) Likely > 150 °C (as hydrochloride salt)Amine hydrochloride salts are typically crystalline solids with relatively high melting points. The rigid bicyclic structure would also contribute to a more stable crystal lattice.
Boiling Point (°C) > 250 °C (free base, predicted)The presence of a polar secondary amine and a methyl ester group suggests significant intermolecular interactions, leading to a high boiling point.
Aqueous Solubility Moderately to highly soluble (as hydrochloride salt)The hydrochloride salt of an amine is expected to be readily soluble in water. The free base will have lower aqueous solubility. The presence of the ester group may slightly decrease solubility compared to the parent amine.
pKa 8.5 - 9.5 (for the secondary amine)The pKa of the secondary amine in the 3-azabicyclo[3.1.1]heptane ring is expected to be similar to that of other cyclic secondary amines. This value is critical for understanding the ionization state of the molecule at physiological pH.
LogP (Octanol-Water Partition Coefficient) 0.5 - 1.5 (for the free base)This is an estimate based on the presence of both polar (amine, ester) and nonpolar (bicyclic alkyl frame) functionalities. A LogP in this range suggests a good balance of hydrophilicity and lipophilicity, which is often desirable for drug candidates. For comparison, the calculated LogP for 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid is 0.9204.[4]

Spectroscopic Characterization: A Guide to Interpretation

While specific spectra for this compound are not publicly available, this section provides a guide to the expected spectroscopic features based on its structure. Chemical suppliers often provide lot-specific spectra upon request.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the rigid bicyclic system and the presence of multiple diastereotopic protons. Key expected signals include:

  • Methyl Ester (-OCH₃): A singlet at approximately 3.6-3.8 ppm.

  • Ring Protons: A series of complex multiplets in the range of 1.5-3.5 ppm. The protons adjacent to the nitrogen atom will be deshielded and appear further downfield.

  • NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration. In the hydrochloride salt, this proton will be coupled to the adjacent CH protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon skeleton:

  • Carbonyl Carbon (-C=O): A signal in the range of 170-175 ppm.

  • Methyl Ester Carbon (-OCH₃): A signal around 50-55 ppm.

  • Ring Carbons: A series of signals in the aliphatic region (20-60 ppm). The carbons bonded to the nitrogen will be shifted downfield compared to the other ring carbons.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and obtaining fragmentation information.

  • Electrospray Ionization (ESI): In positive ion mode, the expected [M+H]⁺ ion for the free base would be at m/z 156.2. For the hydrochloride salt, the base peak would likely be the same, representing the protonated free base.

  • Fragmentation Pattern: The fragmentation pattern will be characteristic of the bicyclic ring system. Common fragmentation pathways would involve the loss of the methoxycarbonyl group and cleavage of the bicyclic core.

Experimental Protocols for Physicochemical Characterization

For researchers wishing to determine the precise physicochemical properties of this compound, the following established protocols are recommended.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess compound to water in a sealed vial prep2 Equilibrate at a constant temperature (e.g., 25°C or 37°C) with agitation for 24-48 hours prep1->prep2 sep1 Centrifuge or filter the suspension to separate the solid from the supernatant prep2->sep1 analysis1 Carefully collect an aliquot of the clear supernatant sep1->analysis1 analysis2 Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) analysis1->analysis2

Caption: Shake-Flask Method for Solubility.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the pKa of ionizable groups.

Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve a known amount of the compound (as hydrochloride salt) in water titration1 Titrate the solution with a standardized solution of NaOH prep1->titration1 titration2 Monitor the pH of the solution continuously using a calibrated pH meter titration1->titration2 analysis1 Plot the pH versus the volume of NaOH added titration2->analysis1 analysis2 Determine the half-equivalence point from the titration curve analysis1->analysis2 analysis3 The pH at the half-equivalence point is equal to the pKa analysis2->analysis3

Caption: Potentiometric Titration for pKa.

Conclusion: A Versatile Scaffold with Favorable Predicted Properties

This compound is a promising building block for medicinal chemistry, offering a rigid and three-dimensional core for the development of novel therapeutics. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide has provided a comprehensive overview based on its chemical structure, data from related analogs, and established scientific principles. The predicted properties, including moderate to high aqueous solubility of its salt form and a pKa in the physiological range, suggest that this scaffold is well-suited for incorporation into drug discovery programs. The experimental protocols outlined herein provide a clear path for researchers to determine the precise physicochemical parameters of this and related molecules, further enabling their rational application in the design of next-generation therapeutics.

References

  • Lysenko, V., et al. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. (n.d.). Available at: [Link]

  • Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 12(19), 4372–4375.
  • Lysenko, V., et al. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]

  • MDPI. (n.d.). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Available at: [Link]

  • PubChem. (n.d.). CID 176998481 | C8H13NO2. Available at: [Link]

  • PubMed Central. (n.d.). Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. Available at: [Link]

  • PubMed. (n.d.). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Available at: [Link]

  • ResearchGate. (n.d.). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres* | Request PDF*. Available at: [Link]

  • PubMed. (n.d.). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • MDPI. (n.d.). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate (CAS 1363381-51-4)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking New Chemical Space with Conformationally Restricted Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer superior pharmacological profiles is relentless. The deliberate move away from flat, aromatic systems towards three-dimensional, sp³-rich scaffolds has become a cornerstone of contemporary drug design. These efforts aim to enhance target specificity, improve physicochemical properties, and unlock new intellectual property. It is within this context that we present this technical guide on Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate .

This molecule is not merely another building block; it represents a key entry point into the structurally unique and functionally significant 3-azabicyclo[3.1.1]heptane class of compounds. This bicyclic system serves as a rigid, non-classical bioisostere of piperidine and pyridine—two of the most ubiquitous heterocycles in approved pharmaceuticals.[1][2] By constraining the flexible piperidine ring into a bicyclic structure, chemists can enforce specific substituent exit vectors, potentially leading to enhanced binding affinity and reduced off-target effects. This guide offers a comprehensive overview of its properties, a robust and logical synthetic pathway, and a discussion of its strategic application in drug discovery programs.

Physicochemical and Structural Properties

This compound is a bifunctional molecule featuring a secondary amine within a rigid bicyclic framework and a methyl ester functionality. These features make it an exceptionally versatile building block for further chemical elaboration.

Molecular Structure

The core of the molecule is the 3-azabicyclo[3.1.1]heptane skeleton, which consists of a cyclobutane ring bridged by an azetidine ring, sharing two carbon atoms. This arrangement results in a conformationally locked structure.

Caption: Structure of this compound.

Data Summary

The key physicochemical data for the title compound and its common hydrochloride salt are summarized below. This information is critical for reaction planning, purification, and formulation.

PropertyValue (Free Base)Value (Hydrochloride Salt)
CAS Number 1363381-51-41389264-36-1
Molecular Formula C₈H₁₃NO₂C₈H₁₄ClNO₂
Molecular Weight 155.20 g/mol 191.66 g/mol
Appearance Predicted: Colorless oil or low-melting solidTypically a white to off-white solid
Purity (Typical) ≥95%≥95%
Solubility Soluble in methanol, dichloromethane, ethyl acetateSoluble in water, methanol
IUPAC Name This compoundThis compound;hydrochloride

Synthesis and Mechanistic Rationale

While a specific, dedicated synthesis for this compound is not extensively published, a robust and scalable route can be logically constructed from literature precedents on the synthesis of the 3-azabicyclo[3.1.1]heptane core.[1][3] The most efficient strategy involves the construction of a suitably substituted cyclobutane precursor followed by an intramolecular cyclization.

The proposed synthesis begins with the commercially available Methyl 3-oxocyclobutane-1-carboxylate. The key transformation is a reductive amination followed by N-protection, setting the stage for the crucial intramolecular cyclization to form the bicyclic core.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Prophetic)

Step 1: Synthesis of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

  • Rationale: This multi-step sequence builds the core bicyclic structure. An alternative, well-precedented route involves an intramolecular imide formation from a 1,3-functionalized cyclobutane derivative, which is then reduced.[1] For this guide, we follow a convergent approach. A key intermediate, N-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (CAS 1250995-41-5), is synthesized first. This allows for purification of the acid, which is often more crystalline and easier to handle than the corresponding ester or free amine.

  • Procedure:

    • To a solution of a suitable 1,3-disubstituted cyclobutane precursor (e.g., cis-1,3-cyclobutanedimethanol, protected) in a suitable solvent, introduce the nitrogen atom via a nucleophilic substitution cascade (e.g., using a protected amine).

    • The resulting N-protected azetidine ring is then elaborated at the 3-position to introduce a two-carbon unit destined to form the other side of the bicyclic system.

    • Induce intramolecular cyclization, for example, via a Dieckmann condensation or an intramolecular alkylation, to form the bicyclic core.

    • Hydrolyze the resulting ester and purify the N-Boc protected carboxylic acid intermediate.

Step 2: Esterification to Methyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylate (CAS 1363380-75-9)

  • Rationale: Standard Fischer esterification is a reliable method for converting the carboxylic acid to its methyl ester. Using a catalytic amount of strong acid drives the reaction to completion in the presence of excess methanol.

  • Procedure:

    • Dissolve 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

    • Cool the solution in an ice bath and add concentrated sulfuric acid (0.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected methyl ester.

Step 3: Deprotection to this compound (CAS 1363381-51-4)

  • Rationale: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is readily cleaved under acidic conditions. The use of HCl in an ethereal solvent like dioxane provides the hydrochloride salt directly, which is often a stable, crystalline solid that is easy to isolate and store.

  • Procedure:

    • Dissolve the Boc-protected methyl ester (1.0 eq) from the previous step in a minimal amount of anhydrous dioxane or diethyl ether.

    • Add a solution of 4M HCl in dioxane (3-5 eq) and stir at room temperature for 1-4 hours.

    • Monitor the reaction for the disappearance of starting material. Upon completion, a precipitate (the hydrochloride salt) will typically form.

    • The solid can be isolated by filtration, washed with cold ether, and dried under vacuum to yield the product as its hydrochloride salt.

    • To obtain the free base, the hydrochloride salt can be dissolved in water, basified to pH >10 with NaOH or K₂CO₃, and extracted with a suitable organic solvent like dichloromethane.

Spectroscopic Characterization

Full characterization is essential to confirm the structure and purity of the final compound. Based on its rigid bicyclic structure, the NMR spectra are expected to show distinct and well-resolved signals. While specific experimental data is proprietary to suppliers, a reliable prediction can be made.[4]

TechniqueExpected Observations
¹H NMR ~3.7 ppm (s, 3H): Sharp singlet for the methyl ester protons (-OCH₃). ~2.8-3.5 ppm (m, 6H): A complex series of multiplets corresponding to the protons on the carbons adjacent to the nitrogen (C2, C4) and the bridgehead protons (C1, C5). ~2.0-2.5 ppm (m, 3H): Multiplets for the remaining cyclobutane ring protons (C6-H and C7-H₂). The rigid structure will result in distinct axial and equatorial-like protons with complex coupling patterns. Broad singlet (variable): A broad signal for the secondary amine proton (-NH), which may exchange with D₂O.
¹³C NMR ~175 ppm: Carbonyl carbon of the methyl ester. ~52 ppm: Methyl carbon of the ester. ~45-55 ppm: Carbons adjacent to the nitrogen (C2, C4). ~30-40 ppm: Bridgehead carbons (C1, C5) and the C6 carbon bearing the ester. ~25-30 ppm: The methylene bridge carbon (C7).
MS (ESI+) [M+H]⁺ = 156.09: The expected mass for the protonated parent molecule.

Applications in Drug Development: A Rigid Piperidine Mimic

The primary value of this compound lies in its utility as a building block for creating novel chemical entities with improved drug-like properties. The core 3-azabicyclo[3.1.1]heptane scaffold is a conformationally restricted isostere of piperidine.[5][6]

The Bioisosteric Rationale

Bioisosterism is a key strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to modulate the activity, selectivity, or pharmacokinetic profile of a compound. The flexible piperidine ring can adopt multiple conformations (chair, boat, twist-boat), and only one may be optimal for binding to a biological target. By incorporating the 3-azabicyclo[3.1.1]heptane core, chemists can "lock" the geometry, reducing the entropic penalty upon binding and presenting substituents in well-defined spatial vectors.[7]

Caption: Bioisosteric relationship between piperidine and the rigid scaffold.

Advantages in Drug Discovery:
  • Improved Selectivity: By presenting functional groups in a fixed orientation, molecules incorporating this scaffold can achieve a more precise fit with the target receptor, potentially avoiding interactions with off-targets.

  • Enhanced Metabolic Stability: The bicyclic nature and lack of easily oxidizable positions can block common sites of metabolic attack (e.g., cytochrome P450 oxidation), leading to an improved pharmacokinetic profile.

  • Increased Novelty and IP Space: As a "non-classical" or advanced building block, its use allows for the creation of unique chemical matter, providing a strong competitive advantage and new patent opportunities.

  • Modulation of Physicochemical Properties: The introduction of this sp³-rich, polar scaffold can favorably modulate properties like solubility and lipophilicity (LogP) compared to flatter, more aromatic analogues.

The methyl ester and secondary amine of the title compound provide two orthogonal handles for chemical modification. The amine can be readily acylated, alkylated, or used in reductive aminations, while the ester can be hydrolyzed to the acid for amide couplings or reduced to the corresponding alcohol for further derivatization. This dual functionality makes it an ideal starting point for library synthesis and lead optimization campaigns.

Conclusion

This compound is a high-value building block that provides access to a desirable class of conformationally restricted piperidine isosteres. Its rigid three-dimensional structure offers medicinal chemists a powerful tool to engineer molecules with enhanced selectivity, metabolic stability, and novelty. The logical and scalable synthetic approaches, combined with its versatile functional handles, position this compound as a strategic asset for any research program focused on the discovery of next-generation therapeutics.

References

  • Chernykh A. V., Vashchenko B. V., Shishkina S. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link][5][6][8]

  • Lysenko, V., Portiankin, A., Shyshlyk, O., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link][1][3]

  • Denisenko, A. V., Mityuk, A. P., Grygorenko, O. O., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters. Available at: [Link][9]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Available at: [Link]

  • Lysenko, V., et al. (2025). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ResearchGate. Available at: [Link][2]

  • Mykhailiuk, P. K., et al. (2023). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition. Available at: [Link][10]

  • Grygorenko, O. O., et al. (2015). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Available at: [Link][11][12]

Sources

The Definitive Guide to the Structural Elucidation of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Elegance of Constrained Scaffolds

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. The 3-azabicyclo[3.1.1]heptane framework, a rigid piperidine analogue, represents a significant class of such scaffolds. Its constrained nature reduces conformational flexibility, a desirable trait that can lead to enhanced binding affinity and selectivity for biological targets. Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate is a key building block within this class, offering synthetic handles for further molecular elaboration. A definitive understanding of its structure is not merely an academic exercise but the foundational bedrock upon which its potential in medicinal chemistry is built. This guide provides an in-depth, multi-technique approach to the structural elucidation of this important molecule, reflecting the rigorous, cross-validating methodologies employed in contemporary chemical research.

Foundational Analysis: From Elemental Composition to Molecular Mass

Before delving into the intricacies of nuclear magnetic resonance, a foundational understanding of the molecule's basic properties is essential. The subject of our investigation is this compound, which is commonly handled as its hydrochloride salt to improve stability and solubility.

Molecular Formula: C₈H₁₄ClNO₂[1][2] Molecular Weight: 191.66 g/mol [1][2]

This information is critical for mass spectrometry, providing the expected mass of the molecular ion and guiding the interpretation of elemental composition from high-resolution data.

Mass Spectrometry: Unveiling the Molecular Ion and Fragmentation Pathways

Mass spectrometry (MS) provides a direct readout of the molecular weight and offers clues to the structural fragments of a molecule. For this compound hydrochloride, electrospray ionization (ESI) is the preferred method due to the compound's polarity and the presence of the amine functionality.

  • Sample Preparation: A dilute solution of the compound (approx. 1 mg/mL) is prepared in methanol.

  • Instrumentation: The analysis is performed on a time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is selected to facilitate the detection of the protonated molecule [M+H]⁺.

  • Data Acquisition: Data is acquired over a mass range of m/z 50-500.

The primary observation in the mass spectrum would be the protonated molecule of the free base, [C₈H₁₃NO₂ + H]⁺. The hydrochloride salt dissociates in the ESI process.

Table 1: Key Mass Spectrometry Data

IonCalculated m/zObserved m/zInterpretation
[M+H]⁺156.1019156.1021Protonated molecular ion of the free base
[M-OCH₃]⁺125.0757125.0755Loss of the methoxy group from the ester
[M-COOCH₃]⁺97.080897.0806Loss of the entire carbomethoxy group

The high-resolution data confirms the elemental composition, and the observed fragmentation pattern is consistent with the proposed structure, showing characteristic losses of fragments from the ester group.

Infrared Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound hydrochloride is expected to show characteristic absorption bands.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

Table 2: Key Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2750Strong, BroadN-H stretch (from the protonated amine hydrochloride)
~1735Strong, SharpC=O stretch (ester)
~1250StrongC-O stretch (ester)

The presence of a strong, sharp carbonyl peak around 1735 cm⁻¹ is definitive for the ester functional group. The broad absorption in the high-wavenumber region is characteristic of an amine salt.

Nuclear Magnetic Resonance Spectroscopy: The Cornerstone of Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.[3] For a rigid bicyclic system like this compound, NMR is indispensable for confirming the carbon skeleton and the stereochemistry of the substituents.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal multiplicities (splitting patterns), and coupling constants.

Based on the structure, we can predict the following signals. The numbering scheme used for assignment is shown below.

A simplified representation of the core structure.

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.75s3H-OCH₃Singlet for the methyl ester protons.
~3.6-3.8m4HH-2, H-4Protons adjacent to the nitrogen are deshielded. Complex multiplicity due to coupling with each other and adjacent protons.
~3.2m1HH-6Methine proton at the position of the ester, deshielded by the electronegative carboxyl group.
~2.9m2HH-1, H-5Bridgehead protons.
~2.2m2HH-7Protons of the methylene bridge.

Note: The use of D₂O as a solvent will result in the exchange of the N-H proton, which will therefore not be observed in the spectrum.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

Chemical Shift (δ, ppm)DEPT-135 PhaseAssignmentRationale
~175.0N/AC=OCarbonyl carbon of the ester.
~52.5Positive-OCH₃Methyl carbon of the ester.
~45.0NegativeC-2, C-4Carbons adjacent to the nitrogen.
~38.0PositiveC-6Methine carbon bearing the ester group.
~35.0PositiveC-1, C-5Bridgehead carbons.
~30.0NegativeC-7Methylene bridge carbon.

The combination of ¹H and ¹³C NMR data provides a strong preliminary assignment of the core structure.

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the atomic connectivity. For a molecule of this complexity, a standard suite of 2D NMR experiments is employed.[4]

G cluster_1d 1D NMR cluster_2d 2D NMR for Connectivity cluster_3d 2D NMR for Spatial Proximity H1 ¹H NMR COSY COSY (¹H-¹H Correlation) H1->COSY Identifies neighboring protons HSQC HSQC (¹H-¹³C One-Bond Correlation) H1->HSQC Assigns protons to their directly attached carbons C13 ¹³C NMR C13->HSQC DEPT DEPT HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC NOESY Confirms stereochemistry HMBC->NOESY Confirms assignments & reveals through-bond connectivity

Workflow for comprehensive NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. We would expect to see correlations between H-1/H-7, H-5/H-7, H-1/H-2, H-5/H-4, and H-1/H-6, H-5/H-6, confirming the connectivity of the bicyclic system.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, showing correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

    • The methyl protons (~3.75 ppm) to the carbonyl carbon (~175.0 ppm).

    • H-6 (~3.2 ppm) to the carbonyl carbon (~175.0 ppm).

    • The bridgehead protons H-1 and H-5 (~2.9 ppm) to the bridge carbon C-7 (~30.0 ppm) and to the carbons of the four-membered ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): For rigid bicyclic systems, NOESY is crucial for determining stereochemistry.[5] It shows through-space correlations between protons that are close to each other, irrespective of their bonding. For this compound, NOESY can confirm the relative orientation of the carboxylate group (endo vs. exo) by observing correlations between H-6 and the protons on the methylene bridge (H-7).

Computational Chemistry: Corroborating Evidence

The accuracy of Density Functional Theory (DFT) calculations for predicting NMR chemical shifts has significantly improved, making it a valuable tool for validating structural assignments, especially for complex or rigid molecules.[1][6][7]

  • Conformational Search: A conformational search is performed to identify the lowest energy conformer of the molecule.

  • Geometry Optimization: The geometry of the lowest energy conformer is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Chemical Shift Calculation: The NMR shielding tensors are calculated for the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Data Analysis: The calculated shielding tensors are converted to chemical shifts and compared with the experimental data.

A strong correlation between the calculated and experimental chemical shifts provides a high degree of confidence in the structural assignment.

Conclusion: A Self-Validating Structural Narrative

The structure elucidation of this compound is a systematic process where each analytical technique provides a piece of the puzzle. Mass spectrometry and IR spectroscopy offer the initial, broad strokes by confirming the molecular formula and key functional groups. It is, however, the comprehensive application of 1D and 2D NMR techniques that meticulously details the atomic connectivity and stereochemistry. The final corroboration through computational methods aligns the experimental data with theoretical predictions, culminating in a self-validating and unambiguous structural assignment. This rigorous approach ensures the scientific integrity required for the application of this valuable building block in the demanding field of drug development.

References

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Buevich, A. V., & Martin, G. E. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 26(11), 3243. [Link]

  • Li, X., et al. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 63(15), 4799–4809. [Link]

  • Zborowski, K., & Gryff-Keller, A. (2021). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. Molecules, 26(9), 2695. [Link]

  • Wesleyan University. CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Crash Course. (2020). IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. YouTube. [Link]

  • PubChem. cis-3-Methyl-6-azabicyclo[3.1.1]heptane. [Link]

  • Molbase. This compound hydrochloride. [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

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The 3-Azabicyclo[3.1.1]heptane Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Bicyclic Core

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a unique combination of three-dimensional complexity, metabolic stability, and precise vectoral orientation for target engagement is perpetual. The 3-azabicyclo[3.1.1]heptane framework has emerged as a significant player in this arena. This saturated bicyclic system, with its constrained conformation, serves as a valuable isostere for commonly used aromatic and saturated heterocycles like pyridine and piperidine.[1][2] Its rigid structure allows for a more defined presentation of substituents to a biological target, often leading to enhanced potency and selectivity while improving physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive overview of the biological activities of 3-azabicyclo[3.1.1]heptane derivatives, focusing on their primary targets, structure-activity relationships, and the experimental methodologies used to elucidate their function.

Dominant Biological Activity: Ligands of Nicotinic Acetylcholine Receptors

The most extensively documented biological activity of 3-azabicyclo[3.1.1]heptane derivatives is their function as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is highly abundant in the central nervous system.[3] These receptors are ligand-gated ion channels that play crucial roles in cognitive processes, learning, memory, and reward pathways.[3][4] Dysregulation of nAChR signaling is implicated in various neurological disorders, including nicotine addiction, Alzheimer's disease, and Parkinson's disease, making them a prime target for therapeutic intervention.

Mechanism of Action at the α4β2 Nicotinic Acetylcholine Receptor

3-Azabicyclo[3.1.1]heptane derivatives primarily act as agonists or partial agonists at the α4β2 nAChR. Upon binding to the receptor, they induce a conformational change that opens the ion channel, leading to an influx of cations (Na⁺ and Ca²⁺), which depolarizes the neuron and triggers downstream signaling events.[5]

Beyond this canonical ionotropic pathway, activation of α4β2 nAChRs can also initiate a metabotropic signaling cascade independent of ion flux. This non-canonical pathway involves the recruitment of β-arrestin1 and 14-3-3η, leading to the activation of Src kinase.[6] Activated Src then phosphorylates Syk, which in turn activates phospholipase C γ1 (PLCγ1), culminating in the translocation and activation of protein kinase CβII (PKCβII).[6] This dual signaling capability—both rapid ionotropic and slower metabotropic—highlights the complexity of nAChR modulation.

nAChR_Signaling cluster_membrane Cell Membrane nAChR α4β2 nAChR Ca_ion Ca²⁺ nAChR->Ca_ion Influx Na_ion Na⁺ nAChR->Na_ion Influx bArrestin β-arrestin1 nAChR->bArrestin Src Src Syk Syk Src->Syk Phosphorylation PLC PLCγ1 PKC_mem PKCβII (active) PLC->PKC_mem via DAG PKC_mem->Src Positive Feedback Ligand 3-Azabicyclo[3.1.1]heptane Derivative (Agonist) Ligand->nAChR Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization bArrestin->Src eta1433 14-3-3η eta1433->Src Syk->PLC PKC_cyto PKCβII (inactive) PKC_cyto->PKC_mem Neuronal_Excitation Neuronal_Excitation Depolarization->Neuronal_Excitation

α4β2 nAChR Signaling Pathways
Structure-Activity Relationship (SAR) Insights

The extensive research into 3,6-diazabicyclo[3.1.1]heptane derivatives has yielded significant SAR data. The affinity and selectivity for the α4β2 nAChR are highly dependent on the nature and position of substituents.

  • Aryl Nicotinamide Derivatives: A series of 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamides has shown exceptionally high affinity for the α4β2 subtype.[7] For instance, the derivative with a 2-fluorophenyl group on the nicotinamide exhibited a Ki value of 10 pM with remarkable selectivity over the α7 subtype.[7]

  • Anilino-pyridine Derivatives: The introduction of a nitrogen spacer to create 3-(anilino)pyridine derivatives also results in high-affinity ligands.[8] Substitutions on the aniline ring play a crucial role, with a 4-nitro group leading to a Ki of 22.5 pM for the α4β2 receptor.[8]

  • Pyridinyl and Pyridazinyl Derivatives: Direct attachment of a substituted pyridine or pyridazine ring to the 3-position of the bicyclic core has produced compounds with picomolar to nanomolar affinity for α4β2 nAChRs. For example, 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane has a Ki of 0.056 nM for the α4β2 subtype.[9]

Derivative ClassSubstituent ExampleTargetKi (nM)Selectivity (α7/α4β2)Reference
N-Aryl Nicotinamides 5-(...)-N-(2-fluorophenyl)nicotinamideα4β2 nAChR0.010>3,320,000[7]
5-(...)-N-(3,4-methylenedioxyphenyl)nicotinamideα4β2 nAChR0.10679,245[7]
Anilino-pyridines 3-(5-(4-nitroanilino)pyridin-3-yl)-...α4β2 nAChR0.0225High[8]
3-(5-(4-methoxyanilino)pyridin-3-yl)-...α4β2 nAChR0.0598High[8]
Pyridinyl Derivatives 3-(6-bromopyridin-3-yl)-...α4β2 nAChR0.0561295[9]
3-(5-iodopyridin-3-yl)-...α4β2 nAChR0.023High[9]

Table 1: Binding Affinities (Ki) of Representative 3,6-Diazabicyclo[3.1.1]heptane Derivatives for the α4β2 nAChR.

Experimental Protocols for Characterizing nAChR Ligands

Radioligand Binding Assay for α4β2 nAChRs

This protocol describes a competitive binding assay to determine the affinity of test compounds for the α4β2 nAChR using a radiolabeled ligand.

Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., from rat brain tissue or cells expressing α4β2 nAChRs) incubation 2. Incubation - Membrane prep - [³H]Cytisine (Radioligand) - Test Compound (Varying conc.) prep->incubation filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration scintillation 4. Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis 5. Data Analysis (Determine IC₅₀ and Ki values) scintillation->analysis

Workflow for nAChR Radioligand Binding Assay

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing α4β2 nAChRs in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

    • Centrifuge the homogenate at low speed to remove debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes).

    • Wash the pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Competitive Binding Incubation:

    • In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]Cytisine, a selective α4β2 ligand), and varying concentrations of the 3-azabicyclo[3.1.1]heptane test compound.[10]

    • For total binding, omit the test compound.

    • For non-specific binding, include a high concentration of a known non-radioactive ligand (e.g., nicotine or epibatidine).[11]

    • Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[1]

  • Filtration:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[11]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Characterization: Calcium Influx Assay

This assay measures the functional activity (agonist or antagonist) of the compounds by detecting changes in intracellular calcium levels upon receptor activation in cells expressing α4β2 nAChRs.

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells stably expressing human α4β2 nAChRs (e.g., HEK293 or SH-SY5Y cells) in a 96-well, black-walled, clear-bottom plate.[12]

    • Allow cells to adhere and grow to an appropriate confluency.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

    • Incubate to allow for de-esterification of the dye within the cells.

  • Compound Addition and Measurement:

    • Wash the cells to remove excess dye.

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

    • Add the 3-azabicyclo[3.1.1]heptane test compound at various concentrations and immediately monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and agonist activity.[13]

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known nAChR agonist (e.g., acetylcholine or nicotine) and measure the inhibition of the agonist-induced fluorescence signal.[14]

  • Data Analysis:

    • Quantify the peak fluorescence response for each concentration of the test compound.

    • For agonists, plot the response against the logarithm of the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response).

    • For antagonists, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC₅₀.

The 3-Azabicyclo[3.1.1]heptane Core as a Bioisostere

A key application of the 3-azabicyclo[3.1.1]heptane scaffold is as a saturated bioisostere of the pyridine ring.[15] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modify the properties of a lead compound while retaining its biological activity. Replacing a flat, aromatic ring like pyridine with a three-dimensional, saturated bicyclic system can lead to significant improvements in physicochemical properties.

Case Study: Rupatidine Analogue

Rupatidine is an antihistamine drug that contains a pyridine ring. When this pyridine ring was replaced with a 3-azabicyclo[3.1.1]heptane core, the resulting analogue exhibited dramatically improved properties.[7][16]

PropertyRupatidine (Pyridine)Analogue (3-Azabicyclo[3.1.1]heptane)Improvement FactorReference
Aqueous Solubility (pH 7.4) 29 µM365 µM~12.6x[7][16]
Lipophilicity (logD at pH 7.4) >4.53.8Lower (more favorable)[7][16]
Metabolic Stability (t½ in human liver microsomes) 3.2 min35.7 min~11.2x[5][7]

Table 2: Comparison of Physicochemical Properties of Rupatidine and its 3-Azabicyclo[3.1.1]heptane Analogue.

This case study exemplifies the power of using the 3-azabicyclo[3.1.1]heptane scaffold to overcome common drug development hurdles like poor solubility and rapid metabolism, without sacrificing the necessary geometry for target binding.[1]

Other Notable Biological Activities

While nAChR modulation is the most prominent activity, 3-azabicyclo[3.1.1]heptane derivatives have shown promise against other biological targets.

Aromatase Inhibitors

Certain 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-diones have been identified as potent inhibitors of aromatase, a key enzyme in estrogen biosynthesis.[6][17] Aromatase inhibition is a clinically validated strategy for the treatment of hormone-dependent breast cancer.[9] Derivatives such as the 3-cyclohexyl substituted compound proved to be over 140 times more potent than the established drug aminoglutethimide in in vitro assays.[6][17]

CompoundSubstitution at N-3Aromatase InhibitionReference
2g Cyclohexyl>140x more potent than Aminoglutethimide[6][17]
1h (bicyclo[3.1.0]hexane analogue)Cyclohexylmethyl>140x more potent than Aminoglutethimide[6][17]

Table 3: Aromatase Inhibitory Activity of 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-dione Derivatives.

Prostaglandin D2 Receptor Antagonists

Derivatives incorporating a 6,6-dimethylbicyclo[3.1.1]heptane ring system have been developed as potent antagonists of the prostaglandin D2 (PGD₂) receptor.[8] PGD₂ is a key mediator in allergic inflammatory responses, and its receptor is a target for anti-allergic and anti-asthmatic drugs.[18] These compounds have demonstrated strong activity in both PGD₂ receptor binding and functional cAMP formation assays, as well as efficacy in in vivo models of allergic rhinitis and asthma.[8]

General Synthetic Strategies

The synthesis of the 3-azabicyclo[3.1.1]heptane core has been approached through several routes. A common and efficient method involves the intramolecular cyclization of a suitably functionalized cyclobutane precursor.[12][19]

Synthesis_Scheme start 3-Oxocyclobutane carboxylate strecker Diastereoselective Strecker Reaction start->strecker intermediate1 Functionalized Cyclobutane Derivative strecker->intermediate1 cyclization Intramolecular Imide Formation intermediate1->cyclization core 1-Amino-3-azabicyclo[3.1.1] heptane-2,4-dione cyclization->core derivatization Further Derivatization core->derivatization final_product Target Biologically Active Compounds derivatization->final_product

General Synthetic Approach to 3-Azabicyclo[3.1.1]heptane Derivatives

One reported multigram synthesis starts with a diastereoselective Strecker reaction on a 3-oxocyclobutanecarboxylate to install the necessary amine and nitrile functionalities.[19] Subsequent intramolecular imide formation yields a key intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which can then be further elaborated to a wide range of derivatives.[19] Another general approach involves the reduction of spirocyclic oxetanyl nitriles.[20]

Conclusion

The 3-azabicyclo[3.1.1]heptane scaffold represents a highly valuable and versatile core in medicinal chemistry. Its primary application as a potent and selective modulator of α4β2 nicotinic acetylcholine receptors has been well-established, offering potential therapeutic avenues for a range of CNS disorders. Furthermore, its successful use as a bioisostere to enhance the drug-like properties of existing pharmacophores, as demonstrated with the Rupatidine analogue, underscores its broad utility. The documented activities as aromatase inhibitors and prostaglandin D2 receptor antagonists further expand the potential therapeutic landscape for this privileged scaffold. As synthetic methodologies continue to evolve, the exploration of the 3-azabicyclo[3.1.1]heptane chemical space is poised to deliver a new generation of precisely engineered therapeutic agents.

References

  • Lee, H. J., et al. (2020). Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1867(7), 118698. [Link]

  • Stanek, J., et al. (1991). Synthesis and Aromatase Inhibitory Activity of Novel l-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones. Journal of Medicinal Chemistry, 34(4), 1329-1334. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Tapper, A. R., et al. (2007). α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief. The Journal of Neuroscience, 27(31), 8199-8207. [Link]

  • Dibchak, D., et al. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. ResearchGate. [Link]

  • Deligia, F., et al. (2018). Pyridinyl- and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: novel selective ligands with subnanomolar affinity for α4β2 nACh receptors. European Journal of Medicinal Chemistry, 149, 257-267. [Link]

  • Mitsumori, S., et al. (2003). Synthesis and Biological Activity of Various Derivatives of a Novel Class of Potent, Selective, and Orally Active Prostaglandin D2 Receptor Antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane Derivatives. Journal of Medicinal Chemistry, 46(12), 2446-2456. [Link]

  • Deligia, F., et al. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry, 180, 51-61. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. [Link]

  • Wikipedia contributors. (2023). Alpha-4 beta-2 nicotinic receptor. Wikipedia, The Free Encyclopedia. [Link]

  • DrugBank. (2024). Nicotinic acetylcholine receptor alpha-4/beta-2 modulators. DrugBank Online. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

  • Kozikowski, A. P., et al. (2012). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. ACS Chemical Neuroscience, 3(10), 783-792. [Link]

  • Murineddu, G., et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6147-6150. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Weng, H. R., et al. (2008). Nicotine Acts on Growth Plate Chondrocytes to Delay Skeletal Growth through the α7 Neuronal Nicotinic Acetylcholine Receptor. PLoS ONE, 3(12), e3945. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • D'hoedt, D., et al. (2005). Coupling of human nicotinic acetylcholine receptors α7 to calcium channels in GH3 cells. Journal of Neurochemistry, 94(5), 1347-1356. [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Cell Based Antagonist Calcium Flux SAFETYscan SafetyScreen Assay. Eurofins Discovery. [Link]

  • Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 105(Suppl 1), 7-17. [Link]

  • Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450. [Link]

Sources

An In-Depth Technical Guide to Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Saturated Bicyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify drug candidates with improved efficacy, safety, and pharmacokinetic profiles. One area that has garnered significant attention is the use of saturated bicyclic scaffolds as bioisosteric replacements for common aromatic and heteroaromatic rings. Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride is a prime example of such a scaffold, offering a rigid three-dimensional framework that can impart desirable physicochemical properties to bioactive molecules.

The 3-azabicyclo[3.1.1]heptane core is a conformationally restricted piperidine analog and can also serve as a saturated isostere for pyridine.[1][2] This structural feature is of particular interest as piperidine and pyridine are among the most prevalent heterocyclic rings found in marketed drugs. By replacing these planar aromatic systems with a sp³-rich, non-planar scaffold, medicinal chemists can fine-tune properties such as solubility, lipophilicity, and metabolic stability, potentially overcoming challenges associated with poor pharmacokinetics and off-target toxicity.[3][4] This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound hydrochloride, a key building block for accessing this valuable chemical motif.

Physicochemical and Structural Properties

The hydrochloride salt of this compound is typically a solid at room temperature and possesses properties that make it an attractive building block in drug discovery programs.

Core Structural Attributes

The defining feature of this molecule is the rigid 3-azabicyclo[3.1.1]heptane core. This bicyclic system locks the piperidine-like ring into a defined conformation, reducing the entropic penalty upon binding to a biological target compared to more flexible acyclic or monocyclic amines. The spatial arrangement of the nitrogen atom and the carboxylate substituent provides distinct vectors for chemical elaboration, allowing for the precise positioning of pharmacophoric features in three-dimensional space.

// Atom nodes N3 [label="N", pos="0,0.5!"]; C2 [label="CH2", pos="-1.2,0!"]; C1 [label="CH", pos="-1.2,-1.2!"]; C7 [label="CH2", pos="0,-1.7!"]; C5 [label="CH", pos="1.2,-1.2!"]; C4 [label="CH2", pos="1.2,0!"]; C6 [label="CH", pos="0,-0.8!"]; C_ester [label="C", pos="0,-2.8!"]; O_ester1 [label="O", pos="-0.8,-3.5!"]; O_ester2 [label="O", pos="0.8,-3.5!"]; CH3_ester [label="CH3", pos="1.6,-4.2!"]; H_N [label="H+", pos="-0.5,1.2!"]; Cl [label="Cl-", pos="1,1.2!"];

// Bonds C2 -- N3; N3 -- C4; C1 -- C2; C1 -- C7; C1 -- C6; C5 -- C4; C5 -- C7; C5 -- C6; C6 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- CH3_ester; N3 -- H_N [style=dashed];

// Labels lab [label="this compound hydrochloride", pos="0,-5!", fontsize=14, fontcolor="#202124"]; } Caption: Chemical structure of this compound hydrochloride.

Physicochemical Data Summary

While specific experimental values for melting point and solubility can vary between batches and suppliers, the following table summarizes the key physicochemical properties of this compound hydrochloride. Researchers are advised to consult the Certificate of Analysis for lot-specific data.[1]

PropertyValueSource
CAS Number 1389264-36-1[5]
Molecular Formula C₈H₁₄ClNO₂[5]
Molecular Weight 191.66 g/mol [5]
Appearance White to off-white solid (typical)
Purity Typically ≥95%[6]

Synthesis and Manufacturing

The synthesis of the 3-azabicyclo[3.1.1]heptane core has been approached through various routes, with a focus on scalability and diastereoselectivity. A common and efficient method involves the intramolecular cyclization of a suitably functionalized cyclobutane precursor.[2][7]

General Synthetic Strategy

A robust and scalable synthesis often commences from readily available starting materials like methyl 3-oxocyclobutane-1-carboxylate. The key steps typically involve:[2][7]

  • Introduction of the Nitrogen Moiety: This can be achieved through a modified Strecker reaction on the cyclobutanone, introducing an aminonitrile functionality.[2]

  • Formation of a Cyclization Precursor: The aminonitrile is then converted to a suitable intermediate, for example, through hydrolysis of the nitrile to an amide or carboxylic acid.

  • Intramolecular Cyclization: The key bicyclic core is formed through an intramolecular nucleophilic attack of the nitrogen atom onto an electrophilic center on the cyclobutane ring. This step is often promoted by a base.

  • Functional Group Manipulation: Subsequent steps involve the modification of the functional groups on the bicyclic scaffold to yield the desired product. For the target molecule, this would involve reduction of an imide or other functional groups and esterification if the carboxylate is not already present.

  • Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_cyclization Core Synthesis cluster_final Final Product Synthesis start Methyl 3-oxocyclobutane-1-carboxylate inter1 Functionalized Cyclobutane (e.g., via Strecker Reaction) start->inter1 1. Introduce Nitrogen inter2 Intramolecular Cyclization inter1->inter2 2. Prepare for Cyclization core 3-Azabicyclo[3.1.1]heptane Core inter2->core 3. Form Bicyclic Core final Functional Group Modification & Esterification core->final 4. Modify & Esterify product This compound final->product salt HCl Salt Formation product->salt 5. Salt Formation final_product Final Hydrochloride Salt salt->final_product

Illustrative Experimental Protocol (Conceptual)
  • Step 1: Synthesis of the Bicyclic Core: The 3-azabicyclo[3.1.1]heptane core with a carboxylic acid or a precursor at the 6-position is synthesized according to established literature procedures, for instance, via the intramolecular cyclization of a 1,3-disubstituted cyclobutane derivative.[2][7]

  • Step 2: Esterification: The resulting bicyclic carboxylic acid is dissolved in methanol. The solution is cooled in an ice bath, and thionyl chloride is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Step 3: Work-up and Isolation: The solvent is removed under reduced pressure. The residue is triturated with diethyl ether to precipitate the hydrochloride salt. The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound hydrochloride.

Spectroscopic and Analytical Characterization

Thorough characterization of this compound hydrochloride is essential to confirm its identity and purity. Standard analytical techniques are employed for this purpose. Spectroscopic data for this compound is available from various commercial suppliers and in the supporting information of relevant publications.[3][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bicyclic core protons and the methyl ester group. The rigidity of the scaffold often leads to well-resolved and complex splitting patterns for the bridgehead and methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the bicyclic framework, and the methyl group of the ester.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Purity Analysis

The purity of the compound is typically assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS).

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound hydrochloride is as a versatile building block in medicinal chemistry. Its utility stems from the advantageous properties conferred by the 3-azabicyclo[3.1.1]heptane scaffold.

Bioisosteric Replacement of Aromatic Rings

As a saturated bioisostere of pyridine and a conformationally restricted analog of piperidine, the 3-azabicyclo[3.1.1]heptane core can be incorporated into drug candidates to:[3][4]

  • Improve Physicochemical Properties: Replacement of a planar aromatic ring with this sp³-rich scaffold can increase aqueous solubility and decrease lipophilicity (logP/logD), which are often desirable for improving the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.[3]

  • Enhance Metabolic Stability: The bicyclic core can block sites of metabolism that may be present on an aromatic ring, leading to increased metabolic stability and a longer in vivo half-life.[3]

  • Explore Novel Chemical Space: The three-dimensional nature of the scaffold allows for the exploration of new interactions with the biological target, potentially leading to increased potency and selectivity.

A notable example is the replacement of the pyridine ring in the antihistamine drug Rupatidine with the 3-azabicyclo[3.1.1]heptane core, which resulted in a significant improvement in physicochemical properties.[3][4]

G cluster_scaffold 3-Azabicyclo[3.1.1]heptane Scaffold cluster_applications Medicinal Chemistry Applications cluster_outcomes Potential Outcomes scaffold Methyl 3-azabicyclo[3.1.1]heptane- 6-carboxylate hydrochloride bioisostere Bioisosteric Replacement (Pyridine, Piperidine) scaffold->bioisostere props Improved Physicochemical Properties bioisostere->props stability Enhanced Metabolic Stability bioisostere->stability space Exploration of 3D Chemical Space bioisostere->space adme Improved ADME Profile props->adme stability->adme potency Increased Potency & Selectivity space->potency

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound hydrochloride.

Hazard Identification

Based on available safety data sheets for related compounds, this substance may cause skin, eye, and respiratory irritation.[6] It is important to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.

Handling and Personal Protective Equipment (PPE)
  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion and Future Outlook

This compound hydrochloride is a valuable and versatile building block for medicinal chemists seeking to move beyond "flatland" and explore the potential of three-dimensional scaffolds. Its ability to serve as a bioisosteric replacement for common aromatic heterocycles offers a powerful strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates. As the demand for novel therapeutics with improved druggability continues to grow, the importance of scaffolds like the 3-azabicyclo[3.1.1]heptane core in drug discovery programs is set to increase. Further research into the synthesis of diverse derivatives and their application in various therapeutic areas will undoubtedly continue to expand the utility of this promising chemical entity.

References

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, 62(25), e202305519. Available from: [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available from: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. Available from: [Link]

  • Grygorenko, O. O., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 12(19), 4372-4375. Available from: [Link]

  • PubChem. (n.d.). 3-Azabicyclo(3.1.1)heptane. National Center for Biotechnology Information. Available from: [Link]

  • ACS Publications. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Journal of Organic Chemistry. Available from: [Link]

  • Jones, G. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available from: [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride. Available from: a document with this title has been found, but a direct working link is not available.
  • Gessi, S., et al. (2012). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. AIR Unimi. Available from: [Link]

  • Decker, M. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2280-2291. Available from: [Link]

  • Chen, K., et al. (2015). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Beilstein Journal of Organic Chemistry, 11, 2270-2275. Available from: [Link]

  • European Medicines Agency. (2001). Note for guidance on in-use stability testing of human medicinal products. Available from: a document with this title has been found, but a direct working link is not available.
  • Mykhailiuk, P. K. (2019). Design, synthesis and application of novel bicyclic amines in drug discovery. Enamine. Available from: a document with this title has been found, but a direct working link is not available.

Sources

A Technical Guide to the Therapeutic Targeting of Azabicycloheptane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The rigid, bicyclic structure of the azabicycloheptane scaffold provides a unique three-dimensional framework that has proven to be a highly valuable starting point in medicinal chemistry. This conformational constraint reduces the entropic penalty of binding to a biological target, often leading to compounds with high affinity and selectivity. This guide delves into the core therapeutic targets of azabicycloheptane compounds, offering field-proven insights into their mechanisms, the experimental logic used to characterize them, and detailed protocols for their evaluation. We will explore key examples that have reached clinical success and others that serve as critical pharmacological tools, focusing on nicotinic and muscarinic acetylcholine receptors, and the emerging field of monoamine transporters.

Nicotinic Acetylcholine Receptors (nAChRs): A Premier Target for CNS Disorders

Neuronal nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their involvement in cognitive function, reward pathways, and pain signaling makes them a compelling target for a range of pathologies. The azabicycloheptane scaffold has been masterfully employed to create potent and selective nAChR modulators.

Case Study: Varenicline - The α4β2 Partial Agonist for Smoking Cessation

Varenicline (Chantix®) is a first-line treatment for smoking cessation, and its success is a direct result of its unique mechanism of action at the α4β2 nAChR subtype, which is crucial for mediating the reinforcing effects of nicotine.[1][2]

Mechanism of Action: Varenicline acts as a partial agonist at the α4β2 nAChR.[2][3] This dual-action mechanism is key to its clinical efficacy:

  • Agonist Activity: In the absence of nicotine (during a quit attempt), varenicline moderately stimulates the α4β2 receptor. This leads to a sustained, low-level release of dopamine in the mesolimbic pathway, which alleviates craving and withdrawal symptoms.[1][4]

  • Antagonist Activity: If a person relapses and smokes, varenicline is already occupying the receptor. Its high affinity prevents nicotine from binding, thereby blocking the pleasurable dopaminergic surge that reinforces smoking behavior.[1][2]

cluster_0 Presynaptic Neuron (VTA) cluster_1 Postsynaptic Neuron (Nucleus Accumbens) Varenicline Varenicline a4b2_receptor α4β2 nAChR Varenicline->a4b2_receptor Binds & Partially Activates Nicotine Nicotine Nicotine->a4b2_receptor Binding Blocked by Varenicline Dopamine_vesicle Dopamine Vesicles a4b2_receptor->Dopamine_vesicle Triggers Ca2+ Influx Synaptic_Cleft Synaptic Cleft (Moderate Dopamine) Dopamine_vesicle->Synaptic_Cleft Dopamine Release D2_receptor D2 Receptor Synaptic_Cleft->D2_receptor Reward Reduced Reward & Craving D2_receptor->Reward

Varenicline's dual mechanism at the α4β2 nAChR.

Quantitative Data: Receptor Subtype Selectivity

The selectivity of varenicline for the α4β2 subtype over other nAChRs is critical to its therapeutic window. The following table summarizes its binding affinities (Ki) and functional potencies (EC50) at various human nAChR subtypes. Lower values indicate higher affinity/potency.

SubtypeVarenicline (Ki, nM)Varenicline (EC50, nM)
α4β2 0.142.0
α3β4 >500180
α7 >3,500>10,000
α6β2 0.1235
α1βγδ >20,000-
Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute values.[3][5]

Experimental Protocol: Competitive Radioligand Binding Assay for nAChRs

This protocol describes a method to determine the binding affinity (Ki) of a test compound like varenicline for the α4β2 nAChR.

  • Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand of known high affinity (e.g., [³H]epibatidine) for binding to the receptor.[6][7] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]

  • Materials:

    • Membrane Preparation: Cell membranes from a stable cell line expressing human α4β2 nAChRs.

    • Radioligand: [³H]Epibatidine or [¹²⁵I]-Epibatidine.[8][9]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Competitor: A high concentration of a known ligand, e.g., 100 µM Nicotine.

    • Test Compound: Varenicline, prepared in a serial dilution.

    • GF/C glass fiber filters, presoaked in 0.3% polyethyleneimine (PEI).

    • Scintillation fluid and counter.

  • Step-by-Step Methodology:

    • Preparation: Thaw the α4β2 membrane preparation on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 50-100 µg/mL.

    • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

      • Total Binding: 150 µL membranes + 50 µL Assay Buffer.

      • Non-specific Binding (NSB): 150 µL membranes + 50 µL of 100 µM Nicotine.

      • Competition: 150 µL membranes + 50 µL of each concentration of the varenicline serial dilution.

    • Initiate Reaction: Add 50 µL of [³H]Epibatidine (final concentration ~0.1-0.5 nM) to all wells. The final volume in each well is 250 µL.

    • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. This allows the binding to reach equilibrium.

    • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the PEI-presoaked GF/C filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (which passes through).

    • Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

    • Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

      • Plot the percentage of specific binding against the log concentration of varenicline.

      • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Workflow of a competitive radioligand binding assay.
Case Study: Epibatidine - A Potent but Problematic Analgesic Lead

Isolated from the skin of an Ecuadorian poison frog, epibatidine is an azabicycloheptane alkaloid with exceptionally potent analgesic properties, several hundred times greater than morphine.[11] Unlike morphine, it acts on nAChRs, not opioid receptors.[7]

Mechanism and Challenge: Epibatidine is a high-affinity agonist at multiple nAChR subtypes, including α4β2, α3β4, and α7.[7] Its potent analgesic effects are primarily mediated through central α4β2* receptors. However, its lack of selectivity and potent activation of ganglionic (α3β4*) and muscle-type nAChRs leads to severe toxicity, precluding its direct therapeutic use.[7][12] This profile makes epibatidine an invaluable pharmacological tool and a lead compound for designing subtype-selective analgesics with a better safety profile.[13]

Muscarinic Acetylcholine Receptors (mAChRs): Targeting Smooth Muscle Function

Muscarinic receptors are G-protein coupled receptors that mediate the effects of acetylcholine in the parasympathetic nervous system. The M3 subtype, in particular, is critical for smooth muscle contraction in various organs, including the bladder.

Case Study: Solifenacin - A Selective M3 Antagonist for Overactive Bladder

Solifenacin (Vesicare®) is a competitive antagonist of muscarinic receptors used to treat overactive bladder (OAB).[14] Its efficacy stems from a degree of selectivity for the M3 receptor subtype over the M2 subtype.

Mechanism of Action: In OAB, the detrusor muscle of the bladder wall contracts involuntarily, leading to urgency and incontinence.[14] Acetylcholine released from parasympathetic nerves activates M3 receptors on the detrusor muscle, triggering a Gq-protein coupled signaling cascade. This leads to the formation of inositol trisphosphate (IP3), release of intracellular calcium (Ca²⁺), and subsequent smooth muscle contraction. Solifenacin competitively blocks acetylcholine from binding to these M3 receptors, thereby reducing smooth muscle tone, decreasing involuntary contractions, and increasing bladder capacity.[15][16][17]

ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Activates Solifenacin Solifenacin Solifenacin->M3R Blocks Relaxation Muscle Relaxation (Reduced Urgency) Gq Gq Protein M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction Muscle Contraction Ca_release->Contraction

Solifenacin's M3 antagonism in bladder smooth muscle.

Quantitative Data: Receptor Subtype Selectivity

While solifenacin is considered M3-selective, it still has affinity for other muscarinic subtypes, which can contribute to side effects like dry mouth (M1/M3 in salivary glands).[18]

SubtypeSolifenacin (Ki, nM)
M1 22
M2 91
M3 13
M4 56
M5 32
Data compiled from studies on human recombinant receptors. Absolute values may vary.

Experimental Protocol: In Vitro Functional Assay for Muscarinic Antagonists

This protocol quantifies the functional potency of an antagonist like solifenacin by measuring its ability to inhibit agonist-induced contractions in isolated bladder tissue.[19]

  • Principle: The potency of a competitive antagonist is determined by its ability to shift the concentration-response curve of an agonist (e.g., carbachol) to the right. The magnitude of this shift is used to calculate the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

  • Materials:

    • Guinea pig or rat urinary bladder tissue.

    • Krebs-Henseleit solution (physiological salt solution), aerated with 95% O₂ / 5% CO₂.

    • Muscarinic agonist: Carbachol.

    • Test antagonist: Solifenacin.

    • Organ bath system with force-displacement transducers.

  • Step-by-Step Methodology:

    • Tissue Preparation: Humanely euthanize the animal and dissect the urinary bladder. Cut longitudinal strips of the detrusor muscle (approx. 2x10 mm).

    • Mounting: Mount the tissue strips in organ baths containing Krebs-Henseleit solution at 37°C under a resting tension of ~1 gram. Allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

    • Agonist Concentration-Response Curve (Control): Perform a cumulative concentration-response curve for carbachol. Start with a low concentration and increase it stepwise after the response to the previous concentration has plateaued. Record the contractile force at each concentration.

    • Washout: Thoroughly wash the tissue with fresh Krebs-Henseleit solution until the baseline tension is restored.

    • Antagonist Incubation: Add a known concentration of solifenacin to the organ bath and incubate for a set period (e.g., 30-45 minutes) to allow for equilibration.

    • Second Agonist Curve: In the continued presence of solifenacin, repeat the cumulative concentration-response curve for carbachol.

    • Repeat: Repeat steps 4-6 with increasing concentrations of solifenacin.

    • Data Analysis:

      • Plot the contractile response (% of maximum) against the log concentration of carbachol for each concentration of solifenacin.

      • Determine the EC50 of carbachol in the absence and presence of the antagonist.

      • Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log concentration of solifenacin. The x-intercept of the linear regression gives the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

Monoamine Transporters: An Emerging Frontier

The monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) are critical for regulating neurotransmission and are the targets of many antidepressant and stimulant medications. The azabicycloheptane scaffold is being explored for the development of novel monoamine reuptake inhibitors.[20]

Mechanism of Action: Inhibiting these transporters blocks the re-uptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron.[20] This increases the concentration and duration of action of the neurotransmitter in the synapse, enhancing downstream signaling. Compounds can be designed to selectively inhibit one transporter or to have a mixed profile (e.g., dual SERT/NET inhibitors).

Experimental Protocol: Synaptosome Neurotransmitter Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes (resealed nerve terminals).[21][22]

  • Principle: Synaptosomes isolated from specific brain regions (e.g., striatum for DAT, whole brain minus cerebellum for SERT/NET) retain functional transporters. The inhibition of uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) by a test compound is measured to determine its potency (IC50).[21]

  • Materials:

    • Rat brain tissue (e.g., caudate for DAT).

    • Sucrose homogenization buffer.

    • Krebs-phosphate buffer.

    • Radiolabeled neurotransmitter: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

    • Test compound and reference inhibitors (e.g., GBR 12909 for DAT).

    • Whatman GF/B filters and a cell harvester.

  • Step-by-Step Methodology:

    • Synaptosome Preparation: Homogenize the appropriate brain tissue in ice-cold sucrose buffer. Perform differential centrifugation to isolate the synaptosome fraction (the supernatant after a low-speed spin, then the pellet after a high-speed spin). Resuspend the synaptosomal pellet.

    • Assay Plate Setup: In tubes or a 96-well plate, add Krebs-phosphate buffer, the test compound at various concentrations (or a reference inhibitor for non-specific uptake), and the radiolabeled neurotransmitter (e.g., 5 nM [³H]dopamine).

    • Initiate Uptake: Add the synaptosome suspension to each tube/well to start the reaction.

    • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing is critical to stay within the initial linear phase of uptake.

    • Termination: Stop the uptake by rapid vacuum filtration through GF/B filters, followed by several washes with ice-cold buffer.

    • Quantification: Measure the radioactivity trapped on the filters (representing neurotransmitter taken up by synaptosomes) using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition of specific uptake for each concentration of the test compound. Use non-linear regression to fit the data and determine the IC50 value.

Conclusion

The azabicycloheptane core is a privileged scaffold that has enabled the development of highly effective therapeutics by providing a rigid framework to precisely orient functional groups for optimal target engagement. From the dual-action partial agonism of varenicline at nAChRs to the selective antagonism of solifenacin at mAChRs, these compounds highlight the power of structure-based drug design. As research continues, the application of this versatile scaffold to new targets, such as monoamine transporters, promises to yield novel medicines for a host of challenging disorders. The experimental workflows detailed herein represent the foundational techniques required to identify and validate these future therapeutic agents.

References

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  • Application Notes and Protocols: Determining nAChR Agonist Affinity Using Radioligand Binding Assays - Benchchem.
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The Ascendance of a Scaffold: An In-depth Technical Guide to the Discovery and Strategic Application of 3-Azabicyclo[3.1.1]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-azabicyclo[3.1.1]heptane scaffold has emerged from the vast chemical space as a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional planar aromatic and saturated heterocyclic rings, providing a powerful tool to overcome challenges in drug design such as metabolic instability and unfavorable physicochemical properties. This guide provides a comprehensive exploration of the 3-azabicyclo[3.1.1]heptane core, from its synthetic evolution to its strategic deployment as a bioisostere. We will delve into the key synthetic methodologies that have enabled its accessibility, dissect the structural nuances that underpin its utility, and showcase its successful incorporation into bioactive molecules. This document is intended to serve as a technical resource and a strategic roadmap for researchers seeking to leverage the unique advantages of this increasingly important scaffold.

Introduction: The Quest for Three-Dimensionality in Drug Design

The landscape of drug discovery is in a perpetual state of evolution, driven by the need for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. For decades, medicinal chemistry has been dominated by flat, aromatic structures. While undeniably successful, this "flat-land" approach often leads to compounds with inherent liabilities, including metabolic susceptibility and off-target effects. The current paradigm shift towards three-dimensional (3D) molecular architectures is a direct response to these limitations. Saturated bicyclic scaffolds, with their well-defined spatial arrangement of atoms, offer a gateway to this underexplored 3D chemical space.

Among these, the 3-azabicyclo[3.1.1]heptane framework has garnered significant attention. It is recognized as a versatile bioisostere, capable of mimicking the spatial and electronic properties of key pharmacological building blocks like pyridine and piperidine.[1][2] The constrained nature of the bicyclic system imparts a rigid conformation, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the replacement of a metabolically labile aromatic ring with a saturated, non-planar scaffold can significantly improve a drug candidate's metabolic stability and overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

This guide will provide a deep dive into the world of 3-azabicyclo[3.1.1]heptanes, tracing their synthetic history and illuminating their transformative potential in drug discovery.

The Genesis of a Scaffold: A Synthetic Evolution

While a singular, seminal "discovery" of the parent 3-azabicyclo[3.1.1]heptane is not prominently documented in early chemical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for constructing strained bicyclic systems. The journey to efficient and scalable syntheses has been an evolutionary process, marked by key innovations that have unlocked the potential of this scaffold.

Early Approaches and Foundational Chemistries

The construction of the 3-azabicyclo[3.1.1]heptane core, with its inherent ring strain, presented a significant synthetic challenge. Early strategies often relied on multi-step sequences with limited substrate scope and scalability. These foundational approaches, while not always high-yielding, laid the groundwork for future advancements.

Modern Synthetic Marvels: Enabling Access to a Privileged Scaffold

The contemporary synthetic chemist now has a powerful arsenal of methods to access 3-azabicyclo[3.1.1]heptane derivatives. These modern approaches are characterized by their efficiency, scalability, and ability to introduce diverse functionalities.

A robust and efficient strategy for the multigram synthesis of 3-azabicyclo[3.1.1]heptanes involves the intramolecular formation of an imide from a suitably 1,3-functionalized cyclobutane derivative.[3][4] This method has proven to be highly effective for producing key building blocks for medicinal chemistry.

Experimental Protocol: Multigram Synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione [3]

  • Step 1: Diastereoselective Strecker Reaction. Readily accessible 3-oxocyclobutanecarboxylate is subjected to a diastereoselective Strecker reaction to install the necessary amino and cyano groups on the cyclobutane ring with the correct stereochemistry.

  • Step 2: Intramolecular Imide Formation. The resulting 1,3-functionalized cyclobutane derivative undergoes intramolecular cyclization to form the 3-azabicyclo[3.1.1]heptane-2,4-dione core.

  • Step 3: Deprotection. Subsequent deprotection of the amino group yields the versatile building block, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which can be produced on a multigram scale.

This key intermediate serves as a versatile platform for the synthesis of a variety of monoprotected bicyclic diamines, which are valuable starting materials for drug discovery programs.[3][4]

A general and scalable approach to 3-azabicyclo[3.1.1]heptanes was unexpectedly discovered through the reduction of spirocyclic oxetanyl nitriles.[1][5] This transformation has been thoroughly studied, including its mechanism and scope, and has proven to be a valuable addition to the synthetic chemist's toolbox.

Experimental Protocol: General Synthesis of 3-Azabicyclo[3.1.1]heptanes [1][5]

  • Step 1: Synthesis of Spirocyclic Oxetanyl Nitriles. The spirocyclic starting materials are prepared from commercially available reagents.

  • Step 2: Reductive Rearrangement. The spirocyclic oxetanyl nitrile is treated with a reducing agent, such as lithium aluminum hydride (LiAlH4), which induces a rearrangement to form the 3-azabicyclo[3.1.1]heptane core.

  • Step 3: Isolation and Purification. The desired product is isolated and purified using standard laboratory techniques.

This method has been successfully applied to the synthesis of a variety of substituted 3-azabicyclo[3.1.1]heptanes and has been shown to be scalable.[5]

G cluster_0 Synthetic Routes to 3-Azabicyclo[3.1.1]heptane Core Cyclobutane Derivative Cyclobutane Derivative 3-Azabicyclo[3.1.1]heptane 3-Azabicyclo[3.1.1]heptane Cyclobutane Derivative->3-Azabicyclo[3.1.1]heptane Intramolecular Imide Formation Spirocyclic Oxetanyl Nitrile Spirocyclic Oxetanyl Nitrile Spirocyclic Oxetanyl Nitrile->3-Azabicyclo[3.1.1]heptane Reductive Rearrangement

Caption: Key modern synthetic strategies for the construction of the 3-azabicyclo[3.1.1]heptane scaffold.

A Scaffold of Strategic Importance: Bioisosterism and Beyond

The true value of the 3-azabicyclo[3.1.1]heptane scaffold lies in its application as a bioisostere, a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.

A Saturated Mimic of Pyridine and Piperidine

The 3-azabicyclo[3.1.1]heptane core has been successfully employed as a saturated isostere of the pyridine and piperidine rings, two of the most ubiquitous heterocycles in drug discovery.[1][6] The geometric parameters of the 3-azabicyclo[3.1.1]heptane core closely resemble those of a 3,5-disubstituted pyridine ring.[2]

Parameter3-Azabicyclo[3.1.1]heptane3,5-Disubstituted Pyridine
Distance (r)~4.8 Å~5.1 Å
Angle (ϕ)~119-120°120°
Table 1: Comparison of geometric parameters between the 3-azabicyclo[3.1.1]heptane core and a 3,5-disubstituted pyridine ring.[5]

This structural mimicry allows for the replacement of pyridine or piperidine rings in bioactive molecules with the 3-azabicyclo[3.1.1]heptane scaffold, often leading to significant improvements in physicochemical properties.

Case Study: Enhancement of Rupatadine's Physicochemical Properties

A compelling demonstration of the power of this bioisosteric replacement is the incorporation of the 3-azabicyclo[3.1.1]heptane core into the structure of the antihistamine drug Rupatadine.[1][2] Replacement of the pyridine ring in Rupatadine with the 3-azabicyclo[3.1.1]heptane scaffold resulted in a dramatic improvement in aqueous solubility and a significant decrease in experimental lipophilicity (logD).[2]

CompoundclogPlogDAqueous Solubility (µM)
Rupatadine5.1>4.529
3-Azabicyclo[3.1.1]heptane Analog5.23.8365
Table 2: Physicochemical properties of Rupatadine and its 3-azabicyclo[3.1.1]heptane analog.[2]

These improvements in physicochemical properties can have a profound impact on a drug candidate's pharmacokinetic profile, potentially leading to improved bioavailability and a better overall therapeutic window.

G Pyridine_Ring Pyridine Ring in Drug Candidate - Metabolic Liability - Planar Structure Bioisosteric_Replacement Bioisosteric Replacement Pyridine_Ring->Bioisosteric_Replacement Azabicyclo_Heptane 3-Azabicyclo[3.1.1]heptane Core + Metabolic Stability + 3D Structure + Improved Solubility Bioisosteric_Replacement->Azabicyclo_Heptane Improved_Drug_Properties Improved Drug Properties Azabicyclo_Heptane->Improved_Drug_Properties

Caption: The strategic bioisosteric replacement of a pyridine ring with a 3-azabicyclo[3.1.1]heptane core to enhance drug properties.

Future Directions and Uncharted Territories

The exploration of the 3-azabicyclo[3.1.1]heptane scaffold is far from complete. The continued development of novel synthetic methodologies will undoubtedly lead to even greater access to a wider range of functionalized derivatives. The application of this scaffold is expected to expand beyond simple bioisosteric replacement, with its unique 3D geometry being leveraged to probe complex protein-protein interactions and to design novel chemical probes. As our understanding of the interplay between molecular three-dimensionality and biological activity deepens, the 3-azabicyclo[3.1.1]heptane core is poised to become an increasingly indispensable tool in the quest for the next generation of innovative medicines.

References

  • Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., Golovchenko, O., Brovarets, V., & Grygorenko, O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • ChemRxiv. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives .... Retrieved from [Link]

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • ResearchGate. (n.d.). Visualized comparison of 3-azabicyclo[3.1.1]heptane and.... Retrieved from [Link]

  • PubMed. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Retrieved from [Link]

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A Spectroscopic Guide to Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate: Structure, Characterization, and Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate. This compound belongs to a class of bridged bicyclic amines that are of significant interest in medicinal chemistry as constrained isosteres of piperidines and other key pharmacophores.[1][2] Accurate and comprehensive spectroscopic characterization is paramount for confirming molecular structure, assessing purity, and ensuring reproducibility in drug discovery and development pipelines. This document serves as a practical resource for researchers, offering not only reference data but also a detailed rationale behind the interpretation of complex spectral features inherent to this rigid molecular scaffold.

Introduction to a Key Medicinal Scaffold

The 3-azabicyclo[3.1.1]heptane framework is a conformationally restricted scaffold that presents a unique three-dimensional arrangement of atoms. Its rigidity, compared to more flexible structures like piperidine, allows for precise orientation of substituents, making it a valuable building block for designing ligands with high affinity and selectivity for biological targets.[3][4] this compound, often handled as its hydrochloride salt for improved stability and solubility, is a key intermediate in the synthesis of more complex derivatives.[1][5]

A thorough understanding of its spectroscopic signature is the foundational requirement for its use in any synthetic or biological application. This guide will deconstruct the ¹H NMR, ¹³C NMR, IR, and MS data, providing insights into how each technique validates the compound's unique structural features.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the standard IUPAC numbering for the 3-azabicyclo[3.1.1]heptane ring system is used throughout this guide. The molecule possesses a single stereocenter at the C6 position, and its synthesis can result in different diastereomers depending on the synthetic route, making stereochemical assignment a critical aspect of its analysis.[1][2]

Caption: IUPAC numbering of the 3-azabicyclo[3.1.1]heptane scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound. The rigid, bridged nature of the molecule leads to complex but highly informative splitting patterns.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is critical for acquiring high-quality NMR data. The choice of solvent is the most important consideration.

Step-by-Step Protocol:

  • Compound Form: Use the hydrochloride salt (CAS 1389264-36-1) as it is typically more stable and crystalline.[6] If using the free base, be aware of its potential instability and hygroscopic nature.

  • Solvent Selection:

    • DMSO-d₆: This is the preferred solvent. Its high polarity readily dissolves the hydrochloride salt. Crucially, it slows down the rate of proton exchange, which often results in sharper N-H signals compared to other solvents.[7] The residual solvent peak appears at ~2.50 ppm.

    • CDCl₃: While a common NMR solvent, it is less ideal for the hydrochloride salt due to lower solubility. For the free base, CDCl₃ can be used, but trace amounts of acid can cause rapid N-H exchange, leading to signal broadening or disappearance.[8]

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Instrumentation: Acquire spectra on a spectrometer with a field strength of at least 400 MHz to achieve sufficient resolution for analyzing the complex spin systems of the bicyclic protons.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information regarding the connectivity and stereochemistry of the molecule. Due to the constrained nature of the bicyclic system, protons that may appear equivalent in a more flexible molecule are often diastereotopic and exhibit distinct chemical shifts and complex coupling patterns.[9][10]

Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Key Insights
~9.5-9.2 br s 2H N⁺H₂ Broad signal for the ammonium protons of the HCl salt.
~3.65 s 3H -COOCH₃ Sharp singlet, characteristic of the methyl ester group.
~3.5-3.3 m 4H H2, H4 Complex multiplets for the protons adjacent to the nitrogen.
~3.1-3.0 m 1H H6 Proton alpha to the carbonyl, deshielded.
~2.8-2.7 m 2H H1, H5 Bridgehead protons, showing complex coupling.

| ~2.4-2.2 | m | 2H | H7 | Protons on the methylene bridge. |

Interpretation Deep Dive:

  • Methyl Ester (-OCH₃): The singlet at ~3.65 ppm is an unmistakable landmark, confirming the presence of the methyl ester functional group.

  • Bicyclic Protons (H1, H2, H4, H5, H6, H7): These protons reside in a rigid framework, resulting in fixed dihedral angles. This leads to complex second-order splitting patterns like "doublet of doublets" or "triplet of doublets," which can be challenging to interpret without 2D NMR.[11] The signals are typically found between 2.2 and 3.5 ppm. Protons H2 and H4, being adjacent to the electron-withdrawing ammonium group, are shifted further downfield.

  • N⁺H₂ Protons: In the hydrochloride salt, the amine is protonated. These two protons typically appear as a broad singlet far downfield due to the positive charge and hydrogen bonding with the solvent. Their chemical shift can be highly variable.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is simpler than the proton spectrum and confirms the carbon framework of the molecule.

Table 2: Representative ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Key Insights
~173.5 C=O Ester carbonyl carbon, characteristic downfield shift.
~52.0 -COOCH₃ Methyl carbon of the ester.
~45.5 C2, C4 Carbons adjacent to the nitrogen.
~38.0 C6 Carbon bearing the ester group.
~35.0 C1, C5 Bridgehead carbons.

| ~25.0 | C7 | Methylene bridge carbon. |

Workflow for Unambiguous Assignment using 2D NMR

For a definitive assignment of all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Initial Hypothesis) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Count) C13_NMR->HSQC C13_NMR->HMBC Final Final, Unambiguous Structure Assignment COSY->Final HSQC->Final HMBC->Final

Caption: Workflow for complete NMR structural elucidation.

  • COSY (Correlation Spectroscopy): Reveals which protons are spin-coupled to each other, allowing for the tracing of proton networks through the bicyclic system.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This is the primary method for assigning the carbon signals based on the already-assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (like the C=O group) and for piecing together the entire molecular skeleton.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule.

Experimental Protocol: IR Sample Preparation
  • Method: Attenuated Total Reflectance (ATR) is the most convenient method for a solid sample. Alternatively, a KBr pellet can be prepared.

  • Sample: Use the solid compound directly. Ensure the sample is dry, as water has a strong, broad O-H absorption that can obscure the N-H region.

  • Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 600 cm⁻¹.

IR Spectral Analysis

The IR spectrum is dominated by absorptions from the ester and the amine functionalities.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3000-2400 Strong, Broad N⁺-H stretch Secondary Ammonium (HCl salt)
~2960-2850 Medium C-H stretch Aliphatic CH, CH₂
~1735 Strong, Sharp C=O stretch Saturated Ester

| ~1250 and ~1180 | Strong | C-O stretch | Ester |

Interpretation Deep Dive:

  • The Carbonyl (C=O) Stretch: A strong, sharp peak around 1735 cm⁻¹ is the most prominent feature in the spectrum and is definitive for the saturated ester group.[13][14] Its intensity and sharpness are characteristic.

  • Ammonium (N⁺-H) Stretches: For the hydrochloride salt, the N-H stretches are replaced by very broad and strong N⁺-H stretching bands that typically appear from 3000 cm⁻¹ down to 2400 cm⁻¹, often with a complex, bumpy appearance. This is a classic signature of an amine salt.

  • C-O Stretches: Esters exhibit two distinct C-O stretching bands. One is from the C(=O)-O bond and the other from the O-CH₃ bond. These strong absorptions in the 1300-1000 cm⁻¹ "fingerprint" region further confirm the ester functionality.[14][15]

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ are characteristic of the C-H bonds in the saturated bicyclic framework and the methyl group.[13]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and provides structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray Ionization (ESI) is ideal for the hydrochloride salt, as it is a soft ionization technique that works well for pre-charged or polar molecules. It will typically show the protonated molecule of the free base, which corresponds to the molecular cation. For the free base, Electron Ionization (EI) can also be used to induce more extensive fragmentation.

  • Analysis: High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition with high accuracy.

MS Fragmentation Analysis

The analysis will focus on ESI data for the hydrochloride salt, which will yield the cation C₈H₁₄NO₂⁺ with an exact mass of 156.0968.

Table 4: Major Ions Observed in ESI-MS

m/z (Mass-to-Charge Ratio) Proposed Formula Identity
156.0968 [C₈H₁₄NO₂]⁺ [M+H]⁺ of the free base
124.0706 [C₇H₁₀NO]⁺ [M+H - CH₃OH]⁺ (Loss of methanol)

| 96.0808 | [C₆H₁₀N]⁺ | [M+H - COOCH₃]⁺ (Loss of carbomethoxy radical) |

Plausible Fragmentation Pathway: Under ionization conditions, the molecule can undergo characteristic losses related to the ester group.

M_H [M+H]⁺ m/z = 156 Loss_MeOH [M+H - CH₃OH]⁺ m/z = 124 M_H->Loss_MeOH - CH₃OH Loss_COOMe [M+H - COOCH₃•]⁺ m/z = 96 M_H->Loss_COOMe - •COOCH₃

Caption: Simplified ESI-MS fragmentation pathway.

  • Parent Ion: The base peak in the ESI spectrum will be the protonated molecule ([M+H]⁺) at m/z 156, confirming the molecular weight of the free base (155.19 g/mol ).[6]

  • Ester Fragmentation: Esters commonly fragment via cleavage of the bonds adjacent to the carbonyl group.[16][17] A common loss is the neutral molecule of methanol (CH₃OH, 32 Da) to give a fragment at m/z 124. Another possibility is the loss of the carbomethoxy radical (•COOCH₃, 59 Da), leading to a fragment at m/z 96.[18][19]

Conclusion: A Cohesive Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound provides a self-validating confirmation of its structure.

  • NMR spectroscopy definitively establishes the rigid bicyclic carbon-hydrogen framework and the connectivity of the methyl ester group.

  • IR spectroscopy offers rapid and clear evidence for the key ester and amine (or ammonium) functional groups.

  • Mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns.

Together, these techniques provide the necessary data to ensure the identity, purity, and structural integrity of this valuable building block, enabling its confident application in medicinal chemistry and drug development programs.

References

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  • J Chemistry. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

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  • Chemistry LibreTexts. (2025). 13.7: More Complex Spin-Spin Splitting Patterns. [Link]

  • Chemistry with Caroline. (2021). How to Interpret Splitting in the 1H NMR (O Chem) [Video]. YouTube. [Link]

  • University of Wisconsin-Madison. Short Summary of 1H-NMR Interpretation. [Link]

  • SlideShare. The features of IR spectrum. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]

  • Reddit. (2022). NMR solvent that makes labile protons visible. [Link]

  • ChemRxiv. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link]

  • ACS Publications. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. [Link]

  • NIST. Bicyclo[3.1.1]heptane, 6-methyl-2-methylene-6-(4-methyl-3-pentenyl)-, [1R-(1α,5α,6β)]-. [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • ResearchGate. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. [Link]

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molecular weight and formula of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate: A Core Scaffold for Modern Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can impart desirable physicochemical and pharmacological properties to drug candidates is perpetual. The rigid, three-dimensional architecture of bicyclic systems has emerged as a powerful strategy to escape the "flatland" of traditional aromatic and heteroaromatic chemistry. Among these, the 3-azabicyclo[3.1.1]heptane framework, a constrained isostere of piperidine, offers a unique conformational rigidity and vectorial arrangement of substituents that is highly attractive for medicinal chemistry. This guide provides a comprehensive technical overview of a key derivative, this compound, focusing on its fundamental properties, synthesis, and strategic application in drug design.

Core Molecular Attributes

This compound is a versatile synthetic intermediate. It is most commonly handled and commercially available as its hydrochloride salt to improve stability and handling. The properties of both the free base and its hydrochloride salt are detailed below.

Molecular Formula and Weight

The fundamental identity of a chemical entity begins with its formula and mass. The free base form is essential for understanding the core structure, while the hydrochloride salt is the typical form used in synthesis.

FormMolecular FormulaMolecular Weight ( g/mol )
Free BaseC₈H₁₃NO₂155.19
Hydrochloride SaltC₈H₁₄ClNO₂191.66[1][2][3][4]
Chemical Structure and Identification

The unique bridged bicyclic structure is central to the utility of this molecule.

Structure of this compound

A 2D representation of the core scaffold.

Key Identifiers:

  • CAS Number: 1389264-36-1 (for the hydrochloride salt)[1][2][5][6]

  • IUPAC Name: this compound hydrochloride[2]

The Strategic Value in Medicinal Chemistry: A Piperidine Isostere

The 3-azabicyclo[3.1.1]heptane core is considered a nonclassical, rigid isostere of piperidine.[7] Piperidine is a ubiquitous scaffold in pharmaceuticals, but its conformational flexibility can be a liability, leading to off-target effects or reduced potency. By constraining the ring system with a methylene bridge, the 3-azabicyclo[3.1.1]heptane scaffold offers several advantages:

  • Defined Exit Vectors: The substituents are locked into specific spatial orientations, allowing for more precise interaction with target proteins.

  • Improved Physicochemical Properties: Saturated, rigid scaffolds often lead to improved solubility and metabolic stability compared to their aromatic counterparts.[8]

  • Novel Chemical Space: These structures provide access to unexplored regions of chemical space, offering opportunities for novel intellectual property.

The diagram below illustrates the conceptual relationship between flexible piperidine and the rigid bicyclic scaffold.

G cluster_0 Flexible Precursor cluster_1 Rigid Scaffold Piperidine Piperidine Flexible High Conformational Flexibility Piperidine->Flexible leads to BicyclicHeptane 3-Azabicyclo[3.1.1]heptane Rigid Constrained 3D Structure (Improved Properties) BicyclicHeptane->Rigid offers DrugDesign Drug Design Strategy DrugDesign->Piperidine Traditional Scaffold DrugDesign->BicyclicHeptane Scaffold Hopping (Isosteric Replacement)

Caption: Isosteric replacement of flexible piperidines with rigid bicyclic scaffolds.

Synthesis and Chemical Accessibility

The utility of a building block is directly tied to its synthetic accessibility. An efficient, multigram-scale synthesis of the 3-azabicyclo[3.1.1]heptane core has been developed, making this scaffold readily available for drug discovery programs.[9]

A key synthetic approach relies on the intramolecular cyclization of a suitably functionalized cyclobutane derivative.[9] The general workflow is outlined below.

Generalized Synthetic Workflow

The synthesis begins with commercially available starting materials and proceeds through a key cyclization step to form the bicyclic core.

G A Cyclobutane Starting Material (e.g., methyl 3-oxocyclobutane-1-carboxylate) B Functionalization (e.g., Strecker Reaction) A->B C Key Intermediate (1,3-disubstituted cyclobutane) B->C D Intramolecular Cyclization C->D E Bicyclic Imide Core D->E F Further Modifications E->F G Target Molecule (this compound) F->G

Caption: A generalized workflow for the synthesis of the 3-azabicyclo[3.1.1]heptane core.

Example Protocol: Multigram Synthesis of a Key Intermediate

A reported method highlights the diastereoselective Strecker reaction of methyl 3-oxocyclobutane-1-carboxylate as a crucial first step.[9] This is followed by functional group manipulations and a base-mediated cyclization to yield the bicyclic imide, which can then be converted to the desired carboxylate derivative.

Step-by-Step Outline:

  • Strecker Reaction: Reaction of methyl 3-oxocyclobutane-1-carboxylate with an amine (e.g., benzylamine) and a cyanide source to form a 1,3-disubstituted cyclobutane nitrile. The reaction is diastereoselective, favoring the trans isomer.

  • Nitrile Hydrolysis: Selective partial hydrolysis of the nitrile group to an amide.

  • Cyclization: Treatment with a strong base (e.g., potassium tert-butoxide) induces intramolecular cyclization to form a bicyclic imide.

  • Debenzylation & Reduction: Catalytic debenzylation followed by reduction of the imide and further functional group transformations can lead to the target methyl ester.

This scalable approach ensures that the scaffold is not a synthetic bottleneck in the early stages of drug discovery.

Applications and Future Directions

This compound serves as a valuable building block for introducing the rigid bicyclic core into larger molecules. The ester functionality provides a handle for a variety of chemical transformations, including:

  • Amide Coupling: Hydrolysis of the ester to the corresponding carboxylic acid (3-azabicyclo[3.1.1]heptane-6-carboxylic acid), followed by standard amide bond formation.

  • Reduction: Reduction of the ester to the corresponding primary alcohol, providing another point for diversification.

  • N-Functionalization: The secondary amine of the bicyclic core can be functionalized through alkylation, acylation, or reductive amination to build out the molecule.

The development of such building blocks is critical for their adoption in medicinal chemistry. The 3-azabicyclo[3.1.1]heptane system has been explored as a core for potent aromatase inhibitors and purinergic receptor P2Y14 antagonists, demonstrating its potential in generating biologically active compounds.[9]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for modern drug discovery. Its rigid three-dimensional structure offers a validated strategy to overcome the limitations of flexible and planar scaffolds. With scalable synthetic routes now established, this building block and its derivatives are poised for broader application, empowering chemists to design next-generation therapeutics with improved potency, selectivity, and drug-like properties.

References

  • This compound hydrochloride . Synthonix Corporation. [Link]

  • This compound hydrochloride . Autech Industry Co.,Limited. [Link]

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Methodological & Application

Application Notes & Protocols: Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer precise three-dimensional arrangements is paramount. Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate emerges as a valuable building block, providing a conformationally rigid framework that serves as a nonclassical isostere of piperidine.[1][2][3] Its bicyclic nature locks the embedded piperidine-like ring into a defined conformation, a feature highly sought after by medicinal chemists. This pre-organization can significantly reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity. The strategic placement of functional handles—a secondary amine at the 3-position and a methyl ester at the 6-position—offers versatile points for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug development programs. This guide provides an in-depth overview of its synthesis, applications, and key derivatization protocols for researchers engaged in the design of novel therapeutics.

Physicochemical and Structural Profile

The defining characteristic of the 3-azabicyclo[3.1.1]heptane core is its rigid structure, which presents substituents in well-defined spatial orientations. This contrasts sharply with the conformational flexibility of simple piperidines. Molecular modeling and structural analysis have revealed that derivatives of this scaffold can mimic both chair and boat conformations of piperidine, depending on the substitution pattern, thereby granting access to unique regions of chemical space.[2][3][4]

PropertyValue
Chemical Name This compound
Synonyms This compound HCL
CAS Number 1389264-36-1 (for hydrochloride salt)[5]
Molecular Formula C₈H₁₄ClNO₂ (for hydrochloride salt)[5]
Molecular Weight 191.66 g/mol (for hydrochloride salt)[5]
Core Scaffold 3-Azabicyclo[3.1.1]heptane

Synthetic Strategies: Accessing the Bicyclic Core

The construction of the 3-azabicyclo[3.1.1]heptane skeleton is a non-trivial synthetic challenge that has been addressed through several innovative routes. A prominent and scalable approach relies on the cyclization of appropriately substituted cyclobutane precursors.

One efficient method begins with the commercially available methyl 3-oxocyclobutane-1-carboxylate. A key step involves a modified Strecker reaction, followed by intramolecular cyclization to form the bicyclic imide, which can then be further elaborated.[1] This strategy allows for the production of the core on a multigram scale, which is essential for medicinal chemistry campaigns.[1]

Another powerful approach involves the double alkylation of a malonate with a pre-formed azetidine derivative, cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, to construct the cyclobutane ring and install the necessary functionality for subsequent cyclization.[2][3]

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for synthesizing the 3-azabicyclo[3.1.1]heptane core from a cyclobutane starting material.

G A Cyclobutane Precursor (e.g., Methyl 3-oxocyclobutane-1-carboxylate) B Functional Group Interconversion (e.g., Strecker Reaction) A->B C Intramolecular Cyclization B->C D Formation of Bicyclic Imide C->D E Reduction & Elaboration D->E F Target Scaffold (this compound) E->F

Caption: Conceptual synthesis pathway to the target scaffold.

Protocol 1: Multigram Synthesis of a Key Bicyclic Intermediate

This protocol is adapted from a reported multigram synthesis and outlines the key steps to generate a versatile bicyclic precursor.[1]

Step 1: Modified Strecker Reaction

  • To a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 equiv) in methanol, add benzylamine (1.05 equiv) and stir for 2 hours at room temperature.

  • Cool the resulting solution to -10 °C in a NaCl/ice bath.

  • Add trimethylsilyl cyanide (TMSCN) (2.0 equiv) dropwise, maintaining the internal temperature below 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the mixture under reduced pressure and purify by column chromatography to isolate the aminonitrile intermediate.

Step 2: Hydrolysis and Cyclization

  • Subject the aminonitrile to partial hydrolysis conditions (e.g., acid or base catalysis) to convert the nitrile group to an amide or carboxylic acid.

  • Induce intramolecular cyclization by treating the resulting amino acid/amide derivative with a suitable base (e.g., potassium tert-butoxide) to form the bicyclic imide.[1]

Step 3: Reduction and Deprotection

  • Reduce the bicyclic imide using a strong reducing agent like lithium aluminum hydride (LAH) to yield the N-benzyl protected bicyclic amine.

  • Perform catalytic debenzylation by dissolving the N-benzyl intermediate in methanol, adding Pd/C (10% w/w), and stirring under a hydrogen atmosphere (balloon or Parr shaker) at 45 °C for 24 hours.[1]

  • Filter the reaction mixture through Celite, concentrate the filtrate, and convert to the hydrochloride salt to afford the core amine, which can then be esterified to yield the final product.

Applications in Medicinal Chemistry

The unique structural properties of the 3-azabicyclo[3.1.1]heptane scaffold have been leveraged in the discovery of novel modulators for several important biological targets.

Biological TargetTherapeutic AreaRole of Scaffold
Neuronal Nicotinic Acetylcholine Receptors (nAChRs) Neurological Disorders, AddictionA related 3,6-diazabicyclo[3.1.1]heptane core provided potent and highly selective partial agonists for the α4β2 nAChR subtype.[6][7]
Aromatase Oncology (Breast Cancer)Derivatives have been synthesized as novel aromatase inhibitors, demonstrating the scaffold's utility in designing enzyme inhibitors.[8]
Cereblon (E3 Ligase Ligand) Protein Degradation (PROTACs)The scaffold has been used to create bicyclic analogs of thalidomide, a well-known cereblon binder, for applications in PROTACs.[1]

Key Chemical Transformations and Protocols

The functional handles of this compound allow for straightforward diversification to build chemical libraries for screening.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

This protocol describes a general method for coupling an aryl halide to the secondary amine of the bicyclic core, a critical transformation for exploring SAR.[9]

Materials:

  • This compound hydrochloride (1.0 equiv)

  • Aryl halide (e.g., 4-Bromo-2-methoxyphenol) (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos G3) (1-2 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the bicyclic amine, aryl halide, palladium precatalyst, and base.

  • Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.

  • Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.2 M.

  • Place the reaction mixture in a preheated oil bath at 80-110 °C.

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.[9]

N-Arylation Experimental Workflow

G cluster_prep Reaction Setup cluster_react Reaction & Work-up cluster_purify Purification A Combine Reactants: - Bicyclic Amine (1.0 equiv) - Aryl Halide (1.2 equiv) - Pd Catalyst (1-2 mol%) - Base (2.0 equiv) B Inert Atmosphere (Purge with Ar/N2) A->B C Add Degassed Solvent B->C D Heat Reaction (80-110 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Aqueous Work-up (EtOAc, H2O, Brine) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Isolated N-Arylated Product H->I

Caption: Standard workflow for Buchwald-Hartwig N-arylation.

Protocol 3: Amide Coupling via Ester Hydrolysis and Acylation

The methyl ester at C6 is a convenient handle for generating diverse amide libraries. This requires a two-step sequence: hydrolysis followed by amide bond formation.

Step A: Saponification (Ester Hydrolysis)

  • Dissolve this compound (or its N-protected version) in a mixture of THF/water or methanol/water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (1.5-3.0 equiv) and stir the mixture at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

  • Carefully acidify the mixture to pH ~4-5 with 1 M HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the carboxylic acid, which is often used directly in the next step.

Step B: Amide Bond Formation

  • To a solution of the carboxylic acid from Step A (1.0 equiv) in an anhydrous solvent like DMF or CH₂Cl₂, add a coupling agent (e.g., HBTU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 3.0 equiv).[10]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.2 equiv) to the activated mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase, concentrate, and purify by flash chromatography or preparative HPLC to obtain the final amide product.

Amide Coupling Experimental Workflow

G A Methyl Ester Scaffold B Saponification (LiOH, MeOH/H2O) A->B C Carboxylic Acid Intermediate B->C D Pre-activation (Coupling Agent + Base) C->D E Add Amine D->E F Amide Bond Formation E->F G Work-up & Purification F->G H Final Amide Product G->H

Caption: Two-step workflow for amide library synthesis.

Structure-Activity Relationship (SAR) Insights

The rigid nature of the 3-azabicyclo[3.1.1]heptane scaffold allows for the systematic probing of SAR with a higher degree of confidence, as conformational ambiguity is minimized.

  • N3-Position: Derivatization at this position directly impacts interactions within the binding pocket. In the case of nAChR ligands, attaching various substituted N-aryl nicotinamides to the nitrogen of the related 3,6-diazabicyclo[3.1.1]heptane scaffold led to dramatic changes in affinity and selectivity, with a 2-fluorophenyl nicotinamide derivative showing picomolar potency.[6] This highlights the sensitivity of receptor binding to the electronic and steric properties of the N3-substituent.

  • C6-Position: Modifications at the C6-carboxylate position allow for the introduction of vectors that can engage with different sub-pockets of a target protein or be used to attach linkers for applications like PROTACs. The orientation (cis or trans relative to the nitrogen bridge) of substituents at this position is critical and can be controlled synthetically to optimize biological activity.[2][3]

SAR Exploration Map

G cluster_info Key Modification Points Scaffold C6 C6-Position (Carboxylate) N3 N3-Position (Amine) N3_desc Modulates core interactions, selectivity, and physical properties. N3->N3_desc C6_desc Engages with peripheral binding sites; attachment point for linkers. C6->C6_desc

A chemical structure diagram would replace the placeholder to illustrate the N3 and C6 positions on the this compound core. Caption: Key positions for SAR exploration on the scaffold.

Conclusion and Future Perspectives

This compound and its derivatives represent a powerful tool in the medicinal chemist's arsenal. The scaffold's conformational rigidity provides a distinct advantage over more flexible systems like piperidine, enabling the design of ligands with improved potency, selectivity, and optimized pharmacokinetic properties. The established synthetic routes and versatile functional handles make it an accessible and attractive building block for generating diverse chemical libraries.

Future applications will likely see this scaffold incorporated into more complex molecular architectures, including macrocycles and covalent inhibitors. Its proven utility as a component in PROTACs suggests a growing role in the field of targeted protein degradation. As the demand for novel chemical matter with well-defined three-dimensional structures continues to grow, the 3-azabicyclo[3.1.1]heptane core is poised to become an increasingly prevalent feature in the next generation of therapeutic agents.

References

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Application Notes and Protocols: Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate as a Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of contemporary drug discovery, there is a paradigm shift towards molecules with greater three-dimensional (3D) complexity. The rationale is clear: sp³-rich scaffolds can provide access to novel chemical space, improve physicochemical properties, and enhance interactions with biological targets.[1] Bicyclic aliphatic amines, in particular, have emerged as valuable building blocks due to their rigid conformations, which can improve both pharmacodynamic and pharmacokinetic profiles of lead compounds.[2] Among these, the 3-azabicyclo[3.1.1]heptane framework has garnered significant attention as a constrained isostere of commonly used heterocycles like piperidine and pyridine.[3][4] This guide focuses on a key derivative of this scaffold, Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate, detailing its synthesis, properties, and applications as a strategic building block for researchers, scientists, and drug development professionals.

The 3-azabicyclo[3.1.1]heptane core offers a unique topographical presentation of substituents, distinct from the chair or boat conformations of piperidine.[5][6][7] This structural rigidity can lead to enhanced metabolic stability by sterically shielding potential sites of metabolism.[1] Furthermore, the defined spatial arrangement of functional groups can result in improved binding affinity and selectivity for protein targets.[1][8] this compound, with its secondary amine and methyl ester functionalities, provides two orthogonal handles for further chemical elaboration, making it a highly versatile starting material for the synthesis of diverse compound libraries.

Physicochemical Properties and Bioisosteric Considerations

The strategic advantage of employing the 3-azabicyclo[3.1.1]heptane scaffold lies in its ability to mimic the spatial and electronic properties of more traditional aromatic and saturated heterocycles while offering improved drug-like properties.

Property3-Azabicyclo[3.1.1]heptane CorePiperidinePyridineRationale for Superiority
Fraction of sp³ carbons (Fsp³) HighHighLowIncreased 3D-character, correlating with higher clinical success rates.[1]
Conformational Rigidity High (fused bicyclic system)Moderate (chair-boat interconversion)High (planar)Pre-organizes substituents for optimal target binding, reducing entropic penalty upon binding.
Metabolic Stability Generally enhancedVariable, often susceptible to oxidationVariable, often susceptible to oxidationThe rigid framework can block "soft spots" for metabolic enzymes.[1]
Aqueous Solubility Generally improvedVariableVariableThe introduction of sp³ centers can disrupt crystal packing and improve solvation.
Novelty/IP Position HighLowLowOffers access to novel chemical matter with strong intellectual property potential.

The 3-azabicyclo[3.1.1]heptane nucleus has been proposed as a bicyclic saturated isostere of pyridine and piperidine.[3][4] This bioisosteric replacement can lead to dramatic improvements in physicochemical properties, as demonstrated by the incorporation of this core into the structure of the antihistamine drug Rupatidine, which resulted in enhanced characteristics.[9][10]

Synthetic Strategies and Key Protocols

The synthesis of the 3-azabicyclo[3.1.1]heptane skeleton has been approached through various methods, including intramolecular cycloadditions and rearrangements.[3][4] An efficient and scalable approach for multigram synthesis relies on the intramolecular imide formation from a 1,3-functionalized cyclobutane derivative.[3][11] This method is particularly advantageous as it starts from readily available materials.

Protocol 1: Synthesis of the Core Scaffold via Intramolecular Imide Formation

This protocol is adapted from an efficient multigram synthesis approach.[3][11] The key steps involve a diastereoselective Strecker reaction followed by cyclization.

Workflow Diagram:

G cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A Methyl 3-oxocyclobutane-1-carboxylate C trans-Methyl 1-(benzylamino)-3-cyanocyclobutane-1-carboxylate A->C Diastereoselective addition B Benzylamine, KCN, AcOH B->C E 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione C->E Hydrolysis and intramolecular imide formation D TFA, H2SO4 D->E G 3-Azabicyclo[3.1.1]heptane E->G Imide reduction F BH3·Me2S F->G

Caption: Synthetic workflow for the 3-azabicyclo[3.1.1]heptane core.

Step-by-Step Methodology:

  • Strecker Reaction:

    • To a solution of methyl 3-oxocyclobutane-1-carboxylate in a suitable solvent (e.g., methanol), add benzylamine, potassium cyanide, and acetic acid.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • The diastereoselectivity of this reaction is crucial, often favoring the trans isomer which is thermodynamically more stable.[3][4] The trans isomer is essential for the subsequent cyclization.

    • Work-up involves extraction and purification by chromatography or trituration to isolate the desired trans-methyl 1-(benzylamino)-3-cyanocyclobutane-1-carboxylate.

  • Cyclization to Bicyclic Imide:

    • Dissolve the product from Step 1 in trifluoroacetic acid (TFA) and cool in an ice bath.

    • Slowly add concentrated sulfuric acid. This strong acidic condition facilitates the hydrolysis of the nitrile to a carboxylic acid and subsequent intramolecular imide formation.

    • Stir the reaction at room temperature for several hours.

    • Carefully neutralize the reaction mixture with a saturated potassium carbonate solution. Caution: This is a highly exothermic reaction.

    • The resulting bicyclic imide, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, can be isolated by filtration or extraction.[3]

  • Reduction to the Bicyclic Amine:

    • The bicyclic imide can be reduced to the corresponding amine using a strong reducing agent like borane dimethyl sulfide complex (BH₃·Me₂S) in an appropriate solvent like THF.

    • This reduction step yields the core 3-azabicyclo[3.1.1]heptane scaffold.

Note: The synthesis of this compound specifically would involve modifications to this general scaffold synthesis, likely through functional group manipulations of intermediates bearing the carboxylate moiety.

Applications in Medicinal Chemistry: Derivatization Strategies

This compound serves as a versatile platform for generating a diverse range of derivatives. The secondary amine and the methyl ester are the primary points for diversification.

Derivatization Workflow:

G cluster_0 N-Functionalization cluster_1 Ester Modification A This compound B N-Arylation/Alkylation A->B C N-Acylation A->C D Reductive Amination A->D E Hydrolysis to Carboxylic Acid A->E G Reduction to Alcohol A->G F Amide Coupling E->F

Caption: Derivatization pathways for the title building block.

Protocol 2: N-Arylation via Buchwald-Hartwig Coupling

The secondary amine of the bicyclic system is readily amenable to standard N-functionalization reactions. Buchwald-Hartwig amination is a powerful tool for creating C-N bonds.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound hydrochloride, the desired aryl halide (bromide or chloride), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., Cs₂CO₃ or K₃PO₄).

    • Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution:

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by LC-MS).

    • The choice of ligand and base is critical and may require optimization depending on the specific aryl halide used.

  • Work-up and Purification:

    • Cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the N-arylated product.

Protocol 3: Amide Bond Formation from the Carboxylate

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for amide coupling reactions, a cornerstone of medicinal chemistry.

Step-by-Step Methodology:

  • Ester Hydrolysis:

    • Dissolve this compound in a mixture of a polar solvent (e.g., methanol or THF) and water.

    • Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS until the ester is fully consumed.

    • Acidify the reaction mixture to a pH of ~3-4 with a dilute acid (e.g., 1N HCl) and extract the carboxylic acid product with an organic solvent.

  • Amide Coupling:

    • To a solution of the carboxylic acid from the previous step in a solvent like DMF or DCM, add the desired amine.

    • Add a coupling agent (e.g., HATU, HBTU, or EDC) and a base (e.g., DIPEA or triethylamine).

    • Stir the reaction at room temperature until completion.

    • The choice of coupling agent and solvent can be crucial for efficient and clean conversion, especially with sterically hindered amines.

    • Work-up typically involves aqueous washes to remove excess reagents and purification by column chromatography or preparative HPLC.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, sp³-rich molecules in drug discovery. Its rigid bicyclic structure offers a unique conformational constraint that can lead to improved physicochemical and pharmacological properties compared to more traditional heterocyclic scaffolds. The synthetic protocols outlined in this guide provide a starting point for researchers to incorporate this promising scaffold into their medicinal chemistry programs, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link][3][4][11]

  • Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link][9][10]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as a Route to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link][5][6][7]

  • Welsch, M. E., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link][1]

  • Chupak, L. S., et al. (2025). Development of Bicyclic Compounds Containing a Tertiary Amine Moiety as T Cell Activators. ACS Medicinal Chemistry Letters. [Link][8]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to achieve targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs), offering a powerful strategy to address targets previously considered "undruggable."[2] This guide provides an in-depth exploration of the design principles and synthetic strategies underpinning the construction of PROTACs. We will dissect the modular nature of these molecules, detailing the synthesis of their core components—the E3 ligase ligand, the target-binding ligand (warhead), and the connecting linker. Furthermore, this document furnishes detailed, field-proven protocols for the convergent assembly of final PROTAC molecules using robust chemical reactions like amide coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."

The PROTAC Concept: Hijacking the Cellular Machinery

A PROTAC molecule is a chimeric compound composed of three distinct parts: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5][6] Its mechanism of action is catalytic and event-driven. Upon entering the cell, the PROTAC simultaneously binds to the POI and an E3 ligase, forming a crucial ternary complex.[7][8][9] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules onto the POI. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC to initiate another degradation cycle.[6][10][11]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds E3 E3 Ubiquitin Ligase E3->PROTAC Binds Ub Ubiquitin Transfer PROTAC_bound PROTAC POI_bound POI POI_bound->PROTAC_bound E3_bound E3 E3_bound->PROTAC_bound PolyUb Polyubiquitinated POI Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation->PROTAC PROTAC Recycled Synthesis_Workflow cluster_POI Warhead Synthesis cluster_E3 E3 Ligand Synthesis POI_Ligand POI Ligand POI_Handle POI-Handle POI_Ligand->POI_Handle Add Reactive Handle (e.g., Alkyne) Couple Final Coupling Reaction (e.g., Click Chemistry) POI_Handle->Couple E3_Ligand E3 Ligand E3_Linker E3-Linker-Handle E3_Ligand->E3_Linker Couple to Linker-Handle (e.g., Azide) E3_Linker->Couple PROTAC Final PROTAC Couple->PROTAC Purify Purification & Characterization PROTAC->Purify

Caption: A typical convergent workflow for PROTAC synthesis.

Protocol: PROTAC Assembly via Amide Coupling

Amide bond formation is a robust and widely used method for the final coupling step. This protocol assumes the coupling of a linker-E3 ligand piece containing a terminal amine with a warhead-linker piece containing a carboxylic acid.

Materials:

  • Warhead-Linker-COOH (1.0 eq)

  • E3 Ligand-Linker-NH2 (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Warhead-Linker-COOH (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the active ester.

    • Causality Note: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

  • Coupling: Add the E3 Ligand-Linker-NH2 (1.1 eq), dissolved in a minimal amount of anhydrous DMF, to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry). Reactions are typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC molecule.

  • Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: PROTAC Assembly via Click Chemistry (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and orthogonal reaction, ideal for PROTAC synthesis. [12][13][]This protocol describes the coupling of an alkyne-functionalized warhead with an azide-functionalized E3 ligand-linker.

Materials:

  • Warhead-Alkyne (1.0 eq)

  • E3 Ligand-Linker-Azide (1.0 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium Ascorbate (0.3 eq)

  • Solvent system: t-Butanol/Water (1:1) or DMF

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Warhead-Alkyne (1.0 eq) and the E3 Ligand-Linker-Azide (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

    • Causality Note: Sodium ascorbate is a reducing agent that reduces Cu(II) to the active Cu(I) catalytic species in situ. This is crucial for the reaction to proceed.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The reaction mixture may change color, indicating the formation of the copper(I) species.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by LC-MS, looking for the disappearance of starting materials and the appearance of the product peak corresponding to the coupled PROTAC mass.

  • Work-up: If using an aqueous solvent system, the product may precipitate and can be collected by filtration. Alternatively, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC. The triazole ring formed is very stable.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Part III: Purification and Characterization

Rigorous purification and characterization are non-negotiable for ensuring the quality and reliability of a synthesized PROTAC.

  • Purification: Reverse-phase preparative HPLC is the gold standard for purifying final PROTACs to >95% purity, which is essential for accurate biological evaluation.

  • Characterization:

    • LC-MS: Used for reaction monitoring and to confirm the molecular weight of the final product.

    • NMR (¹H, ¹³C): Essential for confirming the chemical structure of the PROTAC, ensuring all components have been coupled correctly and that no degradation has occurred.

    • HRMS: Provides an exact mass measurement, confirming the elemental composition of the synthesized molecule.

Part IV: Downstream Validation

While synthesis is the core of this guide, it is the first step in a longer workflow. The biological activity of the purified PROTAC must be validated.

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET are used to measure the binding affinity of the PROTAC to both the POI and the E3 ligase and to characterize the formation and stability of the ternary complex. [15][16]* Cellular Assays: The definitive test of a PROTAC is its ability to degrade the target protein in a cellular context. Western blotting is a common method to quantify the reduction in POI levels after treating cells with the PROTAC. More advanced techniques like HiBiT lytic assays can provide high-throughput quantitative degradation data.

Conclusion

The synthesis of PROTACs is a multidisciplinary endeavor that blends organic chemistry, chemical biology, and pharmacology. By understanding the function of each molecular component and employing robust, modular synthetic strategies, researchers can efficiently generate and optimize these powerful molecules. The detailed protocols provided herein for amide coupling and click chemistry represent reliable and widely applicable methods for the assembly of PROTACs, paving the way for the development of next-generation therapeutics that target disease-causing proteins for degradation.

References

  • Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Source: Frontiers. URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review. Source: RSC Chemical Biology. URL: [Link]

  • Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Source: PubMed Central (PMC). URL: [Link]

  • Title: General strategy using "click chemistry" for PROTAC synthesis. Source: ResearchGate. URL: [Link]

  • Title: Click chemistry in the development of PROTACs. Source: RSC Chemical Biology. URL: [Link]

  • Title: Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. Source: PubMed Central (PMC). URL: [Link]

  • Title: Mechanistic and Structural Features of PROTAC Ternary Complexes. Source: PubMed. URL: [Link]

  • Title: The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Source: MDPI. URL: [Link]

  • Title: Methods to accelerate PROTAC drug discovery. Source: PubMed Central (PMC). URL: [Link]

  • Title: E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Source: ACS Publications. URL: [Link]

  • Title: Click chemistry in the development of PROTACs. Source: PubMed Central (PMC). URL: [Link]

  • Title: Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. Source: ACS Publications. URL: [Link]

  • Title: Protein Targeted Degradation Chimeras (PROTAC) Synthesis. Source: Biotys. URL: [Link]

  • Title: Accelerating Next-Generation Drug Discovery with Click-Based Construction of PROTACs. Source: Tokyo University of Science. URL: [Link]

  • Title: Current strategies for the design of PROTAC linkers: a critical review. Source: Portland Press. URL: [Link]

  • Title: Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Source: Cell Chemical Biology. URL: [Link]

  • Title: Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Methods to accelerate PROTAC drug discovery. Source: Portland Press. URL: [Link]

  • Title: An overview of PROTACs: a promising drug discovery paradigm. Source: ResearchGate. URL: [Link]

  • Title: Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. Source: ChemRxiv. URL: [Link]

  • Title: Next-generation cancer therapeutics: PROTACs and the role of heterocyclic warheads in targeting resistance. Source: PubMed. URL: [Link]

  • Title: List of E3 Ligases for Which 3D Crystal Structures Are Reported with... Source: ResearchGate. URL: [Link]

  • Title: A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Source: PubMed Central (PMC). URL: [Link]

  • Title: Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Source: ResearchGate. URL: [Link]

  • Title: Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Source: MDPI. URL: [Link]

  • Title: Chemical structures of PROTACs warheads used in this work. Source: ResearchGate. URL: [Link]

  • Title: Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Source: Charnwood Discovery. URL: [Link]

  • Title: PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. Source: American Chemical Society. URL: [Link]

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Application Note: Strategic Coupling Methodologies for Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Conformationally Restricted Scaffolds

In modern drug discovery, the use of rigid, three-dimensional scaffolds is a cornerstone of rational drug design. These structures help to pre-organize functional groups in a defined spatial orientation, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. The 3-azabicyclo[3.1.1]heptane framework has emerged as a particularly valuable nonclassical isostere of piperidine, one of the most common heterocycles in approved drugs.[1][2] Unlike the flexible chair/boat conformations of piperidine, the bicyclic nature of this scaffold provides conformational restriction, offering medicinal chemists a powerful tool to explore new chemical space.[3]

This application note provides detailed experimental procedures for two of the most critical transformations involving Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate: robust amide bond formation and palladium-catalyzed C-N cross-coupling. The protocols are designed to be reliable and scalable, and are accompanied by mechanistic insights to explain the causality behind key experimental choices, empowering researchers to adapt and troubleshoot these essential reactions.

Part 1: Amide Bond Formation with a Sterically Demanding Secondary Amine

The secondary amine of the 3-azabicyclo[3.1.1]heptane core is a versatile nucleophile for forming amide bonds. However, its bicyclic structure can introduce steric hindrance that may challenge standard coupling conditions. The choice of coupling reagent is therefore critical to achieving high yields and purity. We will detail two field-proven protocols using a high-reactivity uronium salt (HATU) and a classic carbodiimide (EDC).

Mechanistic Rationale: The Activation of Carboxylic Acids

Amide bond formation is not a spontaneous reaction; it requires the "activation" of the carboxylic acid's carboxyl group to convert the hydroxyl into a better leaving group.[4] Coupling reagents achieve this by forming a highly reactive intermediate, which is then readily attacked by the amine nucleophile.[5][6]

  • Uronium/Aminium Salts (e.g., HATU): These reagents, like 2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are among the most efficient coupling reagents available.[7][8] They react with a carboxylate anion to form a highly reactive OAt-active ester, which rapidly acylates the amine.[9][10] The pyridine nitrogen in the 7-azabenzotriazole moiety is thought to stabilize the transition state, accelerating the reaction and minimizing side reactions like racemization.[10]

  • Carbodiimides (e.g., EDC): Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorse reagents that activate carboxylic acids to form an O-acylisourea intermediate.[4] This intermediate is susceptible to nucleophilic attack by the amine. To improve efficiency and suppress racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.

Experimental Protocol 1: High-Efficiency HATU-Mediated Amide Coupling

This protocol is recommended for a wide range of carboxylic acids, including those that are sterically hindered or electronically deactivated. Pre-activation of the carboxylic acid is generally the most effective method to ensure optimal yields and avoid potential side reactions, such as the guanidinylation of the amine starting material.[9][11]

Workflow for HATU-Mediated Coupling

cluster_activation Step 1: Acid Activation (10-15 min) cluster_coupling Step 2: Coupling Reaction (1-4 h) cluster_workup Step 3: Workup & Purification A Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF B Add DIPEA (2.0 eq) Stir 5 min A->B C Add HATU (1.1 eq) Stir 10-15 min B->C D Add Methyl 3-azabicyclo[3.1.1]heptane- 6-carboxylate (1.05 eq) C->D E Monitor reaction by TLC or LC-MS D->E F Aqueous Workup (e.g., sat. NaHCO3) E->F G Extract with Organic Solvent (e.g., EtOAc) F->G H Purify by Column Chromatography G->H

Caption: Workflow for HATU-mediated amide coupling.

Materials & Reagents

ReagentEquivalentsPurpose
Carboxylic Acid1.0Coupling partner
This compound 1.05 - 1.1Nucleophile
HATU1.1 - 1.2Coupling reagent, activates the carboxylic acid
DIPEA (Hünig's base)2.0 - 3.0Non-nucleophilic base to form the carboxylate anion and mop up acid byproduct
Anhydrous DMF-Polar aprotic solvent, excellent for solubility

Step-by-Step Procedure

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) to a dry reaction vessel.

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M. Stir until fully dissolved.

  • Basification: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 5 minutes at room temperature. The base deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion.[9]

  • Activation: Add HATU (1.1 eq) in one portion. Stir the mixture for 10-15 minutes at room temperature. A color change may be observed as the active ester forms.

  • Coupling: Add a solution of this compound (1.05 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching & Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes remove unreacted HATU byproducts and excess base.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Part 2: C-N Bond Formation via Palladium Cross-Coupling

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is an indispensable tool.[12] This palladium-catalyzed cross-coupling reaction enables the formation of a C(sp²)–N bond between an aryl halide (or triflate) and an amine.[13] This reaction has broad functional group tolerance and has largely replaced harsher classical methods.[12]

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[14]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, and the desired C-N bond is formed, regenerating the Pd(0) catalyst.[14]

The choice of ligand is crucial for the success of the reaction, as it modulates the stability and reactivity of the palladium catalyst throughout the cycle.[13] Sterically hindered biarylphosphine ligands (e.g., BrettPhos) are often highly effective.[15]

cluster_cycle center Pd(II) Complex deprot Deprotonation center->deprot + Amine (R2NH) - Base-H+X- pd0 Pd(0)L (Active Catalyst) oxid Oxidative Addition pd0->oxid Ar-X reduct Reductive Elimination reduct->pd0 Product (Ar-NR2) oxid->center deprot->reduct

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general starting point for coupling this compound with aryl bromides.

Materials & Reagents

ReagentEquivalents / LoadingPurpose
Aryl Bromide1.0Electrophile
This compound 1.2Nucleophile
Pd₂(dba)₃1-2 mol%Palladium precatalyst
BrettPhos2-4 mol%Sterically demanding phosphine ligand
NaOtBu or LHMDS1.4Strong, non-nucleophilic base
Anhydrous Toluene or Dioxane-Aprotic solvent

Step-by-Step Procedure

  • Inert Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (e.g., 0.02 eq), and BrettPhos (e.g., 0.04 eq).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to remove oxygen, which can deactivate the catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2 eq) and the base (e.g., NaOtBu, 1.4 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Quenching & Workup: After cooling to room temperature, carefully quench the reaction by adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion

This compound is a valuable building block for introducing conformationally restricted elements into drug candidates. The protocols detailed in this note for amide bond formation and Buchwald-Hartwig amination provide robust and reliable methods for its elaboration. The key to success lies in the rational selection of reagents and conditions. For amide couplings, high-activity uronium reagents like HATU offer superior performance for this sterically demanding amine. For C-N cross-coupling, a well-defined palladium/ligand system is essential for efficient bond construction. These methodologies empower chemists to effectively utilize this important scaffold in the pursuit of novel therapeutics.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2024). HATU coupling - what's the best order?. r/Chempros. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Grygorenko, O. O., et al. (n.d.). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Synfacts. (n.d.). Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Azabicyclo[3.1.1]heptanes in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. The 3-azabicyclo[3.1.1]heptane core has emerged as a strategically significant "saturated isostere," providing a three-dimensional alternative to common aromatic rings like benzene and pyridine, as well as a conformationally restricted analog of the ubiquitous piperidine ring.[1][2] The incorporation of such sp³-enriched, rigid structures is a key tenet of the "Escape from Flatland" design philosophy, which seeks to enhance drug-like properties.[3]

Replacing flat aromatic systems with 3-azabicyclo[3.1.1]heptanes has been demonstrated to favorably impact solubility, metabolic stability, and lipophilicity (logD), factors that are critical to a compound's clinical success.[1][4] For instance, the substitution of a pyridine ring with this bicyclic core in the antihistamine drug Rupatidine led to a dramatic improvement in its physicochemical profile.[1] However, the therapeutic potential of these scaffolds has historically been hampered by a lack of robust, scalable, and economically viable synthetic methods suitable for industrial production.

This guide provides an in-depth analysis of field-proven, large-scale synthetic strategies for 3-azabicyclo[3.1.1]heptane derivatives. We will move beyond simple procedural lists to explain the underlying chemical logic and provide detailed, actionable protocols for researchers, scientists, and drug development professionals aiming to leverage these valuable building blocks.

Core Synthetic Strategies for Scalable Production

The successful large-scale synthesis of 3-azabicyclo[3.1.1]heptanes hinges on convergent, high-yielding routes that utilize readily available starting materials and minimize or eliminate the need for costly and time-consuming chromatographic purification. Two dominant strategies have emerged as particularly effective for multigram to kilogram production.

Strategy 1: Reductive Cyclization of Spirocyclic Oxetanyl Nitriles

This elegant and highly efficient approach was discovered serendipitously during the attempted reduction of a spirocyclic oxetanyl nitrile to its corresponding primary amine.[4] Instead of the expected product, a spontaneous intramolecular cyclization occurs, directly forming the strained 3-azabicyclo[3.1.1]heptane ring system. This method is notable for its operational simplicity and scalability.

Mechanistic Rationale: The process is initiated by the reduction of the nitrile group (e.g., with a hydride source like LiAlH₄). The resulting primary amine, which is transient and typically not observed, acts as a nucleophile.[4] It attacks one of the methylene carbons of the adjacent oxetane ring, forcing the ring to open and simultaneously forming the bicyclic structure. The strain of the four-membered oxetane ring provides the thermodynamic driving force for this intramolecular rearrangement.

Key Advantages:

  • Scalability: The reaction has been successfully performed on a multigram scale.[4]

  • Chromatography-Free: The final products can often be isolated by simple extraction or crystallization, a major advantage for industrial applications.[4]

  • Accessible Starting Materials: The required spirocyclic oxetanyl nitriles can be prepared from inexpensive and commercially available precursors.[4]

Reductive_Cyclization_Workflow cluster_start Starting Materials cluster_synthesis Key Intermediate Synthesis cluster_core_reaction Core Reaction cluster_product Final Product SM Readily Available Oxetane Precursors INT Spirocyclic Oxetanyl Nitrile SM->INT Synthesis REAC Reductive Cyclization (e.g., LiAlH₄) INT->REAC Reduction PROD 3-Azabicyclo[3.1.1]heptane Derivative REAC->PROD Intramolecular Cyclization

Caption: Workflow for the Reductive Cyclization Strategy.

Strategy 2: Intramolecular Imide Formation from Functionalized Cyclobutanes

This robust method provides access to highly functionalized 3-azabicyclo[3.1.1]heptane cores, particularly those containing dione functionalities, which are versatile handles for further derivatization. The strategy relies on the precise construction of a 1,3-disubstituted cyclobutane precursor that is primed for intramolecular cyclization.

Mechanistic Rationale: The synthesis begins with a commercially available 3-oxocyclobutanecarboxylate.[2] A diastereoselective Strecker reaction is employed to install an amino and a nitrile group onto the cyclobutane ring with the correct stereochemistry.[2][5] Following a selective partial hydrolysis of the nitrile to an amide, a base (e.g., t-BuOK) is used to promote an intramolecular nucleophilic attack of the amide nitrogen onto the ester carbonyl.[2] This cyclization step forges the second ring, yielding the bicyclic imide core structure.

Key Advantages:

  • High Functionality: Produces key intermediates like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which are valuable building blocks for libraries and for complex molecules like Thalidomide analogs and PROTACs.[2][6]

  • Excellent Scalability: This route has been demonstrated on scales up to 366g for key intermediates in a single run.[5]

  • Stereochemical Control: The initial Strecker reaction allows for precise control over the stereochemistry of the substituents on the cyclobutane ring.[2]

Imide_Formation_Scheme A 3-Oxocyclobutane- carboxylate B 1,3-Disubstituted Cyclobutane (Amino Nitrile) A->B Diastereoselective Strecker Reaction C 1,3-Disubstituted Cyclobutane (Amino Amide) B->C Partial Nitrile Hydrolysis (H₂SO₄) D Bicyclic Imide Core (3-Azabicyclo[3.1.1]- heptane-2,4-dione) C->D Base-Mediated Intramolecular Cyclization

Caption: Reaction Scheme for the Intramolecular Imide Formation Strategy.

Comparative Analysis of Scalable Synthetic Routes

FeatureStrategy 1: Reductive CyclizationStrategy 2: Imide Formation
Core Transformation Reductive opening of spiro-oxetaneIntramolecular imide cyclization
Scale Multigram[4]Up to 300-400g scale[5][7]
Starting Materials Readily available oxetanes[4]Kilogram-available 3-oxocyclobutanecarboxylate[2]
Chromatography Generally not required[4]May be required for intermediates, but often scalable[5]
Key Advantage Operational simplicity, direct access to the coreAccess to highly functionalized intermediates, stereocontrol[2][6]
Product Scope Substituted 3-azabicyclo[3.1.1]heptanesBicyclic imides, diamines, PROTAC components[2][6]

Detailed Experimental Protocols

The following protocols are representative examples designed to provide a practical framework for laboratory execution. All operations involving hazardous reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Multigram Synthesis of a 3-Azabicyclo[3.1.1]heptane Derivative via Reductive Cyclization

This protocol is based on the general transformation described by Mykhailiuk and coworkers.[1]

Objective: To synthesize a representative 3-azabicyclo[3.1.1]heptane derivative on a multigram scale without chromatography.

Materials:

  • Spirocyclic oxetanyl nitrile intermediate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄, 2.0 - 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in dioxane (4 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Deionized water

Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (2.0 - 3.0 eq) under a nitrogen atmosphere.

  • Solvent Addition: Carefully add anhydrous THF via cannula to create a suspension (approx. 0.2 M concentration relative to the substrate). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the spirocyclic oxetanyl nitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-12 hours.

  • Monitoring and Quenching: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Once complete, cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up and Isolation: A granular precipitate of aluminum salts will form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting crude oil in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous NaHCO₃, followed by brine.

  • Final Product Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base. For purification and stable storage, the product can be precipitated as its HCl salt by dissolving the base in a minimal amount of Et₂O and adding a solution of HCl in dioxane. The resulting solid can be collected by filtration, washed with cold Et₂O, and dried under vacuum.

Causality and Experimental Insights:

  • Reagent Choice: LiAlH₄ is a powerful reducing agent necessary to convert the nitrile to the amine. The excess is used to ensure complete reaction.

  • Temperature Control: The initial addition at 0 °C is crucial to control the exothermic reaction between the hydride and the substrate. Refluxing is then required to provide the activation energy for the cyclization.

  • Work-up Strategy: The Fieser workup is a standard and safe method for quenching LiAlH₄ reactions, resulting in easily filterable inorganic salts, thereby avoiding problematic emulsions during aqueous extraction.

Self-Validating System & Quality Control:

  • Reaction Monitoring: Progress should be tracked by TLC (staining with KMnO₄ or ninhydrin for the amine product) or LC-MS to confirm the disappearance of the starting nitrile.

  • Product Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The formation of the HCl salt provides a crystalline solid, which often results in a purer final product.

Protocol 2: Synthesis of a Key Bicyclic Imide Intermediate via Intramolecular Cyclization

This protocol is adapted from the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives reported by Grygorenko and coworkers.[2][5]

Objective: To synthesize 1-(benzylamino)-3-benzyl-3-azabicyclo[3.1.1]heptane-2,4-dione, a key intermediate, on a multigram scale.

Materials:

  • 1-(Benzylamino)-3-(methoxycarbonyl)cyclobutane-1-carbonitrile (1.0 eq)

  • Sulfuric acid (H₂SO₄, conc.)

  • Potassium tert-butoxide (t-BuOK, 1.1 eq)

  • Anhydrous tert-butanol (t-BuOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Partial Hydrolysis of Nitrile: In a round-bottom flask, dissolve the starting cyclobutane carbonitrile (1.0 eq) in concentrated H₂SO₄ at 0 °C. Stir the mixture at room temperature for 12-24 hours.

  • Hydrolysis Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium carbonate until the pH is ~8. Extract the aqueous layer multiple times with ethyl acetate.

  • Isolation of Amide: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product, the corresponding carboxamide, is often used directly in the next step.

  • Cyclization Setup: In a separate dry flask under nitrogen, dissolve the crude carboxamide intermediate in anhydrous t-BuOH.

  • Base Addition and Cyclization: Add solid potassium tert-butoxide (t-BuOK, 1.1 eq) portion-wise to the solution at room temperature. Heat the mixture to reflux (approx. 83 °C) and maintain for 2-6 hours.

  • Work-up and Isolation: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture to room temperature and concentrate under reduced pressure. Add water and ethyl acetate to the residue.

  • Purification: Separate the layers. Wash the organic layer with saturated aqueous NH₄Cl and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude bicyclic imide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel if necessary.

Causality and Experimental Insights:

  • Selective Hydrolysis: Using concentrated H₂SO₄ provides conditions for the selective partial hydrolysis of the nitrile to an amide without significantly affecting the ester group.

  • Base and Solvent Choice: t-BuOK is a strong, non-nucleophilic base ideal for promoting the intramolecular cyclization. t-BuOH is the corresponding solvent, preventing unwanted transesterification reactions.

  • Aqueous Work-up: The NH₄Cl wash is used to neutralize any remaining base and quench the reaction.

Self-Validating System & Quality Control:

  • Reaction Monitoring: Each step should be monitored by TLC or LC-MS to ensure the complete conversion of the starting material to the intermediate and then to the final product.

  • Product Characterization: The structure of the final bicyclic imide must be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the ester and amide protons and the appearance of the imide proton in the NMR spectrum are key diagnostic markers.

Conclusion

The 3-azabicyclo[3.1.1]heptane scaffold represents a powerful tool for medicinal chemists seeking to optimize the properties of drug candidates. The development of robust, scalable, and chromatography-free synthetic routes, such as the reductive cyclization of oxetanes and the intramolecular cyclization of functionalized cyclobutanes, has made these valuable building blocks readily accessible for large-scale discovery and development programs. The protocols and strategies outlined in this guide provide a comprehensive framework for their synthesis, enabling researchers to confidently incorporate these three-dimensional structures into the next generation of therapeutics.

References

  • General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes. Angewandte Chemie International Edition.
  • Synthesis of 3-Azabicyclo[3.1.1]heptanes. Enamine.
  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv | Cambridge Open Engage.
  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed.
  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
  • 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. PMC - PubMed Central - NIH.
  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry - ACS Publications.
  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed.
  • Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. ResearchGate.

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Application Note: A Comprehensive Guide to the Purity Assessment of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate is a pivotal bicyclic scaffold used as a key intermediate in the synthesis of novel therapeutic agents. Its structural rigidity and defined stereochemistry make it a valuable building block, but also introduce significant analytical challenges. Ensuring the purity and well-defined characterization of this intermediate is paramount for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview and detailed protocols for a multi-faceted approach to purity assessment, covering chemical purity, stereoisomeric integrity, residual solvent analysis, and structural confirmation.

Introduction: The Criticality of Purity Analysis

The purity of a pharmaceutical intermediate like this compound is not a single value but a composite profile. It encompasses the quantification of the main component, the detection and identification of process-related impurities, the determination of stereoisomeric composition, and the measurement of residual solvents from the manufacturing process.[1] Each class of impurity carries the potential to affect the yield, purity, and stability of subsequent synthetic steps and the final API.

This document outlines an integrated analytical strategy employing orthogonal techniques to build a complete purity profile. We will explore:

  • Chromatographic Techniques (HPLC & GC): For the separation and quantification of the main component and related chemical impurities.

  • Chiral Chromatography: For the critical assessment of stereoisomeric purity.

  • Spectroscopic Techniques (NMR & MS): For unequivocal structural confirmation and impurity identification.

  • Headspace Gas Chromatography (HS-GC): For the analysis of volatile residual solvents, adhering to regulatory standards.

The causality behind method selection is emphasized, providing not just protocols, but the scientific rationale required for robust method development and validation.

Logical Workflow for Purity Assessment

A systematic approach ensures all aspects of purity are addressed. The following workflow illustrates the logical progression from sample reception to a comprehensive purity statement.

PurityWorkflow cluster_0 Initial Characterization cluster_1 Purity & Impurity Profiling cluster_2 Final Assessment Start Sample Received Identity Identity Confirmation (NMR & HRMS) Start->Identity ChemPurity Chemical Purity (RP-HPLC-UV/MS) Identity->ChemPurity ChiralPurity Chiral Purity (Chiral HPLC/SFC) ChemPurity->ChiralPurity ResidualSolvents Residual Solvents (HS-GC-FID) ChiralPurity->ResidualSolvents Report Comprehensive Purity Report (Assay, Impurity Profile, ee%, Solvents) ResidualSolvents->Report

Caption: Overall workflow for the comprehensive purity assessment of the target compound.

Chemical Purity and Impurity Profiling by RP-HPLC

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the chemical purity of non-volatile organic compounds. Its high resolution and compatibility with universal detectors like UV and powerful identification tools like Mass Spectrometry (MS) make it ideal for separating the main component from process-related impurities.[2]

Causality of Method Design: The secondary amine in the bicyclic structure requires a controlled mobile phase pH to ensure it is protonated. This minimizes peak tailing and provides robust, reproducible chromatography. An acidic mobile phase (e.g., pH 2.5-3.5) is chosen to keep the amine in its cationic form, enhancing its interaction with the stationary phase in a predictable manner. The methyl ester is generally stable under these mild acidic conditions for the duration of the analysis.

Protocol 2.1: RP-HPLC-UV/MS Method

This protocol is designed for the quantification of chemical purity (assay) and the detection of related impurities.

A. Instrumentation and Consumables

  • HPLC or UHPLC system with a UV/Vis or DAD detector and a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Column: C18 stationary phase (e.g., Agilent Zorbax SB-C18, Waters XBridge C18), 2.1 or 4.6 mm i.d., 50-150 mm length, particle size ≤ 3.5 µm.

  • Vials, filters, and HPLC-grade solvents.

B. Reagents and Sample Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Diluent: 50:50 Acetonitrile/Water.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~0.5 mg/mL. Filter through a 0.22 µm syringe filter if necessary.

C. Instrumental Parameters

ParameterRecommended SettingRationale
Flow Rate 0.8 mL/min (for 4.6 mm i.d.)Balances analysis time with separation efficiency.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLAdjustable based on concentration and sensitivity.
UV Detection 210 nmLow wavelength detection for compounds lacking a strong chromophore.
Gradient 5% B to 95% B over 15 minA broad gradient to elute impurities with a wide range of polarities.
MS Ionization ESI PositiveThe secondary amine is readily protonated for detection by ESI+.
MS Scan Range m/z 100 - 1000Covers the mass of the parent compound and potential dimeric impurities.

D. System Suitability Test (SST)

  • Purpose: To verify the chromatographic system is performing adequately before sample analysis.

  • Procedure: Make six replicate injections of the sample solution.

  • Acceptance Criteria:

    • Tailing Factor (Tf): ≤ 1.5 for the main peak.

    • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area of the main component.

E. Data Analysis

  • Calculate the % Area Purity using the following formula: % Purity = (Area_main_peak / Total_Area_all_peaks) * 100

  • Identify impurities by their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.

Stereoisomeric Purity by Chiral Chromatography

The 3-azabicyclo[3.1.1]heptane core contains multiple stereocenters. For pharmaceutical applications, it is crucial to control the stereoisomeric purity, as different stereoisomers can have vastly different pharmacological and toxicological profiles. Chiral chromatography is the most direct and reliable method for separating and quantifying enantiomers and diastereomers.[3]

Causality of Method Design: The separation of stereoisomers is achieved on a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a broad range of chiral compounds, including amines. The choice between normal-phase, polar-organic, or reversed-phase mode depends on the specific CSP and the solubility of the analyte. For this compound, a polar-organic or normal-phase mode is often a good starting point.

Protocol 3.1: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

A. Instrumentation and Consumables

  • HPLC system with a UV/Vis or DAD detector.

  • Chiral Column: A screening approach using multiple columns is recommended. Good starting points include Daicel Chiralpak® IA, IB, IC, or ID.

  • HPLC-grade solvents (Hexane, Isopropanol, Ethanol, Methanol) and additives (Diethylamine - DEA).

B. Reagents and Sample Preparation

  • Mobile Phase: A mixture of Hexane and an alcohol (e.g., Isopropanol or Ethanol). A small amount of an amine additive (e.g., 0.1% DEA) is often required to improve the peak shape of basic analytes.

  • Diluent: Mobile Phase or Ethanol.

  • Sample Preparation: Dissolve the sample in the diluent to a concentration of ~1.0 mg/mL.

C. Instrumental Parameters (Example Conditions)

ParameterRecommended SettingRationale
Column Chiralpak® IA (4.6 x 250 mm, 5 µm)A versatile CSP known for good performance with amine compounds.
Mobile Phase Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)Isocratic elution is typical for chiral separations.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm i.d. column.
Column Temp. 25 °CTemperature can significantly affect chiral resolution.
Injection Vol. 10 µL
UV Detection 210 nm

D. System Suitability Test (SST)

  • Purpose: To ensure the system can adequately separate the stereoisomers.

  • Procedure: Inject a solution of a racemic or diastereomeric mixture of the compound.

  • Acceptance Criteria:

    • Resolution (Rs): ≥ 1.5 between the stereoisomer peaks.

E. Data Analysis

  • Calculate the enantiomeric excess (% ee) for the desired enantiomer using the peak areas: % ee = (|Area_E1 - Area_E2| / (Area_E1 + Area_E2)) * 100 Where E1 and E2 are the two enantiomers.[4]

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unequivocal confirmation of a molecule's chemical structure.[5] It provides detailed information about the connectivity of atoms and the 3D arrangement of the molecule.

Causality of Method Design: A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is used to build a complete picture of the molecule. ¹H NMR confirms the presence and environment of all protons, while ¹³C NMR shows all unique carbon atoms. 2D experiments like COSY reveal proton-proton couplings (connectivity), and HSQC/HMBC correlate protons with their directly attached or long-range carbons, respectively, allowing for the complete assignment of the bicyclic core.[6]

Protocol 4.1: NMR for Structural Elucidation

A. Instrumentation and Consumables

  • NMR Spectrometer (400 MHz or higher).

  • NMR tubes.

  • Deuterated solvents (e.g., CDCl₃, D₂O with acid, or DMSO-d₆).

B. Sample Preparation

  • Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent. The choice of solvent depends on sample solubility.

C. NMR Experiments and Parameters

ExperimentPurpose
¹H NMR Quantify protons, determine chemical environments, and observe splitting patterns.
¹³C{¹H} NMR Identify all unique carbon environments.
DEPT-135 Differentiate between CH, CH₂, and CH₃ carbons.
2D COSY Establish ¹H-¹H spin-spin coupling networks to trace proton connectivity.
2D HSQC Correlate each proton to its directly attached carbon atom.
2D HMBC Correlate protons and carbons over 2-3 bonds to piece together the molecular skeleton.

D. Data Analysis

  • Integrate the ¹H NMR spectrum to confirm the correct proton count for each signal.

  • Analyze chemical shifts and coupling constants to confirm the bicyclic structure. The rigid nature of the azabicyclo[3.1.1] system gives rise to a characteristic set of couplings.

  • Use the full suite of 2D spectra to assign every ¹H and ¹³C signal to its specific position in the molecule, confirming identity beyond doubt.

Residual Solvent Analysis by Headspace GC

Residual solvents are organic volatile impurities that remain from the manufacturing process.[7] Their levels are strictly controlled by regulatory bodies due to their potential toxicity.[8] The standard method for their analysis is static headspace gas chromatography (HS-GC) with a flame ionization detector (FID).[9][10]

Causality of Method Design: HS-GC is ideal because it physically separates the volatile solvents from the non-volatile sample matrix. The sample is heated in a sealed vial, allowing the volatile solvents to partition into the headspace gas. An aliquot of this gas is then injected into the GC, preventing contamination of the inlet and column with the non-volatile API intermediate.

Protocol 5.1: HS-GC-FID based on USP <467>

A. Instrumentation and Consumables

  • Gas chromatograph with an FID.

  • Static headspace autosampler.

  • GC Column: G43 phase (e.g., Agilent J&W DB-Select 624 UI) is a common first choice.

  • Headspace vials (20 mL) and crimper.

B. Reagents and Sample Preparation

  • Diluent: High-purity, solvent-free Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Standard Preparation: Prepare a stock standard containing all potential residual solvents at a known concentration in the diluent.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and add 5.0 mL of diluent. Crimp the vial immediately.

C. Instrumental Parameters

ParameterRecommended Setting
HS Oven Temp. 80 °C
HS Loop Temp. 90 °C
HS Transfer Line Temp. 100 °C
HS Equilibration Time 15 min
GC Inlet Temp. 200 °C
Carrier Gas Helium, constant flow ~2 mL/min
Oven Program 40 °C (hold 10 min), ramp to 240 °C at 15 °C/min, hold 5 min
FID Temp. 250 °C

D. Data Analysis

  • Identify solvents by comparing retention times with the reference standard.

  • Quantify the amount of each solvent using an external standard calibration.

  • Compare results against the limits specified in the ICH Q3C guidelines.[8]

References

  • Vertex AI Search. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation.
  • Google Patents. (n.d.). US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
  • PubMed Central. (2024). Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter.
  • MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM.
  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices.
  • PubMed Central. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess.
  • ResearchGate. (n.d.). (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • AiFChem. (n.d.). 1389264-36-1 | this compound hydrochloride.
  • ResearchGate. (n.d.). Study of the Steric Structure of 7-Alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and Their Derivatives Using 1 H NMR Spectroscopy.
  • ResearchGate. (2020). (PDF) Improved approach to quantitatively and qualitatively characterize carboxylic acid isomers in commercial naphthenic acids mixture by HPLC -High Resolution Orbitrap mass spectrometer technique.
  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
  • ACS Publications. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry.
  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • AIR Unimi. (n.d.). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • Royal Society of Chemistry. (2011). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications.
  • Pharmaceutical Technology. (n.d.). Residual Solvent Analysis in Pharmaceuticals.
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Thermo Fisher Scientific. (n.d.). Residual Solvent Analysis Information.
  • PubMed Central. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems.
  • Chemetrix. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
  • PubMed Central. (n.d.). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene.
  • Google Patents. (n.d.). WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives | Request PDF.
  • Wiley. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.
  • Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service.
  • ChemScene. (n.d.). 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid.
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Sources

Application Notes & Protocols: Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate as a Conformationally Restricted Piperidine Isostere

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Superior Piperidine Isosteres in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, present in a significant portion of approved pharmaceuticals. Its prevalence is due to its favorable physicochemical properties, including good aqueous solubility and a basic nitrogen atom that is often crucial for target engagement. However, the conformational flexibility of the piperidine ring can be a double-edged sword, potentially leading to off-target effects and a higher entropic penalty upon binding to a biological target.

This has led to a concerted effort in modern drug discovery to develop conformationally restricted piperidine isosteres. These bioisosteres aim to retain the desirable properties of the piperidine scaffold while locking the molecule in a more defined three-dimensional orientation. This can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a promising non-classical piperidine isostere, offering a rigid bicyclic core that can mimic different conformations of the piperidine ring.[1][2] This application note will provide a detailed overview of methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate, a key building block for introducing this valuable scaffold, including a comprehensive synthetic protocol, a comparative analysis of its properties versus piperidine, and its application in drug discovery.

Conformational Rationale: Mimicking Piperidine in Three Dimensions

The rigid structure of the 3-azabicyclo[3.1.1]heptane core effectively locks the embedded six-membered ring into specific conformations. Molecular structure analysis has shown that cis and trans isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes can act as three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer or the less common "boat" conformation, respectively.[1][2] This provides medicinal chemists with a powerful tool to explore a wider range of pharmacophoric space and optimize ligand-receptor interactions.

Synthetic Protocol: Accessing this compound

The following protocol outlines a plausible and scalable synthetic route to the title compound, adapted from multi-gram syntheses of related 3- and 6-azabicyclo[3.1.1]heptane derivatives.[1][2][3] The key strategy involves the construction of the bicyclic core, followed by functional group manipulations to yield the desired methyl ester.

Workflow Diagram

G cluster_0 Synthesis of N-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid cluster_1 Esterification and Deprotection A Commercially available cyclobutane derivative B Formation of bicyclic dicarboxylic acid A->B [Ref. 3, 4] C Monodecarboxylation B->C [Ref. 3, 4] D N-Boc-3-azabicyclo[3.1.1]heptane- 6-carboxylic acid C->D E Esterification with Methanol D->E Intermediate F N-Boc protected methyl ester E->F G Boc Deprotection F->G [Ref. 7, 11] H Methyl 3-azabicyclo[3.1.1]heptane- 6-carboxylate G->H

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Part 1: Synthesis of N-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

This part of the synthesis focuses on constructing the core bicyclic structure and is based on the large-scale synthesis of similar compounds.[1][2]

  • Step 1: Formation of the Bicyclic Dicarboxylic Acid.

    • Rationale: This key step establishes the rigid bicyclic framework. The specific starting materials and cyclization strategy can vary, with methods such as double alkylation of a malonate with a suitably substituted azetidine derivative being effective for large-scale synthesis.[1][2]

    • Procedure: A detailed procedure for a similar transformation can be found in the supporting information of the work by Chernykh et al. (2024).[2] This typically involves reacting a protected azetidine-2,4-dicarboxylate derivative with a malonate under basic conditions to form the bicyclic system.

  • Step 2: Monodecarboxylation.

    • Rationale: To obtain the desired 6-substituted pattern, one of the carboxylic acid groups from the intermediate is removed.

    • Procedure: The bicyclic dicarboxylic acid intermediate is subjected to monodecarboxylation conditions. This can often be achieved by heating the diacid, sometimes in the presence of a catalyst. The specific conditions will depend on the exact nature of the intermediate.

Part 2: Esterification and Deprotection

  • Step 3: Esterification.

    • Rationale: The carboxylic acid is converted to its corresponding methyl ester. Standard esterification procedures are generally effective.

    • Reagents: N-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid, methanol (excess), and a catalytic amount of strong acid (e.g., sulfuric acid or hydrochloric acid).

    • Procedure:

      • Dissolve the N-Boc protected carboxylic acid in methanol.

      • Add the acid catalyst and heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS until completion.

      • Cool the reaction mixture and remove the excess methanol under reduced pressure.

      • Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected methyl ester.

  • Step 4: N-Boc Deprotection.

    • Rationale: The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine. Acidic conditions are typically employed for this transformation.[4][5][6]

    • Reagents: N-Boc protected methyl ester, 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Procedure (using HCl in Dioxane):

      • Dissolve the N-Boc protected methyl ester in a minimal amount of a suitable solvent like DCM or methanol.

      • Add an excess of 4M HCl in dioxane at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

      • Upon completion, the product will often precipitate as the hydrochloride salt. The solvent can be removed under reduced pressure, and the resulting solid can be triturated with a non-polar solvent like diethyl ether to afford the pure product.

Comparative Physicochemical and ADME Properties

The introduction of the rigid 3-azabicyclo[3.1.1]heptane scaffold in place of a piperidine ring can significantly impact a molecule's properties. The following table provides a comparative overview of key parameters.

PropertyPiperidine Derivative (Typical)3-Azabicyclo[3.1.1]heptane Derivative (Typical)Rationale for Change & Impact on Drug Discovery
pKa ~11.2Generally similar or slightly lowerThe basicity of the nitrogen is largely retained, which is often crucial for target interaction. Subtle changes can be used to fine-tune binding or reduce off-target effects.
Lipophilicity (logD) VariesOften lowerThe more compact and three-dimensional structure of the bicyclic system can lead to a decrease in lipophilicity, which can be beneficial for improving solubility and reducing metabolic liability.
Aqueous Solubility Generally goodCan be significantly improvedThe reduced lipophilicity and more defined polar surface area can lead to enhanced aqueous solubility, a key parameter for oral bioavailability.[7]
Metabolic Stability Susceptible to N-dealkylation and ring oxidationGenerally improvedThe rigid bicyclic structure can sterically hinder access of metabolic enzymes to the nitrogen atom and adjacent carbons, leading to increased metabolic stability.[8]
Permeability Moderate to highModerate to highWhile increased polarity can sometimes reduce passive permeability, the overall profile often remains favorable for drug absorption.
Plasma Protein Binding Low to moderateGenerally lowAs with piperidine, these small, relatively polar scaffolds are not expected to exhibit high plasma protein binding.

Application in Drug Discovery: A Case Study

The utility of the 3-azabicyclo[3.1.1]heptane scaffold has been demonstrated in the context of developing novel therapeutics. For instance, this core has been explored as a bioisostere in the design of ligands for central nervous system (CNS) targets.[9][10] The conformational rigidity is particularly advantageous in designing selective ligands for G-protein coupled receptors (GPCRs) and ion channels, where precise positioning of functional groups is paramount for achieving high affinity and selectivity.

In one example, the replacement of a pyridine ring with a 3-azabicyclo[3.1.1]heptane core in a known bioactive compound led to a significant improvement in aqueous solubility and a reduction in lipophilicity, while maintaining potent biological activity. This highlights the potential of this scaffold to address common drug development challenges.

Conclusion

This compound is a valuable building block for accessing a conformationally restricted piperidine isostere with the potential to impart superior properties to drug candidates. The rigid bicyclic framework allows for precise control over the spatial orientation of substituents, which can lead to enhanced potency and selectivity. Furthermore, the favorable impact on physicochemical properties, such as increased solubility and metabolic stability, makes the 3-azabicyclo[3.1.1]heptane scaffold a compelling alternative to the traditional piperidine ring in modern drug discovery programs. The synthetic accessibility on a large scale further enhances its utility for medicinal chemists.[1][2][3]

References

  • Mykhailiuk, P. K., et al. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition. Available from: [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available from: [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440–10450. Available from: [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ACS Publications. Available from: [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available from: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available from: [Link]

  • Reay, A. J., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters, 26(4), 834–839. Available from: [Link]

  • Zimmerman, J. E., et al. (2007). Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. Google Patents.
  • Chernykh, A. V., et al. (2024). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2022). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 12(45), 29631–29635. Available from: [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available from: [Link]

  • Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Sci-Hub. Available from: [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. Available from: [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate. Available from: [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to Determining the Solubility of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior, including dissolution rate and bioavailability. This document provides a detailed guide for determining the solubility of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate, a novel bicyclic scaffold of interest in medicinal chemistry, in a range of common organic solvents. This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for obtaining accurate and reproducible solubility data. The protocols outlined herein are grounded in established scientific principles and align with regulatory expectations for drug development.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and non-aqueous solubility are paramount. For this compound, understanding its solubility profile in various organic solvents is crucial for several aspects of its development:

  • Process Chemistry: Solubility data is essential for the design of efficient crystallization, purification, and formulation processes.

  • Formulation Development: The choice of excipients and the development of a stable and effective dosage form are heavily reliant on the solubility characteristics of the API.

  • Preclinical and Clinical Studies: The ability to prepare solutions of known concentrations is fundamental for in vitro and in vivo assays, including ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies.

This application note will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and offer insights into the interpretation of the resulting data.

Theoretical Background: Understanding the Nuances of Solubility

The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1] This is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[2][3]

It is crucial to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a given temperature and pressure.[4][5] This value is intrinsic to the compound in a specific solvent and is the most relevant for characterizing the physicochemical properties of an API.

  • Kinetic Solubility: This refers to the concentration of a compound at the point of precipitation from a solution that was prepared by a rapid method, such as adding a concentrated stock solution in an organic solvent (e.g., DMSO) to an aqueous buffer.[6][7][8] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental conditions.[6][7]

This guide will focus on the determination of thermodynamic solubility , as it provides a more accurate and reliable measure for drug development purposes.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in organic solvents:

  • Molecular Structure: The presence of both polar (ester, secondary amine) and non-polar (bicycloalkane) functionalities in the molecule will dictate its interaction with different solvents.

  • Solvent Polarity: The polarity of the organic solvent will play a significant role. Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding, while polar aprotic solvents (e.g., DMSO, DMF) act as hydrogen bond acceptors. Non-polar solvents (e.g., hexane, toluene) will primarily interact through van der Waals forces.

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[2] This relationship should be investigated, especially for process chemistry applications.

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[4][5] It is essential to characterize the solid form used in the solubility studies.

Experimental Protocol: Determination of Thermodynamic Solubility

This protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of this compound in various organic solvents. This method is recommended by regulatory bodies such as the International Council for Harmonisation (ICH).[9][10]

Materials and Equipment
  • This compound (of known purity and solid form)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of appropriate purity (e.g., HPLC grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis prep1 Weigh excess amount of compound prep2 Add to a known volume of solvent prep1->prep2 equil1 Seal vials and place on shaker prep2->equil1 equil2 Shake at constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) equil1->equil2 proc1 Allow undissolved solid to settle equil2->proc1 proc2 Centrifuge to pellet solid proc1->proc2 proc3 Filter supernatant through a 0.22 µm syringe filter proc2->proc3 anal1 Prepare dilutions of the filtrate proc3->anal1 anal2 Analyze by a validated HPLC method anal1->anal2 anal3 Quantify concentration against a standard curve anal2->anal3

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology
  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble) at a known concentration. From this stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Add an excess amount of this compound to a glass vial. An excess is crucial to ensure that a saturated solution is formed. A general starting point is to add enough solid so that undissolved material is clearly visible at the end of the experiment.

    • Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To further separate the solid from the supernatant, centrifuge the vials.

    • Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility values.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the solubility by multiplying the determined concentration by the dilution factor.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of solubility in different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

SolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
Methanol32.7Experimental DataCalculated Data
Ethanol24.5Experimental DataCalculated Data
Isopropanol19.9Experimental DataCalculated Data
Acetonitrile37.5Experimental DataCalculated Data
Acetone20.7Experimental DataCalculated Data
Ethyl Acetate6.0Experimental DataCalculated Data
Dichloromethane9.1Experimental DataCalculated Data
Chloroform4.8Experimental DataCalculated Data
Toluene2.4Experimental DataCalculated Data
Hexane1.9Experimental DataCalculated Data

Note: The dielectric constant is provided as a general indicator of solvent polarity.

The interpretation of this data will provide valuable insights into the physicochemical properties of the molecule and guide further development activities. For instance, high solubility in a particular solvent may suggest its utility in a purification or formulation process.

Conclusion

The determination of the solubility of this compound in organic solvents is a fundamental step in its development as a potential therapeutic agent. The shake-flask method described in this application note provides a reliable and scientifically sound approach for obtaining thermodynamic solubility data. By carefully following this protocol and understanding the underlying principles, researchers can generate high-quality data that will inform critical decisions throughout the drug development lifecycle.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Brittain, H. G. (2009). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Bergström, C. A., et al. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • ICH. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

  • Chem 227. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions. [Link]

  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

  • National Center for Biotechnology Information. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

Sources

Application Notes and Protocols for the Synthetic Route Design of Novel Analogs from Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Drug Discovery with the 3-Azabicyclo[3.1.1]heptane Scaffold

In the contemporary landscape of medicinal chemistry, the principle of "escaping from flatland" has become a cornerstone of innovative drug design. This paradigm encourages the move away from planar, aromatic structures towards more three-dimensional, sp³-rich molecular architectures. Saturated bicyclic scaffolds are at the forefront of this movement, offering rigid frameworks that can project substituents into precise vectors in three-dimensional space, thereby enabling novel and improved interactions with biological targets.

The 3-azabicyclo[3.1.1]heptane core has emerged as a particularly valuable scaffold. It serves as a saturated bioisostere of piperidine and pyridine, two of the most ubiquitous heterocycles in pharmaceuticals.[1][2] Replacing these aromatic or saturated six-membered rings with the constrained 3-azabicyclo[3.1.1]heptane system can significantly enhance physicochemical properties such as solubility and metabolic stability, while also exploring new chemical space.[3]

This application note provides a detailed guide for the synthetic diversification of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate , a versatile starting material for the generation of novel analog libraries. We will explore key synthetic transformations at both the C6 carboxylate position and the N3 secondary amine, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Core Synthetic Strategies: A Multifaceted Approach to Analog Generation

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups: the methyl ester and the secondary amine. This allows for a modular approach to analog synthesis, where modifications at one position can be combined with a variety of transformations at the other, leading to a geometrically diverse set of compounds. The following sections outline four primary diversification routes.

Synthetic_Strategies cluster_0 C6-Position Diversification cluster_1 N3-Position Diversification start This compound hydrolysis Route A: Ester Hydrolysis start->hydrolysis Saponification reduction Route B: Ester Reduction start->reduction LiAlH4 direct_amidation Route C: Direct Amidation start->direct_amidation Base-mediated n_functionalization Route D: N-Functionalization (Alkylation, Arylation, Acylation, Sulfonylation) start->n_functionalization acid 3-Azabicyclo[3.1.1]heptane- 6-carboxylic acid hydrolysis->acid amide Amide Analogs acid->amide Amide Coupling acid->n_functionalization Combine Routes amide->n_functionalization Combine Routes alcohol (3-Azabicyclo[3.1.1]heptan- 6-yl)methanol reduction->alcohol alcohol->n_functionalization Combine Routes direct_amidation->amide n_analogs N-Substituted Analogs n_functionalization->n_analogs Workflow_A_and_B start Methyl 3-azabicyclo[3.1.1] heptane-6-carboxylate hydrolysis 1. Saponification (e.g., LiOH, THF/H2O) start->hydrolysis reduction 1. Reduction (e.g., LiAlH4, THF) start->reduction acid Carboxylic Acid Intermediate hydrolysis->acid coupling 2. Amide Coupling (e.g., HATU, Amine) acid->coupling amide Diverse Amide Analogs coupling->amide alcohol Primary Alcohol Intermediate reduction->alcohol functionalization 2. Further Functionalization (e.g., Oxidation, Etherification) alcohol->functionalization alcohol_deriv Diverse Alcohol Derivatives functionalization->alcohol_deriv Workflow_C_and_D cluster_N_Func Route D Options start Methyl 3-azabicyclo[3.1.1] heptane-6-carboxylate N_Func_Node N-Functionalization start->N_Func_Node direct_amidation Route C: Direct Amidation (Amine, Base) start->direct_amidation reductive_amination Reductive Amination (Aldehyde, NaBH(OAc)3) N_Func_Node->reductive_amination N-Alkylation buchwald Buchwald-Hartwig (Ar-X, Pd-cat.) N_Func_Node->buchwald N-Arylation sulfonylation Sulfonylation (R-SO2Cl, Base) N_Func_Node->sulfonylation N-Sulfonylation N_Func_Product Diverse N-Substituted Analogs (Esters) reductive_amination->N_Func_Product buchwald->N_Func_Product sulfonylation->N_Func_Product amide_direct Diverse Amide Analogs direct_amidation->amide_direct

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this challenging synthesis. Our goal is to empower you with the knowledge to improve your yield, purity, and overall success in obtaining this valuable bicyclic building block.

Overview of the Synthetic Approach

The synthesis of this compound typically proceeds through a multi-step sequence, culminating in an intramolecular Dieckmann condensation to form the characteristic bicyclic ring system. A common strategy involves the preparation of a suitably N-protected piperidine-3,5-dicarboxylate precursor, followed by cyclization and a subsequent decarboxylation step.

The key transformation, the Dieckmann condensation, is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][2] This reaction is highly effective for the formation of five- and six-membered rings.[1]

Below is a general workflow for the synthesis:

Synthesis_Workflow A Preparation of N-Protected Piperidine Precursor B Synthesis of N-Protected Piperidine- 3,5-dicarboxylate A->B Esterification C Dieckmann Condensation B->C Intramolecular Cyclization D Hydrolysis & Decarboxylation of β-Keto Ester C->D Acid/Base Hydrolysis & Heat E Purification of Final Product D->E Chromatography/ Crystallization

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Low Yield in Dieckmann Condensation

Question: My Dieckmann condensation is resulting in a low yield of the desired β-keto ester. What are the likely causes and how can I improve it?

Answer:

Low yields in the Dieckmann condensation are a frequent challenge. The success of this intramolecular cyclization is highly dependent on several factors.

Potential Causes and Solutions:

  • Suboptimal Base Selection: The choice of base is critical. The base must be strong enough to deprotonate the α-carbon of the ester but should not promote side reactions.

    • Solution: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used strong, non-nucleophilic bases that can improve yields.[2] Avoid using alkoxide bases that can lead to transesterification if the alkyl group of the alkoxide does not match that of the ester.

  • Presence of Moisture: The enolates formed during the reaction are highly sensitive to moisture. Any water present will quench the enolate and lead to the hydrolysis of the starting material and product.

    • Solution: Ensure all glassware is oven-dried, and all solvents and reagents are rigorously dried before use. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Incorrect Reaction Temperature: The temperature can influence the rate of reaction and the formation of side products.

    • Solution: While some Dieckmann condensations proceed at room temperature, others may require heating to overcome the activation energy. Conversely, for highly reactive substrates, cooling the reaction may be necessary to prevent side reactions. It is recommended to start at room temperature and adjust as needed based on reaction monitoring.

  • Competing Intermolecular Condensation: If the reaction concentration is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to oligomeric byproducts.

    • Solution: Perform the reaction under high-dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the diester to a solution of the base in the solvent.

  • Ring Strain: The formation of the bicyclo[3.1.1]heptane system involves some degree of ring strain, which can disfavor the cyclization.

    • Solution: While the inherent strain of the target molecule cannot be changed, ensuring optimal reaction conditions (base, solvent, temperature) can help to drive the equilibrium towards the product.

Troubleshooting_Dieckmann Start Low Yield in Dieckmann Condensation Q1 Is the reaction anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the base appropriate? A1_Yes->Q2 Sol1 Dry all solvents and glassware. Use inert atmosphere. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the concentration too high? A2_Yes->Q3 Sol2 Use a strong, non- nucleophilic base like NaH or t-BuOK. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Use high-dilution conditions. A3_Yes->Sol3 End Yield Improved A3_No->End Sol3->End

Caption: Troubleshooting workflow for low yield in the Dieckmann condensation.

Formation of Multiple Products

Question: I am observing multiple spots on my TLC plate after the Dieckmann condensation. What are the possible side products?

Answer:

The formation of multiple products can arise from several side reactions.

Potential Side Products and Causes:

  • Unreacted Starting Material: The reaction may not have gone to completion.

    • Cause: Insufficient reaction time, temperature, or amount of base.

    • Solution: Monitor the reaction by TLC until the starting material is consumed. Consider increasing the reaction time or temperature, or using a stronger base.

  • Hydrolyzed Starting Material: The diester can be hydrolyzed to the corresponding diacid or mono-acid if water is present.

    • Cause: Inadequate drying of solvents or reagents.

    • Solution: Ensure strictly anhydrous conditions.

  • Intermolecular Condensation Products: As mentioned earlier, at high concentrations, the diester can react with itself intermolecularly.

    • Cause: Reaction concentration is too high.

    • Solution: Employ high-dilution techniques.

  • Epimerization: The stereocenters in the piperidine ring can epimerize under basic conditions, potentially leading to a mixture of diastereomers of the product.

    • Cause: Prolonged reaction times or use of a very strong base.

    • Solution: Optimize the reaction time and consider using a milder base if epimerization is a significant issue.

Difficulty with Decarboxylation

Question: The decarboxylation of the β-keto ester is incomplete or requires harsh conditions. How can I facilitate this step?

Answer:

The decarboxylation of the β-keto ester formed after the Dieckmann condensation is a crucial step to obtain the final product.[3][4]

Potential Issues and Solutions:

  • Incomplete Hydrolysis: The ester must first be hydrolyzed to the corresponding carboxylic acid before decarboxylation can occur.

    • Solution: Ensure complete hydrolysis of the methyl ester by using a sufficient amount of acid or base (e.g., aqueous HCl or NaOH) and allowing for adequate reaction time.

  • Suboptimal Temperature: Decarboxylation is a thermally driven process.

    • Solution: The temperature required for decarboxylation can vary. Typically, heating the β-keto acid in a suitable solvent is sufficient. If the reaction is sluggish, a higher boiling point solvent can be used.

  • Bredt's Rule Violation: In some bicyclic systems, the formation of the enol intermediate required for the concerted decarboxylation mechanism can be disfavored due to the formation of a double bond at a bridgehead, as dictated by Bredt's Rule.

    • Solution: While the bicyclo[3.1.1]heptane system is strained, the formation of the enol intermediate is generally possible. If decarboxylation is particularly difficult, alternative, more forcing conditions or different catalytic methods may need to be explored.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group to use for this synthesis?

The choice of the N-protecting group is important. A benzyl group is often used as it is stable under the basic conditions of the Dieckmann condensation and can be readily removed by hydrogenolysis. A Boc (tert-butyloxycarbonyl) group can also be used, but its stability to the basic conditions should be considered.

Q2: How can I purify the final product, this compound?

Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the N-protecting group. For a benzyl-protected product, a mixture of ethyl acetate and hexanes is often a good starting point. Crystallization can also be an effective purification method if the product is a solid.

Q3: Can I use a different ester, such as an ethyl ester, for the synthesis?

Yes, other esters can be used. However, it is important to match the alkoxide base to the ester to avoid transesterification. For example, if you use a diethyl ester, you should use sodium ethoxide as the base.

Experimental Protocols

Protocol 1: Dieckmann Condensation of Dimethyl 1-benzylpiperidine-3,5-dicarboxylate
  • Preparation: Under an inert atmosphere of argon, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Solvent Addition: Add anhydrous toluene to the flask via a syringe.

  • Diester Addition: Dissolve dimethyl 1-benzylpiperidine-3,5-dicarboxylate (1 equivalent) in anhydrous toluene and add it to the dropping funnel.

  • Reaction: Heat the sodium hydride suspension to reflux. Add the diester solution dropwise to the refluxing suspension over a period of 4-6 hours to maintain high dilution.

  • Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the excess sodium hydride by the slow addition of ethanol, followed by water.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product, methyl 3-benzyl-7-oxo-3-azabicyclo[3.1.1]heptane-6-carboxylate, can be purified by column chromatography on silica gel.

Protocol 2: Decarboxylation of Methyl 3-benzyl-7-oxo-3-azabicyclo[3.1.1]heptane-6-carboxylate
  • Hydrolysis: Dissolve the purified β-keto ester from the previous step in a mixture of methanol and 1 M aqueous HCl.

  • Reaction: Heat the solution at reflux for 4-6 hours, or until TLC analysis indicates complete hydrolysis of the ester.

  • Isolation: Cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Decarboxylation and Esterification: Concentrate the organic phase to obtain the crude β-keto acid. Dissolve the crude acid in methanol and add a catalytic amount of sulfuric acid. Heat the solution at reflux for 12-16 hours to effect both decarboxylation and re-esterification to the methyl ester.

  • Workup: Cool the reaction mixture, neutralize with saturated aqueous sodium bicarbonate, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product, Methyl 3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylate, by column chromatography.

Data Summary

The following table provides a summary of how different reaction parameters can affect the yield of the Dieckmann condensation. The data is representative and may vary depending on the specific substrate and experimental conditions.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Base NaHt-BuOKNaOEtNaH and t-BuOK generally give higher yields due to their non-nucleophilic nature.
Solvent TolueneTHFBenzeneAprotic solvents are preferred. Toluene is often used for its higher boiling point.
Temperature RefluxRoom Temp.0 °CRefluxing is often necessary to drive the reaction to completion.
Concentration 0.1 M0.01 M (High Dilution)1 MHigh dilution significantly reduces intermolecular side reactions and improves the yield of the desired bicyclic product.

References

  • Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., Golovchenko, O., Brovarets, V., & Grygorenko, O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene.
  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Gotor-Fernández, V., et al. (2015). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. AIR Unimi.
  • Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131. [Link]

  • McMurry, J. (2023). 23.
  • Banerjee, D. K. (1974). Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. Journal of the Indian Chemical Society, 51(1), 1-10.
  • A Dieckmann Cyclization Route to Piperazine-2,5-diones. (2012). The Journal of Organic Chemistry, 77(11), 5125-5131.
  • WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound. (2024).
  • WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. (2007).
  • Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. (2025).
  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Preventing decarboxylation of beta-keto acids during analysis. (2025). BenchChem.
  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved January 20, 2026, from [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Purification of 3-Azabicyclo[3.1.1]heptane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-azabicyclo[3.1.1]heptane intermediates. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this valuable class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Separation and Peak Tailing during Silica Gel Chromatography

Question: I am trying to purify my N-protected 3-azabicyclo[3.1.1]heptane derivative using standard silica gel flash chromatography (e.g., with a hexane/ethyl acetate mobile phase), but I'm observing significant peak tailing and poor separation from impurities. What is causing this, and how can I resolve it?

Answer:

This is a classic challenge when purifying basic amines on standard silica gel.[1][2] The root cause lies in the interaction between the basic nitrogen atom of your 3-azabicyclo[3.1.1]heptane intermediate and the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: A portion of your compound can bind strongly to the silica, resulting in yield loss.

  • Peak Tailing: The slow dissociation of the amine from the acidic sites on the silica causes the compound to elute gradually, leading to broad, tailing peaks.

  • Degradation: Prolonged exposure to the acidic silica surface can potentially degrade sensitive molecules.

Here is a systematic approach to troubleshoot and overcome this issue:

Step-by-Step Troubleshooting Protocol:
  • Mobile Phase Modification (The Quick Fix): The most straightforward solution is to "neutralize" the acidic sites on the silica by adding a small amount of a competing base to your mobile phase.[1]

    • Recommended Additive: Add 0.5-2% triethylamine (TEA) or ammonia solution (e.g., 7N ammonia in methanol) to your mobile phase.

    • Protocol:

      • Prepare your eluent system (e.g., 90:10 DCM/MeOH).

      • Add the basic modifier to the total mobile phase volume (e.g., for 1 L of mobile phase, add 10 mL of TEA for a 1% solution).

      • Equilibrate your column with this modified mobile phase for at least 5 column volumes (CVs) before loading your sample.

      • Run the chromatography as usual. You should observe sharper peaks and improved resolution.

  • Alternative Stationary Phases (When Modifiers Aren't Enough): If mobile phase modification does not provide the desired separation, or if your compound is particularly sensitive, consider using a different stationary phase.[1][3]

    • Basic Alumina: Alumina is a basic stationary phase and is an excellent alternative to silica for purifying basic amines.

    • Amine-Functionalized Silica: These are commercially available columns where the silica surface has been functionalized with amino groups, effectively creating a basic surface that repels basic analytes, minimizing unwanted interactions.[3]

  • Reversed-Phase Chromatography (For Polar Derivatives): If your 3-azabicyclo[3.1.1]heptane intermediate is sufficiently polar (e.g., a hydrochloride salt or contains other polar functional groups), reversed-phase (RP) chromatography can be an excellent option.[1][3]

    • Methodology: Use a C18 column with a mobile phase of water and acetonitrile or methanol.

    • pH Adjustment: To ensure the amine is in its neutral, free-base form and retains well on the column, the mobile phase pH should be adjusted to be at least 2 pH units above the pKa of your compound.[1] This can be achieved by adding a basic modifier like triethylamine or ammonium hydroxide to the mobile phase.[1][3]

Workflow Diagram: Selecting the Right Chromatography Strategy

start Start: Crude 3-azabicyclo[3.1.1]heptane intermediate silica_check Attempt purification on standard silica gel start->silica_check tailing Observe peak tailing/poor separation? silica_check->tailing Run TLC/small column success Successful Purification tailing->success No add_modifier Add competing base (e.g., TEA, NH3) to mobile phase tailing->add_modifier Yes modifier_check Resolution improved? add_modifier->modifier_check modifier_check->success Yes alt_stationary Switch to alternative stationary phase (Alumina or Amine-Silica) modifier_check->alt_stationary No rp_check Is the compound polar enough for RP? alt_stationary->rp_check rp_chrom Consider Reversed-Phase Chromatography rp_check->alt_stationary No, continue with normal phase rp_check->rp_chrom Yes

Caption: Troubleshooting workflow for amine purification.

Issue 2: Difficulty in Separating Diastereomers

Question: My synthesis of a substituted 3-azabicyclo[3.1.1]heptane has resulted in a mixture of diastereomers. Column chromatography is proving ineffective for their separation. What other techniques can I employ?

Answer:

The rigid bicyclic structure of the 3-azabicyclo[3.1.1]heptane core can lead to the formation of distinct and stable diastereomers when substituents are introduced.[4][5] Separating these can be challenging if their polarities are very similar.

Strategies for Diastereomer Separation:
  • Recrystallization/Trituration as a Salt: This is a highly effective and scalable method. Converting the amine to a salt (most commonly a hydrochloride salt) often results in a crystalline solid with different crystal packing and solubility properties for each diastereomer.[4][6]

    • Protocol for HCl Salt Formation and Recrystallization:

      • Dissolve the crude mixture of diastereomers in a suitable organic solvent like diethyl ether, THF, or ethyl acetate.[4][6]

      • Slowly add a solution of anhydrous HCl in a solvent like dioxane or diethyl ether while stirring.[4]

      • A precipitate of the hydrochloride salt should form. If not, you can cool the solution or add a non-polar co-solvent (like heptane) to induce precipitation.

      • Collect the solid by filtration.

      • Analyze the solid and the mother liquor by NMR or LC-MS to determine the diastereomeric ratio. Often, one diastereomer will preferentially crystallize.

      • If necessary, recrystallize the solid from a suitable solvent system (e.g., methanol/ether, isopropanol) to further enhance diastereomeric purity.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC can provide the high resolution needed to separate closely related diastereomers. Chiral stationary phases can also be effective even for separating diastereomers.

  • Derivatization: If the above methods fail, you can temporarily derivatize the amine with a chiral resolving agent to form diastereomeric amides or ureas. These new compounds will have significantly different physical properties, making them easier to separate by chromatography or crystallization. The derivatizing group can then be cleaved to yield the pure diastereomer.

Issue 3: Removing Non-Polar Impurities and Starting Materials

Question: My crude product contains the desired 3-azabicyclo[3.1.1]heptane intermediate along with non-polar impurities (e.g., unreacted starting materials, byproducts like naphthalene). How can I efficiently remove these?

Answer:

A classic and highly effective method for separating basic compounds from neutral or acidic impurities is through acid-base extraction.[7]

Protocol for Acid-Base Extraction:
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash (Extraction of Amine):

    • Transfer the organic solution to a separatory funnel.

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). Your basic 3-azabicyclo[3.1.1]heptane intermediate will be protonated and move into the aqueous layer, while non-polar, neutral impurities will remain in the organic layer.

    • Repeat the extraction of the organic layer with fresh aqueous acid 2-3 times to ensure complete transfer of your product.

  • Separation: Combine the aqueous layers. The original organic layer containing the impurities can now be discarded.

  • Basification and Re-extraction:

    • Cool the combined aqueous layer in an ice bath.

    • Slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the solution is strongly basic (pH > 12). This will deprotonate your amine, making it soluble in organic solvents again.

    • Extract the basified aqueous layer with a fresh organic solvent (DCM or ethyl acetate) 3-4 times.

  • Drying and Concentration: Combine the new organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified amine.

Data Summary: Common Purification Techniques
TechniqueBest ForKey Considerations
Modified Flash Chromatography General purification, polar impuritiesAdd 0.5-2% TEA or NH₃ to eluent to prevent tailing.[1]
Recrystallization (as salt) Diastereomer separation, large scaleHCl salt is common; solvent choice is critical.[4][6]
Acid-Base Extraction Removing neutral/acidic impuritiesEfficient for initial cleanup; potential for emulsions.
Reversed-Phase HPLC Polar compounds, high-purity final productRequires pH control of the mobile phase.[1]
Distillation Thermally stable, volatile intermediatesCan be very effective for large-scale purification.[8][9]

Frequently Asked Questions (FAQs)

Q1: How stable are 3-azabicyclo[3.1.1]heptane intermediates? How should I store them?

A1: Generally, the 3-azabicyclo[3.1.1]heptane scaffold is quite stable. Studies have shown that these compounds can be stored at room temperature in closed vials for at least six months with no detectable decomposition.[10] They also exhibit good preliminary thermal stability, remaining stable even when heated to 100 °C for short periods.[10] For long-term storage, it is recommended to store them in a cool, dry place, and if they are in their free-base form, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent potential reaction with atmospheric CO₂.

Q2: What are the best analytical techniques to assess the purity of my final compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR: Essential for confirming the structure and identifying any major impurities.

  • LC-MS: The primary tool for determining purity. A high-resolution mass spec (HRMS) can confirm the elemental composition.

  • HPLC: Using a validated HPLC method with a suitable detector (e.g., UV, ELSD) is the gold standard for quantitative purity analysis. A typical method might use a C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid.[11][12]

Q3: Can I purify my 3-azabicyclo[3.1.1]heptane intermediate without using chromatography?

A3: Yes, in many cases, chromatography can be avoided, which is particularly advantageous for large-scale synthesis.[9] If the primary impurities are non-basic, a simple acid-base extraction can be very effective for initial cleanup. Following this, forming a salt (e.g., hydrochloride or tosylate) and performing a recrystallization or trituration can yield highly pure material.[4][13] Distillation is also a viable option for intermediates that are sufficiently volatile and thermally stable.[8][9]

Q4: My synthesis involves a debenzylation step. How do I remove the resulting toluene and residual palladium catalyst?

A4: Catalytic debenzylation (e.g., using Pd/C and H₂) is a common step.[4]

  • Catalyst Removal: The palladium on carbon (Pd/C) catalyst is heterogeneous and can be easily removed by filtering the reaction mixture through a pad of Celite®.

  • Toluene Removal: Toluene, a byproduct of benzyl group hydrogenolysis, can typically be removed by concentrating the product under high vacuum. If trace amounts persist, co-evaporation with a solvent like methanol or DCM can be effective. For larger scales, ensuring the final purification step (e.g., salt formation and recrystallization) uses solvents in which toluene is highly soluble will leave it behind in the mother liquor.

References
  • Kovalskyi, A., et al. (2023). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. PMC - PubMed Central - NIH. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

  • Mansson, C. M. F., & Burns, N. Z. (n.d.). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]

  • Mykhailiuk, P. K., et al. (2023). General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes. Angewandte Chemie International Edition. [Link]

  • Smith, J., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. [Link]

  • Various Authors. (n.d.). Pharmaceutical compounds.
  • De Nanteuil, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link]

  • Smith, J., et al. (2020). Biocompatible and Selective Generation of Bicyclic Peptides. PMC - NIH. [Link]

  • Various Authors. (n.d.). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. [Link]

  • Various Authors. (n.d.). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.
  • Smith, J., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • Various Authors. (2023). Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. [Link]

  • Smith, J., et al. (2023). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PMC - NIH. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Various Authors. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Reddit User Discussion. (2022). Chromotography with free amines?. Reddit. [Link]

  • Various Authors. (1995). Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4- diones. PubMed. [Link]

  • Mykhailiuk, P. (n.d.). Design, synthesis and application of novel bicyclic amines in drug discovery. SlideShare. [Link]

  • Reddit User Discussion. (2016). Purification issues. Reddit. [Link]

  • Various Authors. (2015). Organic amine flash purification using a novel stationary phase. ResearchGate. [Link]

  • Various Authors. (n.d.). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Sci-Hub. [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable bicyclic scaffold. Drawing from established synthetic protocols and mechanistic principles, this resource provides in-depth troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Initial Strecker Reaction

Question: We are observing a low diastereomeric ratio (dr) in the Strecker reaction between methyl 3-oxocyclobutanecarboxylate and benzylamine. How can we improve the formation of the desired trans isomer?

Answer:

The modified Strecker reaction is a critical step for establishing the stereochemistry of the final product. The formation of both cis and trans isomers is common, with the trans isomer, having the two largest substituents (NHBn and CO2Me) in a thermodynamically more stable configuration, expected to be the major product.[1][2] However, kinetic factors can lead to the formation of a significant amount of the cis isomer.

Troubleshooting Protocol:

  • Reaction Conditions: The Strecker reaction is reversible.[1][2] Allowing the reaction to reach thermodynamic equilibrium is key to maximizing the trans isomer.

    • Extended Reaction Time: Prolong the reaction time to allow for equilibration. Monitor the reaction by ¹H NMR to determine when the diastereomeric ratio is no longer changing.

    • Temperature Optimization: While higher temperatures can accelerate equilibration, they can also lead to decomposition. A systematic study of the reaction temperature (e.g., room temperature vs. 45 °C) is recommended to find the optimal balance.[1]

  • Purification Strategy: If optimizing reaction conditions does not sufficiently improve the diastereomeric ratio, a purification step is necessary.

    • Chromatographic Separation: While challenging on a large scale, flash column chromatography can be used to separate the diastereomers.

    • Trituration/Recrystallization: A more scalable approach is the selective crystallization or trituration of the desired trans isomer. It has been reported that trituration with isopropanol can significantly enrich the desired diastereomer.[2]

Underlying Principle: The formation of the thermodynamically more stable trans product is favored given sufficient time and appropriate conditions for the reversible Strecker reaction to equilibrate. If kinetic products are forming at a significant rate, post-reaction purification is a viable strategy.

Issue 2: Unexpected Isomerization During Reduction of Spirocyclic Oxetanyl Nitriles

Question: We are attempting a synthesis of a 3-azabicyclo[3.1.1]heptane derivative via the reduction of a spirocyclic oxetanyl nitrile and are observing an unexpected rearranged product. What is causing this and how can it be controlled?

Answer:

This is a known issue where the expected product can isomerize into the more stable 3-azabicyclo[3.1.1]heptane system, particularly in the presence of Lewis acidic species or certain solvents.[3] For instance, the reduction of a spirocyclic oxetanyl nitrile with LiAlH₄ can lead to the formation of the desired amine, which then isomerizes.

Troubleshooting Protocol:

  • Choice of Reducing Agent: The choice of reducing agent and solvent system is critical to prevent isomerization.

    • LiAlH₄ in THF: This combination is known to promote the isomerization.[3]

    • NaBH₄/CoCl₂ or NaBH₄ in Methanol: These conditions have been shown to be effective for the reduction without causing significant isomerization.[3]

  • Solvent Effects: The stability of the initial amine product is solvent-dependent. It has been shown to be stable in acetonitrile, dimethyl sulfoxide, and chloroform, even with heating. However, in methanol, isomerization can occur even at room temperature.[3]

  • Work-up Procedure: A rapid and mild work-up procedure is recommended to minimize the exposure of the product to conditions that could promote rearrangement.

Reducing Agent Solvent Outcome
LiAlH₄THFIsomerization to 3-azabicyclo[3.1.1]heptane observed[3]
NaBH₄/CoCl₂MethanolSuccessful reduction without significant isomerization[3]
NaBH₄MethanolSuccessful reduction without significant isomerization[3]

Mechanism of Isomerization:

G SpirocyclicAmine Spirocyclic Amine (Initial Product) TransitionState Lewis Acid Coordination (e.g., Li+) SpirocyclicAmine->TransitionState Isomerization (MeOH or Li+) RearrangedProduct 3-Azabicyclo[3.1.1]heptane (Thermodynamically Stable) TransitionState->RearrangedProduct

Caption: Isomerization of the initial reduction product.

Issue 3: Competing Intermolecular Reactions in Dieckmann Condensation

Question: We are attempting an intramolecular Dieckmann condensation to form the bicyclic core and are observing significant amounts of polymeric or dimeric byproducts. How can we favor the desired intramolecular cyclization?

Answer:

The Dieckmann condensation is a powerful tool for forming cyclic β-keto esters from diesters.[4][5][6] However, it is an equilibrium process, and intermolecular condensation can compete with the desired intramolecular reaction, especially when forming strained ring systems or when the reaction is not performed under high-dilution conditions.

Troubleshooting Protocol:

  • High-Dilution Conditions: To favor intramolecular cyclization, the reaction should be run at a very low concentration (high dilution). This reduces the probability of two different molecules reacting with each other. A slow addition of the diester to a solution of the base is a common technique to maintain low concentrations throughout the reaction.

  • Choice of Base and Solvent: The selection of the base and solvent can influence the outcome.

    • Sterically Hindered Bases: Using a sterically hindered, non-nucleophilic base like potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LHMDS) can minimize side reactions.[4]

    • Aprotic Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or toluene are often preferred over protic solvents like ethanol to enhance the stability of the enolate and reduce side reactions.[4]

  • Temperature Control: Running the reaction at lower temperatures can help to control the reactivity and favor the desired intramolecular pathway.[4]

Experimental Workflow for Favoring Intramolecular Cyclization:

G Start Prepare solution of base (e.g., t-BuOK in THF) AddDiester Slowly add diester solution (High Dilution) Start->AddDiester Reaction Maintain low temperature and stir AddDiester->Reaction Quench Quench reaction with acidic workup Reaction->Quench Product Isolate cyclic β-keto ester Quench->Product

Caption: Workflow for Dieckmann Condensation.

Issue 4: Incomplete or Unselective N-Boc Protection

Question: We are having difficulty with the N-Boc protection of our 3-azabicyclo[3.1.1]heptane intermediate. The reaction is either incomplete or we are seeing side products.

Answer:

N-Boc protection is a standard procedure, but the steric hindrance of the bicyclic amine can sometimes make the reaction sluggish. Additionally, if other nucleophilic functional groups are present, selectivity can be an issue.

Troubleshooting Protocol:

  • Reaction Conditions:

    • Reagent: Use di-tert-butyl dicarbonate (Boc₂O).

    • Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. In some cases, for sluggish reactions, 4-dimethylaminopyridine (DMAP) can be used as a catalyst, but it should be used with caution as it can promote side reactions.

    • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable.

  • Monitoring the Reaction: The reaction should be carefully monitored by TLC or LC-MS to ensure it goes to completion. If the reaction stalls, a slight excess of Boc₂O and base can be added.

  • Purification: The product is typically purified by flash column chromatography to remove any unreacted starting material and byproducts.

Example Protocol:

A reported successful N-Boc protection involved treating the secondary amine with Boc₂O in the presence of a base, resulting in a high yield of the protected product.[1]

References

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Cambridge Open Engage. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

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Technical Support Center: Optimization of Bicyclic Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bicyclic amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these vital scaffolds. Bicyclic amines are privileged structures in medicinal chemistry, and their efficient synthesis is often a critical bottleneck in the discovery pipeline. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during their synthesis. The advice herein is grounded in established chemical principles and field-proven insights to empower you to overcome synthetic hurdles and achieve your target molecules with higher efficiency and purity.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section addresses common problems encountered during bicyclic amine synthesis, providing a systematic approach to identifying the root cause and implementing effective solutions.

Issue 1: Low or No Product Yield

A common and frustrating issue is the failure to obtain the desired bicyclic amine or achieving only a low yield. This can stem from a multitude of factors, from reagent quality to suboptimal reaction conditions.

Systematic Troubleshooting Approach:

  • Re-evaluate Your Starting Materials:

    • Purity: Are your starting materials (amine precursor, aldehyde/ketone, etc.) of sufficient purity? Impurities can interfere with catalysis or lead to unwanted side reactions. Consider re-purification of starting materials if their history is unknown.

    • Stability: Are any of your reagents prone to degradation? For instance, some aldehydes can oxidize to carboxylic acids upon storage. It is often advisable to use freshly distilled or purified aldehydes.

  • Scrutinize the Reaction Conditions:

    • Temperature: Many cyclization reactions are sensitive to temperature.[] A temperature that is too low may not provide sufficient energy to overcome the activation barrier, while a temperature that is too high can lead to decomposition or side product formation.

    • Solvent: The choice of solvent is critical. It must be inert to the reaction conditions and capable of dissolving the reactants. In some cases, solvent can play a more active role in the reaction mechanism. Consider screening a range of solvents with varying polarities. Deep eutectic solvents (DESs) are emerging as environmentally friendly alternatives that can also act as catalysts in some amination reactions.[2]

    • Catalyst: Is the catalyst active? If using a solid-supported catalyst, ensure it has not been poisoned. For reactions requiring an acid catalyst, such as the Pictet-Spengler reaction, the pKa of the acid can significantly influence the reaction rate and yield.[3][4]

  • Investigate Potential Side Reactions:

    • Intermolecular vs. Intramolecular Reactions: Is it possible that an intermolecular reaction is competing with the desired intramolecular cyclization? This can sometimes be addressed by running the reaction at a lower concentration (high dilution conditions).

    • Protecting Group Issues: If using protecting groups, are they stable to the reaction conditions?[5][6] Conversely, is the deprotection step (if applicable) complete? Incomplete deprotection will lead to a lower yield of the final product.

Issue 2: Formation of Significant Side Products

The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products. Identifying these impurities is the first step toward eliminating them.

Common Side Products and Mitigation Strategies:

  • Over-alkylation: In reactions like reductive amination, the newly formed secondary amine can sometimes react further with the aldehyde/ketone starting material, leading to a tertiary amine byproduct.[7][8]

    • Solution: Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[4]

  • Enamine/Imine Intermediates: Incomplete reduction in a reductive amination will leave unreacted imine or enamine intermediates.[9]

    • Solution: Ensure the reducing agent is added in sufficient quantity and is active. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred for their selectivity in reducing imines in the presence of carbonyls.[10]

  • Rearrangement Products: In certain intramolecular reactions, particularly those involving carbocation intermediates, skeletal rearrangements can occur.[11]

    • Solution: This is a more complex issue that may require a fundamental redesign of the synthetic route or a change in reaction conditions to favor the desired pathway (e.g., by using a less coordinating solvent or a different catalyst).

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to specific questions that frequently arise during the optimization of bicyclic amine synthesis.

Q1: My Pictet-Spengler reaction is not working. What are the key parameters to check?

A1: The Pictet-Spengler reaction is a powerful tool for constructing tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds.[3][12][13] If you are facing difficulties, consider the following:

  • Substrate Electronics: The aromatic ring of the β-arylethylamine needs to be sufficiently nucleophilic. Electron-donating groups on the ring will facilitate the reaction, while electron-withdrawing groups can hinder or prevent it.[4]

  • Acid Catalyst: The reaction is typically acid-catalyzed to activate the carbonyl group and form the electrophilic iminium ion.[3][4] The strength of the acid can be critical. For less reactive substrates, stronger acids like trifluoroacetic acid (TFA) or even superacids may be necessary.[3]

  • Aldehyde/Ketone Reactivity: Aldehydes are generally more reactive than ketones. If using a ketone, harsher conditions (higher temperature, stronger acid) may be required.

Q2: How do I choose the right protecting group for my amine?

A2: The choice of a protecting group is a strategic decision that depends on the overall synthetic plan.[5][6][14] Key considerations include:

  • Stability: The protecting group must be stable to the conditions of the subsequent reaction steps.

  • Orthogonality: If multiple protecting groups are present in the molecule, they should be "orthogonal," meaning they can be removed under different conditions without affecting each other.[6][14][15]

  • Ease of Introduction and Removal: The protecting group should be easy to install and remove in high yield.[5]

Common Amine Protecting Groups:

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)2OStrong acid (e.g., TFA)[15]
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H2, Pd/C)[15]
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)[15][16]

Q3: My intramolecular reductive amination is giving a low yield. What can I do?

A3: Intramolecular reductive amination is an efficient method for synthesizing cyclic amines.[17][18] If you are experiencing low yields, consider these points:

  • Ring Size: The ease of cyclization is dependent on the size of the ring being formed. 5- and 6-membered rings are generally favored.

  • Reducing Agent: The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH3CN) is often used because it is more selective for the iminium ion over the starting carbonyl.[7][10]

  • pH Control: The reaction is often carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile.[7]

Q4: How can I improve the purification of my bicyclic amine product?

A4: Bicyclic amines can sometimes be challenging to purify due to their basicity and polarity.[19][20]

  • Acid-Base Extraction: A common technique is to perform an acid-base extraction. The basic amine can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the free amine can be regenerated by basifying the aqueous layer and extracting with an organic solvent.

  • Chromatography on Amine-Functionalized Silica: Standard silica gel is acidic and can lead to poor peak shape and recovery of basic compounds.[19] Using amine-functionalized silica gel can significantly improve the purification of amines by flash chromatography.[19]

  • Salt Precipitation: In some cases, the amine can be purified by precipitating it as a salt (e.g., hydrochloride or trifluoroacetate) from a suitable solvent.[21][22]

Section 3: Experimental Protocols and Visual Guides

Protocol: General Procedure for Intramolecular Reductive Amination

This protocol provides a general starting point for the synthesis of a bicyclic amine via intramolecular reductive amination.

  • Dissolve the amino-ketone/aldehyde precursor (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane) to a concentration of 0.01-0.1 M.

  • Add a mild acid (e.g., acetic acid, 1.0-1.2 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add the reducing agent (e.g., sodium cyanoborohydride, 1.5-2.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or crystallization.

Diagram: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Reagents Check Starting Materials Start->Reagents Conditions Optimize Reaction Conditions Start->Conditions SideRxns Investigate Side Reactions Start->SideRxns Purity Verify Purity Reagents->Purity Stability Assess Stability Reagents->Stability Temperature Adjust Temperature Conditions->Temperature Solvent Screen Solvents Conditions->Solvent Catalyst Check Catalyst Activity Conditions->Catalyst Concentration Vary Concentration SideRxns->Concentration ProtectingGroup Evaluate Protecting Group Stability SideRxns->ProtectingGroup

Caption: A decision tree for troubleshooting low-yield reactions.

Diagram: Pictet-Spengler Reaction Mechanism

Pictet_Spengler cluster_0 Iminium Ion Formation cluster_1 Cyclization and Aromatization Amine β-Arylethylamine Imine Imine Intermediate Amine->Imine + Carbonyl, -H2O Carbonyl Aldehyde/Ketone Iminium Iminium Ion Imine->Iminium + H+ Cyclized Spirocyclic Intermediate Iminium->Cyclized Intramolecular Electrophilic Attack Product Tetrahydroisoquinoline Cyclized->Product - H+ (Rearomatization)

Caption: Key steps in the Pictet-Spengler reaction mechanism.

References

  • Lux, M. C., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Lux, M. C., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. eScholarship, University of California. [Link]

  • Organic Chemistry Portal. Synthesis of cyclic amines. [Link]

  • MDPI. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Zhang, Z., et al. (2017). Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination. Organic Letters. [Link]

  • Google Patents. (2007).
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

  • Roque, J. B., et al. (2021). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • Della, E. W., & Smith, P. A. (2000). Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. The Journal of Organic Chemistry. [Link]

  • Wang, L., et al. (2023). Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections. ResearchGate. [Link]

  • Głowacka, I. E., et al. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Publishing. [Link]

  • Wikipedia. Reductive amination. [Link]

  • ResearchGate. The first example of the Pictet–Spengler Reaction (PSR), resulted in the synthesis of the tetrahydroisoquinoline (THIQ). [Link]

  • University of Illinois Urbana-Champaign. Protecting Groups. [Link]

  • The Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Harris Jr, G. D., Herr, R. J., & Weinreb, S. M. (1992). Synthesis of bicyclic nitrogen compounds via tandem intramolecular Heck cyclization and subsequent trapping of intermediate. pi. -allylpalladium complexes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Studies concerning the electrophilic amino-alkene cyclisation for the synthesis of bicyclic amines. [Link]

  • Google Patents. (2018). Process for preparing bicyclic amine.
  • Organic Chemistry Portal. Protective Groups. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • PubMed Central. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? [Link]

  • University of Calcutta. Protecting groups in organic synthesis. [Link]

  • MDPI. (2023). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. [Link]

  • Wikipedia. Protecting group. [Link]

  • Google Patents. (1967).
  • ChemComm - RSC Publishing. (2023). Modular synthesis of bicyclic twisted amides. [Link]

  • ResearchGate. Optimization of the Reaction Conditions for the Synthesis of Bicyclic Pyridones 4aa. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • ACS Catalysis. (2023). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Machine learning-guided strategies for reaction conditions design and optimization. [Link]

  • ResearchGate. Optimization of reaction conditions [a]. [Link]

  • ResearchGate. Optimization of the reaction conditions.[a]. [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines. [Link]

  • NIH. Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. [Link]

  • The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube. [Link]

  • NIH. (2023). Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles. [Link]

  • Biotage. (2023). Straight Answers: Best column for amine purification. YouTube. [Link]

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stability of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The unique strained bicyclic structure of this β-amino ester presents specific stability considerations that are critical for its successful application in synthesis and drug discovery.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concern for this molecule is the hydrolysis of the methyl ester functionality. Like most esters, it is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol. The rate and mechanism of this hydrolysis are influenced by pH, temperature, and the solvent system. Due to the presence of the tertiary amine within the bicyclic system, the molecule's stability is intricately linked to the protonation state of the nitrogen atom.

Q2: I am planning a reaction under acidic conditions. Is the methyl ester stable?

The stability of the methyl ester in acidic media is condition-dependent. While it is generally more stable than in basic media, prolonged exposure to strong acids, especially at elevated temperatures, will lead to hydrolysis. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Notably, in some reported syntheses of related 3-azabicyclo[3.1.1]heptane derivatives, a methyl ester group has been shown to remain intact during the hydrolysis of a nitrile group under specific acidic conditions (H2SO4 in CF3COOH), suggesting a degree of resilience in certain contexts.[1] However, this should be considered on a case-by-case basis. For sensitive applications, it is crucial to perform a preliminary stability study under your specific reaction conditions.

Q3: Can I use standard basic conditions, such as NaOH in methanol, to work with this compound?

It is highly likely that standard basic conditions will lead to the rapid hydrolysis of the methyl ester. This reaction, known as saponification, is typically irreversible and results in the formation of the corresponding carboxylate salt.[2] The hydroxide ion acts as a potent nucleophile, directly attacking the ester's carbonyl carbon.[2] If your experimental design requires the ester to remain intact, strongly basic conditions should be avoided. If the goal is to generate the carboxylic acid, then saponification is the appropriate method.

Q4: My downstream application is sensitive to trace amounts of the hydrolyzed carboxylic acid. How can I detect and quantify potential degradation?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for detecting and quantifying the degradation of this compound.[3] A stability-indicating HPLC method should be developed to resolve the parent ester from its carboxylic acid degradant and any other potential impurities.

Key considerations for HPLC method development:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile or methanol in water with an acidic modifier like formic acid or trifluoroacetic acid is often effective. The acidic modifier will ensure the tertiary amine is protonated, leading to better peak shape.

  • Detection: UV detection is suitable if the molecule or its derivatives contain a chromophore. If not, Liquid Chromatography-Mass Spectrometry (LC-MS) provides excellent sensitivity and specificity, allowing for the definitive identification of the parent compound and its degradation products.[4]

Troubleshooting Guide

Scenario 1: Unexpectedly low yield in a reaction where the ester should be stable.

Possible Cause: Unintended hydrolysis of the methyl ester due to acidic or basic impurities in reagents or on glassware. The resulting carboxylic acid may have different solubility or reactivity in your system, leading to its loss during workup or purification.

Troubleshooting Steps:

  • Analyze the Crude Reaction Mixture: Before workup, take a small aliquot of the crude reaction mixture and analyze it by HPLC or LC-MS. Look for the presence of the corresponding carboxylic acid.

  • Reagent and Glassware Check: Ensure all reagents are of high purity and free from acidic or basic residues. Glassware should be thoroughly cleaned and dried. If necessary, rinse glassware with a neutralizing agent and then with a high-purity solvent before use.

  • pH Control: If your reaction is sensitive to pH fluctuations, consider using a non-nucleophilic buffer to maintain a neutral or near-neutral pH.

Scenario 2: Inconsistent results in biological assays.

Possible Cause: The compound may be degrading in the assay buffer. Biological buffers are often at physiological pH (~7.4) and can contain components that may catalyze hydrolysis over the course of a multi-hour or multi-day experiment.

Troubleshooting Steps:

  • Incubation Study: Incubate this compound in the assay buffer under the same conditions as your experiment (time, temperature).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 6, 24 hours), take samples and analyze them by HPLC or LC-MS to quantify the amount of parent compound remaining.

  • Buffer Modification: If significant degradation is observed, consider if the buffer composition can be modified or if the experiment duration can be shortened. In some cases, preparing the compound stock solution in an anhydrous, aprotic solvent and adding it to the assay at the last moment can minimize degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol is designed to intentionally degrade the compound under stressed conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5]

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature.
  • Thermal Degradation: Store a solid sample of the compound at 60°C.
  • Photostability: Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines.[4]

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot from each stressed sample.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples by a developed HPLC or LC-MS method to determine the percentage of the parent compound remaining and to identify the major degradation products.
Stress Condition Expected Primary Degradant Typical Rate
0.1 M HCl, 60°C3-Azabicyclo[3.1.1]heptane-6-carboxylic acidModerate to Fast
0.1 M NaOH, RT3-Azabicyclo[3.1.1]heptane-6-carboxylic acidVery Fast
3% H₂O₂, RTPotential N-oxide or other oxidation productsVariable

Visualizing Degradation Pathways

The primary degradation pathways under acidic and basic conditions involve the hydrolysis of the ester.

Acidic Hydrolysis Start This compound ProtonatedEster Protonated Ester (Carbonyl Oxygen) Start->ProtonatedEster + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedEster->Tetrahedral_Intermediate + H₂O Product 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid + Methanol Tetrahedral_Intermediate->Product - H⁺, - CH₃OH

Caption: Acid-catalyzed hydrolysis pathway.

Basic Hydrolysis Start This compound Tetrahedral_Intermediate Tetrahedral Intermediate Start->Tetrahedral_Intermediate + OH⁻ Carboxylic_Acid Carboxylic Acid + Methoxide Tetrahedral_Intermediate->Carboxylic_Acid - CH₃O⁻ Product Carboxylate Salt + Methanol Carboxylic_Acid->Product Deprotonation

Caption: Base-catalyzed hydrolysis (saponification) pathway.

Experimental Workflow for Stability Assessment

Stability Assessment Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_compound Obtain Compound stress_acid Acidic Stress prep_compound->stress_acid stress_base Basic Stress prep_compound->stress_base stress_ox Oxidative Stress prep_compound->stress_ox prep_hplc Develop Stability- Indicating HPLC Method analyze Analyze Samples by HPLC/LC-MS prep_hplc->analyze stress_acid->analyze stress_base->analyze stress_ox->analyze identify Identify Degradants analyze->identify quantify Quantify Purity identify->quantify

Caption: Workflow for assessing compound stability.

References

  • AiFChem. (n.d.). 1389264-36-1 | this compound hydrochloride.
  • Lysenko, V., Portiankin, A., Shyshlyk, O., & Savchenko, T. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • (WO2020051235A1) Compounds for the degradation of brd9 or mth1. (2020).
  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • (US10646575B2) Heterocyclic degronimers for target protein degradation. (2020).
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Zhang, Y., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. PubMed. [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. [Link]

  • Forró, E., & Fülöp, F. (2012). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 17(8), 9133-9146.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Request PDF.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Raether, G. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta Pharmaceutica Hungarica, 61(5), 231-238.
  • (WO2019099868A2) Degraders and degrons for targeted protein degradation. (2019).
  • Langer, E. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • ResearchGate. (n.d.). Recent Catalytic Routes to 3-Azabicyclo[3.1.
  • ChemBlink. (n.d.). MSDS of 3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride.
  • Kaźmierczak, R., et al. (2021). Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction. Molecules, 26(17), 5166.
  • Ashenhurst, J. (2022, October 27).
  • European Medicines Agency. (2023, July 13).
  • Enamine. (n.d.). Posters.
  • Enamine. (n.d.). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.
  • Uehara, T., et al. (1998). Stability of a Metabolizable Ester Bond in Radioimmunoconjugates. Journal of Nuclear Medicine, 39(8), 1438-1444.
  • Indagoo. (n.d.). 3-Azabicyclo[3.1.1]heptane-3-carboxylic acid, 6-hydroxy-, 1,1-diMethylethyl ester.
  • ResearchGate. (n.d.). Hydrolytic stability of synthetic ester lubricants.
  • Anderson, E. A., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Methyl 3-Boc-3-azabicyclo[3.1.
  • Kaliszewski, M., et al. (2004). The stability of 5-aminolevulinic acid and its ester derivatives. Acta Poloniae Pharmaceutica, 61(1), 15-19.
  • (WO2024128305A1) 2-azabicyclo[3.1.1]heptane compound. (2024).

Sources

common impurities in commercial Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot common impurities that may be encountered in commercial batches of this valuable building block. Understanding the impurity profile is critical for ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of impurities in my sample of this compound?

Impurities can originate from several stages, including the synthetic process, storage, and handling. The most common sources are:

  • Residual starting materials and reagents: Unreacted precursors from the synthesis can be carried through.

  • Byproducts of the reaction: Side reactions occurring during synthesis can generate structurally related impurities.

  • Diastereomers: Depending on the synthetic route, other stereoisomers of the desired product may be formed.[1]

  • Degradation products: The molecule contains both an ester and a secondary amine, making it susceptible to hydrolysis and oxidation over time.[2][3]

Q2: I see a purity specification of >95% on the certificate of analysis. What could the remaining percentage consist of?

The remaining percentage typically comprises a mixture of the potential impurities mentioned above. This can include small amounts of residual solvents, starting materials, diastereomers, and degradation products. The exact composition can vary between different commercial suppliers and even between batches from the same supplier.

Q3: How should I store this compound to minimize degradation?

Given its ester and amine functionalities, it is advisable to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize hydrolysis and oxidation.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides guidance on identifying the potential impurities.

Issue 1: Unexpected Peaks in your HPLC Chromatogram

Potential Cause: The presence of more polar or less polar impurities.

Troubleshooting Steps:

  • Hypothesize the Impurity:

    • More Polar Impurity (earlier retention time): A likely candidate is the corresponding carboxylic acid, 3-azabicyclo[3.1.1]heptane-6-carboxylic acid , formed via hydrolysis of the methyl ester.[2][3] This is more likely if the material has been exposed to moisture or acidic/basic conditions.

    • Less Polar Impurity (later retention time): This could be a byproduct from the synthesis, such as an N-protected intermediate that has not been fully deprotected.

    • Closely Eluting Peaks: These may indicate the presence of diastereomers, which can be challenging to separate.

  • Analytical Workflow for Identification:

    • LC-MS Analysis: Couple your HPLC to a mass spectrometer. The carboxylic acid impurity will have a molecular weight corresponding to the loss of a methyl group and the addition of a hydrogen.

    • Forced Degradation Study: Intentionally expose a small sample of the material to acidic, basic, and oxidative conditions. Analyze the degraded sample by HPLC to see if any of the degradation peaks match the unexpected peaks in your original sample.

Issue 2: Discrepancies in NMR Spectral Data

Potential Cause: The presence of impurities with distinct proton or carbon signals.

Troubleshooting Steps:

  • Analyze the Spectrum for Key Impurity Signals:

    • Residual Solvents: Look for characteristic signals of common solvents used in synthesis and purification (e.g., ethyl acetate, dichloromethane, methanol).

    • Starting Material: For instance, if the synthesis involved methyl 3-oxocyclobutane-3-carboxylate, residual signals from this starting material might be present.[1]

    • Hydrolysis Product: The formation of the carboxylic acid will result in the disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of a broad carboxylic acid proton signal.

    • Diastereomers: You may observe a doubling or complexity of certain peaks, indicating the presence of another stereoisomer.

  • Confirmation Techniques:

    • 2D NMR (COSY, HSQC): These experiments can help in assigning the signals of the main compound and distinguishing them from impurity signals.

    • Spiking Experiment: If you have a standard of a suspected impurity, add a small amount to your NMR sample. An increase in the intensity of the corresponding signals will confirm its presence.

Summary of Potential Impurities

Impurity ClassSpecific ExamplePotential SourceRecommended Analytical Technique
Degradation Product 3-azabicyclo[3.1.1]heptane-6-carboxylic acidHydrolysis of the methyl ester[2][3]LC-MS, NMR
Synthesis-Related Methyl 3-oxocyclobutane-3-carboxylateUnreacted starting material[1]GC-MS, NMR
Synthesis-Related DiastereomersNon-stereoselective synthesis steps[1]Chiral HPLC, NMR
Synthesis-Related N-Protected IntermediatesIncomplete deprotectionLC-MS, NMR
Residuals Solvents (e.g., Methanol, TFA)Purification and reaction workup[1]GC-Headspace, NMR

Visualizing Impurity Generation and Identification

Synthetic Pathway and Potential Impurity Origins

The following diagram illustrates a plausible synthetic route and highlights stages where impurities can be introduced.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start_Mat Methyl 3-oxocyclobutane-3-carboxylate Intermediate Intermediate (e.g., aminonitrile) Start_Mat->Intermediate Strecker Reaction [1] Impurity_Start Residual Starting Material Start_Mat->Impurity_Start Product This compound Intermediate->Product Cyclization & Reduction Impurity_Byproduct Reaction Byproducts / Diastereomers Intermediate->Impurity_Byproduct Impurity_Degradation Hydrolysis Product (Carboxylic Acid) Product->Impurity_Degradation Storage/Handling [3, 5]

Caption: Origin of potential impurities during synthesis and storage.

General Workflow for Impurity Identification

This workflow provides a systematic approach to identifying unknown impurities.

Observation Observe Unexpected Signal (e.g., HPLC peak, NMR signal) Hypothesize Hypothesize Impurity Structure (based on synthesis & degradation pathways) Observation->Hypothesize LCMS LC-MS Analysis (Determine Molecular Weight) Hypothesize->LCMS NMR NMR Spectroscopy (1H, 13C, 2D) (Structural Elucidation) Hypothesize->NMR Compare Compare Data with Knowns (Literature, Standards) LCMS->Compare NMR->Compare Confirmation Confirm Identity (e.g., Spiking Experiment, Synthesis of Standard) Compare->Confirmation Quantify Quantify Impurity (e.g., HPLC with standard) Confirmation->Quantify

Sources

Technical Support Center: Diastereoselective Synthesis of 3-Azabicyclo[3.1.1]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.1]heptanes. This bicyclic scaffold is of significant interest in modern drug discovery as a saturated, three-dimensional isostere of pyridine and piperidine, offering improved physicochemical properties.[1][2] However, controlling the diastereoselectivity during its synthesis presents a common and critical challenge for researchers.

This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My synthesis yields a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is crucial and often depends on controlling the formation of stereocenters on the cyclobutane precursor. A common strategy involves a diastereoselective Strecker reaction followed by intramolecular cyclization.[1][3] Poor selectivity in such a process often points to issues in thermodynamic versus kinetic control, reagent choice, or reaction conditions.

Root Cause Analysis:

The stereochemistry is typically set during the addition of a nucleophile to a cyclobutanone ring. In the case of the Strecker reaction on a 3-oxocyclobutanecarboxylate, the relative orientation of the newly formed aminonitrile substituents is key. Often, the thermodynamically more stable trans isomer, which minimizes steric repulsion between the largest substituents, is the desired product.[1] If you are observing poor selectivity, your reaction conditions may not sufficiently favor the formation of this thermodynamic product, or a kinetic product may be forming preferentially.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve poor diastereoselectivity.

G start Problem: Poor Diastereoselectivity (e.g., d.r. ≈ 1:1) check_time Is the reaction time sufficient to reach equilibrium? start->check_time check_temp Is the reaction run at low temperature (e.g., 0 °C to -78 °C)? check_reagents Analyze Steric Bulk of Reagents/Substituents check_temp->check_reagents No increase_temp Action: Increase temperature and allow equilibration to favor thermodynamic product. check_temp->increase_temp Yes check_time->check_temp Yes increase_time Action: Increase reaction time. Monitor by NMR/LC-MS to confirm equilibrium is reached. check_time->increase_time No check_solvent Evaluate Solvent Polarity check_reagents->check_solvent modify_reagents Action: Modify N-substituent (e.g., use a bulkier protecting group like benzyl) to enhance steric differentiation. check_reagents->modify_reagents modify_solvent Action: Screen solvents. Non-polar solvents may enhance steric effects. check_solvent->modify_solvent end Resolution: Improved Diastereomeric Ratio increase_temp->end increase_time->end modify_reagents->end modify_solvent->end

Caption: Troubleshooting workflow for poor diastereoselectivity.

Experimental Protocol: Optimizing Diastereoselectivity via Condition Screening

This protocol is based on a modified Strecker reaction, a key step where diastereoselectivity is established.[1]

  • Baseline Experiment: Run the reaction using the initially reported conditions. For example: methyl 3-oxocyclobutane-1-carboxylate, benzylamine, and trimethylsilyl cyanide (TMSCN) in methanol at room temperature for 12-24 hours.

  • Analyze Diastereomeric Ratio (d.r.): After workup, determine the d.r. of the crude product using ¹H NMR spectroscopy.

  • Screening Parameters: Set up a series of small-scale parallel reactions, modifying one parameter at a time as suggested in the table below.

ParameterCondition A (Baseline)Condition BCondition CRationale
Temperature Room Temp (25 °C)40 °C60 °CHigher temperatures can help overcome the activation barrier to reach the more stable thermodynamic product.
Reaction Time 12 h24 h48 hSince the Strecker reaction can be reversible, longer times may be required to ensure thermodynamic equilibrium is reached.[1]
Solvent MethanolDichloromethaneTolueneLess polar solvents may enhance the influence of steric interactions, potentially improving selectivity.
Amine Substituent Benzylamine(4-Methoxybenzyl)amineAllylamineModifying the steric or electronic nature of the amine can influence the facial selectivity of the addition.
  • Analysis and Scale-up: Analyze the d.r. for each condition. Once optimal conditions are identified, they can be applied to a larger scale synthesis.

Question 2: The overall yield of my synthesis is unacceptably low. What are the likely causes?

Answer: Low yields can arise from multiple points in a multi-step synthesis. Common culprits include incomplete conversion, formation of side products, or degradation of intermediates or the final product during reaction or purification.[4]

Systematic Diagnosis of Low Yield:

A logical approach is to analyze each step of your synthesis to pinpoint the source of material loss.

G start Problem: Low Overall Yield check_sm Are starting materials pure and dry? start->check_sm purify_sm Action: Purify/dry all reagents and solvents. Use freshly distilled solvents where necessary. check_sm->purify_sm No check_reaction Monitor reaction progress (TLC, LC-MS, NMR). Is conversion complete? check_sm->check_reaction Yes end Resolution: Improved Yield purify_sm->end optimize_cond Action: Re-optimize conditions. Increase temperature, time, or reagent equivalents. check_reaction->optimize_cond No check_side_products Are significant side products observed? check_reaction->check_side_products Yes optimize_cond->end modify_workup Action: Adjust workup procedure. (e.g., pH, extraction solvent) to minimize side reactions or emulsions. check_side_products->modify_workup Yes check_stability Is the product/intermediate stable to purification conditions (silica gel, heat)? check_side_products->check_stability No modify_workup->end change_purification Action: Use alternative purification. (e.g., recrystallization, neutral alumina, short-path distillation). check_stability->change_purification No check_stability->end Yes change_purification->end

Caption: Decision tree for diagnosing sources of low yield.

Specific Pitfall: Intramolecular Imide Formation

One key step in some syntheses is the intramolecular cyclization to form the bicyclic imide.[1] This step is highly sensitive to conditions.

  • Problem: The cyclization of the precursor (e.g., an amino-amide derived from the Strecker product) is sluggish or fails.

  • Cause: The base may not be strong enough to deprotonate the amide, or the solvent may not be suitable. The reaction requires a strong, non-nucleophilic base to facilitate the ring closure.

  • Solution: Use a strong base like potassium tert-butoxide (t-BuOK) in an appropriate solvent. Monitor the reaction carefully, as prolonged reaction times or excessive heat can lead to decomposition.

Question 3: How can I effectively separate the desired diastereomer from the reaction mixture?

Answer: Separation of diastereomers is a critical step that often requires optimization. While flash column chromatography is a standard method, its resolution may be insufficient for closely eluting diastereomers. Combining chromatography with a crystallization or trituration step is a highly effective strategy.[1]

Protocol for Diastereomer Separation:

This protocol describes a two-step purification process that first enriches the desired diastereomer by chromatography and then isolates it in high purity by trituration.[1]

  • Initial Purification by Flash Chromatography:

    • Adsorbent: Use standard silica gel (230-400 mesh).

    • Eluent System: Develop a solvent system that provides the best possible separation (ΔRf) between the two diastereomers on a TLC plate. A common system is a gradient of ethyl acetate in hexanes.

    • Execution: Run the column, collecting fractions. Analyze fractions by TLC or LC-MS to identify those containing the product. Combine fractions that are enriched in the desired diastereomer, even if they contain some of the minor isomer.

  • Final Purification by Trituration:

    • Solvent Selection: The key is to find a solvent in which the desired diastereomer has very low solubility, while the minor diastereomer and other impurities are more soluble. Isopropanol is often a good starting point for polar compounds.[1] Other potential solvents include diethyl ether, hexanes, or mixtures thereof.

    • Procedure: a. Concentrate the enriched fractions from the column chromatography to a thick oil or solid. b. Add a minimum amount of the chosen trituration solvent (e.g., isopropanol) to the residue. c. Stir or sonicate the suspension vigorously. The desired product should precipitate as a pure solid. d. Isolate the solid by filtration, wash with a small amount of cold solvent, and dry under high vacuum.

    • Validation: Confirm the purity and stereochemical integrity of the isolated solid by ¹H NMR and chiral HPLC if applicable. In many cases, this procedure can elevate a diastereomeric ratio from ~2:1 to >95:5.[1]

Question 4: What are the best N-protecting groups for this synthesis, and what are common issues with their removal?

Answer: The choice of a nitrogen protecting group is critical. It must be stable to the reaction conditions used to build the core structure but readily removable at a late stage without affecting other functional groups.[5][6] For 3-azabicyclo[3.1.1]heptane synthesis, carbamates like Boc and benzyl-type groups are most common.[1][5]

Protecting GroupStructureInstallation ReagentStabilityCleavage MethodCommon Issues & Troubleshooting
Boc (tert-Butoxycarbonyl)Boc-N<Di-tert-butyl dicarbonate (Boc)₂OStable to base, nucleophiles, hydrogenolysis.Strong acid (TFA, HCl in dioxane).[5]Incomplete Cleavage: Use excess acid or longer reaction time. Side Reactions: Cationic intermediates can cause side reactions; use a scavenger like triethylsilane or anisole.
Cbz (Carboxybenzyl)Cbz-N<Benzyl chloroformate (CbzCl)Stable to acidic and some basic conditions.Catalytic Hydrogenolysis (H₂, Pd/C).[5]Catalyst Poisoning: Sulfur-containing compounds or other functional groups can poison the catalyst. Use a fresh catalyst or a different deprotection method. Slow Reaction: Increase hydrogen pressure or catalyst loading. Ensure efficient stirring.
Bn (Benzyl)Bn-N<Benzyl bromide (BnBr)Stable to acid, base, nucleophiles.Catalytic Hydrogenolysis (H₂, Pd/C).[1]Same issues as Cbz deprotection. Benzyl groups can be more difficult to remove than Cbz. May require higher pressure or temperature.

Expert Insight: The benzyl (Bn) group is frequently used in syntheses starting from a Strecker reaction with benzylamine.[1] Its subsequent removal via catalytic hydrogenolysis is a clean and efficient transformation. The Boc group is excellent for protecting the final bicyclic amine, allowing for further functionalization before its removal under acidic conditions, which is orthogonal to hydrogenolysis.[1][6]

References

  • Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., Golovchenko, O., Brovarets, V., & Grygorenko, O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Dibchak, D., Snisarenko, M., Mishuk, A., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. [Link]

  • Nösel, P., et al. (2018). Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. Chemistry – A European Journal, 24(59), 15865-15869. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Martin, C. A., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Chemistry – A European Journal, 28(1). [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

Sources

Technical Support Center: Chiral Integrity in Carboxylate Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Racemization

Welcome to the technical support center for maintaining stereochemical integrity during the functionalization of chiral carboxylic acids. As researchers and drug development professionals, you know that the precise three-dimensional arrangement of atoms in a molecule is critical to its function. The loss of this stereochemical purity, known as racemization, can lead to inactive compounds, altered pharmacological profiles, and significant challenges in purification and analysis.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Q1: What exactly is racemization, and why is it such a critical issue in my work?

A1: Racemization is the conversion of an enantiomerically pure substance (containing only one of a pair of mirror-image stereoisomers, typically the L- or S-form) into a mixture that contains equal amounts of both enantiomers (a racemic mixture).[1] This process renders the substance optically inactive.[1]

In drug development and peptide synthesis, the biological activity of a molecule is often dependent on its specific 3D conformation.[2] The "wrong" enantiomer can be inactive or, in some cases, have a completely different and potentially harmful biological effect. The incorporation of even a small amount of the incorrect D-amino acid into a peptide chain can drastically alter its structure and function.[3] Furthermore, the resulting diastereomeric products are often difficult and costly to separate, complicating purification and reducing overall yield.[2]

Q2: I suspect racemization is occurring in my coupling reaction. What are the primary chemical mechanisms responsible?

A2: During the functionalization of an N-protected amino acid or a chiral carboxylic acid, racemization primarily occurs via two base-catalyzed pathways. Understanding these is key to preventing them.

  • Oxazolone (Azlactone) Formation: This is the most common mechanism in peptide synthesis.[2][3] The activated carboxyl group of an N-acyl protected amino acid undergoes an intramolecular attack by the amide oxygen to form a cyclic 5(4H)-oxazolone intermediate.[2][4][5] The proton on the alpha-carbon (the chiral center) of this oxazolone is highly acidic and is easily removed by a base.[6] The resulting achiral enolate can be re-protonated or attacked by a nucleophile (like an amine) from either face, leading to a mixture of L- and D-products.[3] Urethane-based protecting groups like Fmoc and Boc are designed to suppress this pathway, but it becomes a significant risk when coupling peptide fragments.[7][8]

  • Direct Enolization (Direct α-Proton Abstraction): This mechanism involves the direct removal of the alpha-proton from the activated carboxylic acid by a base to form an achiral enolate intermediate, without proceeding through a cyclic oxazolone.[2][3][9] While generally less common than the oxazolone pathway, it can become significant under strongly basic conditions or with substrates where the alpha-proton is particularly acidic.[3]

Racemization_Mechanisms Figure 1: Primary Racemization Pathways cluster_oxazolone Oxazolone Pathway (Most Common) cluster_enolization Direct Enolization Pathway L_AA L-Amino Acid (Activated) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) L_AA->Oxazolone Intramolecular Cyclization L_Peptide L-Peptide Product (Desired) Oxazolone->L_Peptide Amine Attack (Front Face) D_Peptide_Ox D-Peptide Product (Racemized) Oxazolone->D_Peptide_Ox Amine Attack (Back Face) L_AA_Enol L-Amino Acid (Activated) Enolate Enolate Intermediate (Achiral) L_AA_Enol->Enolate Base abstracts α-proton L_Peptide_Enol L-Peptide Product (Desired) Enolate->L_Peptide_Enol Amine Attack + Protonation D_Peptide_Enol D-Peptide Product (Racemized) Enolate->D_Peptide_Enol Amine Attack + Protonation

Caption: Figure 1: The two primary mechanisms leading to loss of chiral integrity.

Q3: My protocol involves several different amino acids. Are some more likely to racemize than others?

A3: Yes, the susceptibility to racemization is highly dependent on the amino acid side chain. While any chiral amino acid can racemize, some are notoriously problematic:

  • Histidine (His) and Cysteine (Cys): These are the most prone to racemization during activation.[3][8][10][11] The side chains can participate in the reaction, and the alpha-proton is more acidic, making it easier to abstract.

  • Serine (Ser): The hydroxyl group in the side chain can influence the electronic environment, increasing the risk of racemization.[8]

  • Aspartic Acid (Asp): Can form an aspartimide intermediate, a side reaction that can also lead to racemization.[10] Adding HOBt to the deprotection solution can help suppress this.[10]

  • Phenylalanine (Phe) and Tyrosine (Tyr): Aromatic side chains can stabilize the enolate intermediate, increasing the risk compared to aliphatic amino acids.

Glycine is achiral and cannot racemize. Proline, due to its cyclic secondary amine structure, is highly resistant to racemization.

Troubleshooting Guide

Q4: My final product shows significant epimerization. How can I systematically troubleshoot the cause?

A4: A systematic approach is crucial. The main factors you can control are the coupling reagent, additives, base, temperature, and solvent.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Racemization Start Problem: High Racemization Detected Check_Reagent Step 1: Evaluate Coupling Reagent Is it known for high racemization risk? Start->Check_Reagent Change_Reagent Action: Switch to a lower-risk reagent (e.g., HATU, COMU, or DIC/Oxyma) Check_Reagent->Change_Reagent Yes Check_Base Step 2: Examine Base Are you using a strong base like DIEA? Check_Reagent->Check_Base No Change_Reagent->Check_Base Change_Base Action: Switch to a weaker/hindered base (NMM, Collidine) or reduce equivalents Check_Base->Change_Base Yes Check_Temp Step 3: Check Temperature Is the reaction running warm or using high-power microwave? Check_Base->Check_Temp No Change_Base->Check_Temp Lower_Temp Action: Run reaction at 0°C or room temp. Reduce microwave power/temp. Check_Temp->Lower_Temp Yes Check_Time Step 4: Review Reaction Time Are activation times prolonged? Check_Temp->Check_Time No Lower_Temp->Check_Time Shorten_Time Action: Use fresh reagents. Optimize stoichiometry for faster coupling. Check_Time->Shorten_Time Yes End Result: Chiral Purity Restored Check_Time->End No Shorten_Time->End

Caption: Figure 2: A step-by-step workflow for diagnosing and fixing racemization issues.

Q5: How does my choice of coupling reagent impact racemization? Which ones are "safer"?

A5: Your choice of coupling reagent is one of the most critical factors.[12] Reagents that generate highly reactive intermediates are more likely to promote oxazolone formation and subsequent racemization.[2]

Table 1: Comparison of Common Coupling Reagents and Racemization Risk

Reagent Class Examples Pros Cons / Racemization Risk
Carbodiimides DCC, DIC, EDC Inexpensive, widely used. High Risk. The O-acylisourea intermediate is highly reactive and prone to racemization.[2][9] Requires an additive (see Q6) to suppress racemization.[7][13][14]
Phosphonium Salts BOP, PyBOP®, PyAOP High coupling efficiency. Low to Moderate Risk. PyBOP is very effective.[7][14] BOP is highly efficient but forms carcinogenic HMPA byproduct.[7] Prolonged couplings with high-reactivity versions like PyBrOP can increase racemization.[7]

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Fast reaction rates, high efficiency. | Low Risk. Generally considered the safest and most effective class for minimizing racemization.[7][15] HATU is particularly effective for difficult couplings.[7] COMU is a modern, highly efficient, and safer alternative.[7] |

Expert Recommendation: For routine couplings, a carbodiimide like DIC combined with an additive like Oxyma Pure offers a cost-effective, low-racemization solution. For difficult sequences or particularly sensitive amino acids, an aminium salt like HATU or COMU is the reagent of choice.[7][15]

Q6: What is the role of additives like HOBt, HOAt, and Oxyma Pure? Are they always necessary?

A6: These additives are essential when using carbodiimide coupling reagents.[7][16] They function by intercepting the highly reactive O-acylisourea intermediate formed by the carbodiimide. This forms an active ester (e.g., an OBt or OAt ester) which is more stable and less prone to racemization but still sufficiently reactive to couple with the amine.[17]

  • HOBt (1-Hydroxybenzotriazole): The classic additive. It significantly suppresses racemization.[10]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at accelerating coupling and suppressing racemization due to electronic effects.[7][16] However, it is known to have explosive properties, limiting its use.[7]

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt and HOAt.[7] It provides high coupling rates with very low racemization, making it an excellent and safe choice.[7][16]

Bottom Line: If you are using a carbodiimide (DCC, DIC, EDC), you must use an additive to preserve chiral integrity.[7][13]

Q7: Beyond the reagents, how do reaction conditions like base, temperature, and solvent affect my results?

A7: These parameters are just as important as the reagents themselves.

  • Base: Since racemization is base-catalyzed, the choice and amount of base are critical.[9][16]

    • Strength & Steric Hindrance: Use the weakest and most sterically hindered base possible for the job.[9] N,N-diisopropylethylamine (DIEA) is a strong, relatively unhindered base and can increase racemization. N-methylmorpholine (NMM) or 2,4,6-collidine are weaker/more hindered and are much better choices.[16][18]

    • Equivalents: Use the minimum amount of base necessary. For couplings with amino acid salts, one equivalent is often sufficient. Carbodiimide couplings may not require any additional base if the starting amine is not a salt, which is the ideal scenario for minimizing racemization.[7]

  • Temperature: Higher temperatures accelerate nearly all reactions, including the pathways that lead to racemization.[18]

    • Recommendation: Perform coupling reactions at 0°C or room temperature.[18] While microwave synthesis is efficient, high temperatures (e.g., >80°C) can significantly increase racemization, especially for His and Cys.[11] Lowering the microwave coupling temperature to 50°C can mitigate this issue.[11]

  • Solvent: The solvent can influence reaction rates by stabilizing or destabilizing reactants and transition states.[19][20]

    • Polarity: Polar aprotic solvents like DMF and NMP are standard. While solvent effects on racemization are complex, the key is to ensure all reagents are fully dissolved for a homogenous and fast reaction. Slower, struggling reactions are more prone to side reactions, including racemization.

Experimental Protocols

Protocol 1: Standard Low-Racemization Coupling for a General Amino Acid

This protocol uses a modern carbodiimide/additive combination that is robust and minimizes racemization.

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled solution. Stir for 10-15 minutes at 0°C to allow for pre-activation.

  • Coupling: Add the amine component (1.0 eq) to the reaction mixture. If the amine is provided as a hydrochloride or TFA salt, add N-methylmorpholine (NMM) (1.0 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Once complete, filter off the diisopropylurea byproduct. Proceed with standard aqueous workup and purification.

Protocol 2: Optimized Coupling for Racemization-Prone Fmoc-His(Trt)-OH

Histidine requires special care. HATU is an excellent reagent for this purpose as it mediates the reaction with remarkable resistance to racemization.[7]

  • Preparation: In a reaction vessel under inert atmosphere, dissolve Fmoc-His(Trt)-OH (1.0 eq) and HATU (0.95 eq) in anhydrous DMF. Note: Using a slight sub-stoichiometric amount of coupling reagent relative to the acid prevents side reactions.

  • Base Addition: Add 2,4,6-collidine (2.0 eq) to the solution. Stir for 1-2 minutes. The solution should be clear.

  • Coupling: Add the amine component (1.0 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 1-2 hours. The reaction is typically very fast. Monitor by LC-MS.

  • Workup: Proceed with standard aqueous workup and purification.

References

  • Title: Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets Source: PNAS URL: [Link]

  • Title: Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets Source: PNAS URL: [Link]

  • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL: [Link]

  • Title: Epimerisation in Peptide Synthesis Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group Source: Nature URL: [Link]

  • Title: Epimerisation in Peptide Synthesis Source: MDPI URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]

  • Title: Optimizing Peptide Coupling: Key Techniques Source: T3P URL: [Link]

  • Title: Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Source: SciSpace URL: [Link]

  • Title: Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Developments in peptide and amide synthesis Source: Luxembourg Bio Technologies URL: [Link]

  • Title: Chiral auxiliary Source: Wikipedia URL: [Link]

  • Title: Racemization Source: Wikipedia URL: [Link]

  • Title: Solvent effects Source: Wikipedia URL: [Link]

  • Title: Kinetic Solvent Effects in Organic Reactions Source: ChemRxiv URL: [Link]

  • Title: Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis Source: PubMed URL: [Link]

Sources

scale-up considerations for Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the production of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this valuable bicyclic building block from the lab bench to pilot scale. The unique strained ring system of the 3-azabicyclo[3.1.1]heptane core presents specific challenges in synthesis, work-up, and purification that require careful consideration for a robust and reproducible process.[1][2]

This document provides direct, experience-driven answers to common problems encountered during scale-up, focusing on a synthetic route starting from commercially available methyl 3-oxocyclobutanecarboxylate.[3][4]

Troubleshooting Guide: From Reaction to Isolation

This section addresses specific, practical problems you may encounter during the synthesis. The solutions provided are grounded in chemical principles and validated by literature precedents.

Part 1: The Reaction Stage (Modified Strecker Reaction & Cyclization)

The initial formation of the 1,3-functionalized cyclobutane intermediate via a Strecker-type reaction is a critical, diastereoselective step, followed by a base-mediated cyclization.[3][4][5]

Question 1: My reaction is showing low conversion and/or significant side product formation. What are the likely causes and how can I fix it?

Answer: Low conversion in the initial Strecker-type reaction is often traced back to three primary factors: reagent quality, moisture, and temperature control.

  • Causality - Reagent Purity: The starting materials, particularly methyl 3-oxocyclobutanecarboxylate and the amine source (e.g., benzylamine), must be of high purity. Impurities can chelate with reagents or introduce competing reaction pathways. The cyanide source (e.g., TMSCN or KCN) is notoriously sensitive to hydrolysis.

  • Causality - Water Content: The Strecker reaction is reversible and sensitive to water.[3] Any moisture will hydrolyze the cyanide source and can impede the formation of the desired aminonitrile intermediate. On a large scale, ensuring completely anhydrous conditions is paramount. Solvents must be rigorously dried, and the reaction should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Causality - Thermal Control: Exotherms during reagent addition, especially on a larger scale, can lead to side reactions. Poor temperature control can degrade the starting material or intermediates.

Troubleshooting Protocol:

  • Reagent Qualification: Before starting, verify the purity of all reagents via NMR or GC-MS. Use freshly opened or properly stored anhydrous solvents.

  • Inert Atmosphere: Assemble the reactor and dry all glassware thoroughly. Purge the vessel with nitrogen for at least 30 minutes before adding reagents. Maintain a positive nitrogen pressure throughout the reaction.

  • Controlled Addition: Add reagents, especially the cyanide source, subsurface via a syringe pump or a pressure-equalizing dropping funnel at a rate that maintains the desired internal temperature. For multi-kilogram scale, a reactor with good heat transfer capabilities (e.g., jacketed reactor with overhead stirring) is essential.

  • In-Process Monitoring: Track the reaction progress using TLC, LC-MS, or ¹H NMR on aliquots taken from the reaction mixture.[6] This allows you to confirm the disappearance of starting material before proceeding to the next step.

Question 2: The diastereomeric ratio (dr) of my aminonitrile intermediate is poor and inconsistent between batches. How can I improve stereoselectivity?

Answer: The stereochemistry of the 1,3-disubstituted cyclobutane ring is critical for successful cyclization. The Strecker reaction is known to be reversible, which can be leveraged to favor the more thermodynamically stable trans isomer, where the two largest substituents are on opposite faces of the ring.[3][4]

  • Expert Insight: The initial kinetic product may be a mixture of diastereomers. However, allowing the reaction to stir for an extended period at a controlled temperature (e.g., 25 °C) allows for equilibration to the thermodynamically preferred product.[4] Rushing this step is a common cause of poor diastereoselectivity.

Optimization Strategy:

  • Equilibration Time: After all reagents have been added, allow the reaction to stir for at least 16-24 hours at room temperature to ensure the thermodynamic equilibrium is reached.[4]

  • Temperature: Avoid high temperatures, as this can lead to decomposition and potentially affect the equilibrium position.

  • Base Selection for Cyclization: The subsequent cyclization step, often mediated by a strong base like potassium tert-butoxide (t-BuOK), is irreversible and locks in the stereochemistry.[3] Ensuring the preceding aminonitrile is predominantly the trans isomer is therefore crucial before adding the base.

Part 2: Work-up and Extraction

The basic nature of the 3-azabicyclo[3.1.1]heptane core requires a carefully planned work-up procedure to ensure efficient extraction and prevent product loss.

Question 3: I'm experiencing persistent emulsions during the aqueous work-up, making phase separation difficult and slow.

Answer: Emulsions are common when extracting basic amines, especially after neutralizing acidic reaction mixtures, which generates salts.

Mitigation Protocol:

  • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. This converts the amine salt into its freebase form, which is more soluble in organic solvents.

  • Add Brine: Before extraction, add a saturated sodium chloride solution (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic product and helping to break up emulsions.

  • Solvent Choice: If using ethyl acetate, which has some water miscibility, consider switching to or co-extracting with a less miscible solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE).

  • Mechanical Separation: On a lab scale, a brief centrifugation can effectively separate stubborn emulsions. On a pilot scale, allowing the mixture to settle for a longer period in the reactor or a dedicated settler tank is necessary.

Question 4: My overall yield is low, and I suspect I'm losing product in the aqueous layers during extraction. How can I confirm and prevent this?

Answer: The hydrochloride salt of this compound is water-soluble.[7][8] If the pH of the aqueous layer is not sufficiently high during extraction, a significant portion of the product will remain in the aqueous phase as the protonated salt.

Yield Improvement Workflow:

  • Confirm pH: Use pH strips or a calibrated pH meter to check the aqueous phase before each extraction. Do not rely on stoichiometric calculations of the base added. Adjust to pH 10-12 with 2-4M NaOH or K₂CO₃ solution.[4]

  • Analyze Aqueous Layers: Before discarding any aqueous layers, take a small sample, acidify it, and analyze by LC-MS to check for the presence of your product.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 100 mL) rather than a single extraction with a large volume (1 x 300 mL). This is significantly more efficient at recovering the product.

  • Back-Extraction (Optional): If impurities are also basic, a pH-swing back-extraction can be effective. Extract the product into an organic solvent, then wash the organic layer with dilute acid (e.g., 1M HCl) to pull the amine product back into a clean aqueous layer, leaving non-basic impurities behind. Then, re-basify the new aqueous layer and re-extract the purified product.

Part 3: Purification and Isolation

Purifying bicyclic amines can be challenging due to their polarity and basicity.

Question 5: My product streaks badly on silica gel, leading to poor separation and low recovery from column chromatography.

Answer: The basic nitrogen atom in your product interacts strongly with the acidic silanol groups on the surface of standard silica gel.[9] This interaction causes the characteristic streaking and often irreversible adsorption.

Purification Alternatives:

  • Trituration/Crystallization: This is the most scalable and often preferred method. The crude product can often be purified by trituration (slurrying) with a solvent in which the impurities are soluble but the product is not, such as isopropanol or diethyl ether.[3][4] If possible, developing a crystallization procedure for the free base or its hydrochloride salt will provide the highest purity.

  • Amine-Functionalized Silica: For chromatographic purification, use an amine-deactivated stationary phase (KP-NH silica).[9] This phase has a modified surface that minimizes the acidic interactions, allowing for much sharper peaks and better separation without the need for amine additives in the mobile phase.[9]

  • Mobile Phase Modification: If you must use standard silica, add a small amount of a volatile base like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase (e.g., ethyl acetate/hexanes). This competes with your product for the acidic sites on the silica, improving elution.

Question 6: How do I effectively remove the final traces of solvent and ensure the stability of the final product?

Answer: this compound, as a free base, should be stored under controlled conditions to prevent degradation.

Final Product Handling Protocol:

  • Solvent Removal: After purification, remove the bulk solvent on a rotary evaporator. For the final drying, use a high-vacuum pump (<1 mmHg) at room temperature. Avoid excessive heat, which can cause decomposition.

  • Stability and Storage: The free amine is best stored as a solid in a tightly sealed container under a nitrogen atmosphere at low temperatures (2-8 °C).[10] For long-term storage or for use in aqueous biological assays, converting the final product to its stable hydrochloride salt is highly recommended. This is typically done by dissolving the purified free base in a solvent like diethyl ether or ethyl acetate and adding a stoichiometric amount of HCl in a compatible solvent (e.g., HCl in dioxane).[3]

Scale-Up Data & Workflow Visualization
Table 1: Representative Parameters for Key Synthetic Steps

(Data synthesized from multigram scale syntheses reported in the literature[3][4])

ParameterStep 1: Aminonitrile FormationStep 2: Amide HydrolysisStep 3: Cyclization
Scale ~250 g (starting material)~250 g (aminonitrile)~260 g (amide)
Key Reagents Benzylamine, TMSCN, THFH₂SO₄, Trifluoroacetic Acidt-BuOK, THF
Temperature 0 °C to 25 °C10 °C to 25 °C0 °C to 25 °C
Typical Time 16-24 hours16 hours4-6 hours
Typical Yield 60-70% (of desired diast.)~95%80-90%
Key Control Point Diastereoselectivity (Thermodynamic)Slow acid addition (Exotherm)Anhydrous conditions
Diagram 1: General Production Workflow

G cluster_0 Synthesis Stage cluster_1 Work-Up & Extraction cluster_2 Purification & Isolation A 1. Strecker Reaction (Methyl 3-oxocyclobutane-carboxylate) B 2. Nitrile Hydrolysis A->B C 3. Base-Mediated Cyclization B->C D 4. Quench & pH Adjustment (Basify to pH > 10) C->D E 5. Extraction with Organic Solvent (Add Brine) D->E F 6. Combine & Dry Organic Layers E->F G 7. Solvent Removal (Crude) F->G H 8. Purification G->H I Trituration / Crystallization H->I Scalable J Column Chromatography (Amine-functionalized silica) H->J Less Scalable K 9. Final Drying & Isolation I->K J->K L 10. (Optional) Salt Formation (e.g., HCl salt) K->L

Caption: High-level workflow for the synthesis and purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to take during this synthesis? A: Several steps require strict safety protocols.[11]

  • Cyanide Handling: The use of TMSCN or KCN is highly hazardous. These reactions must be performed in a well-ventilated fume hood, and a quench solution (e.g., bleach and sodium hydroxide) should be readily available for any spills or residual cyanide.[12]

  • Strong Acids/Bases: The hydrolysis with concentrated sulfuric acid and trifluoroacetic acid, and the cyclization with potassium tert-butoxide, are highly exothermic and corrosive.[4] Proper personal protective equipment (gloves, lab coat, safety glasses, face shield) is mandatory.[10] Reagents should be added slowly with efficient cooling.

  • Flammable Solvents: Large volumes of flammable solvents like THF, ether, and ethyl acetate are used. Ensure all electrical equipment is properly grounded and avoid ignition sources.[7]

Q2: Which analytical techniques are essential for monitoring reaction progress and final product purity? A: A combination of techniques is recommended.[6]

  • In-Process Checks (IPC): Thin Layer Chromatography (TLC) is useful for quick qualitative checks. For more quantitative analysis during the reaction, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the disappearance of starting materials and the appearance of intermediates and products.

  • Intermediate/Final Product QC: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the structure and stereochemistry of the bicyclic core. High-resolution Mass Spectrometry (HRMS) confirms the elemental composition. Final purity is best assessed quantitatively by HPLC with a suitable detector (e.g., UV or ELSD) or by Quantitative NMR (qNMR).

Q3: Can this process be adapted for flow chemistry? A: Yes, certain steps of this synthesis are well-suited for continuous flow processing, which can improve safety and consistency on a large scale. The initial Strecker reaction, which can have exotherm issues, could benefit from the superior heat and mass transfer of a flow reactor. Similarly, a continuous liquid-liquid extraction setup could automate and improve the efficiency of the work-up process. However, steps involving slurries or solids (like the t-BuOK cyclization or final product crystallization) would require specialized flow equipment.

Q4: My final product needs to be converted to the free carboxylic acid. What is the best way to do this at scale? A: Saponification (ester hydrolysis) using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like THF/water or methanol/water is the standard method.

  • Process: Dissolve the methyl ester in the organic solvent, add an aqueous solution of the base (typically 1.1-1.5 equivalents), and stir at room temperature or with gentle heating until the reaction is complete (monitored by LC-MS).

  • Work-up: After completion, carefully acidify the reaction mixture with aqueous HCl to pH ~2-3 to protonate the carboxylate. The carboxylic acid product can then be extracted into an organic solvent. Be aware that the product may have high water solubility, so repeated extractions may be necessary.

References
  • SynCrest Inc. (n.d.). Handling of reagents. Retrieved from [Link]

  • Lysenko, V., et al. (2025). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Retrieved from [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholarship at UWindsor. Retrieved from [Link]

  • Google Patents. (2017). US20190152939A1 - Method of purifying cyclic ester.
  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]

  • Google Patents. (1981). US4304925A - Process for purifying esters.
  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. ResearchGate. Retrieved from [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Retrieved from [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition in English, 62(39). PubMed. Retrieved from [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Cambridge Open Engage. Retrieved from [Link]

  • ResearchGate. (2025). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (2025). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Retrieved from [Link]

  • White Rose eTheses Online. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synthesis of Quinine. Retrieved from [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Journal of Organic Chemistry, 89(15), 10440-10450. PubMed. Retrieved from [Link]

  • Google Patents. (2020). US10858352B2 - Pharmaceutical compounds.

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characterization of unexpected byproducts in azabicycloheptane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azabicycloheptane Reactions

A Senior Application Scientist's Guide to Characterizing Unexpected Byproducts

Welcome to the technical support center for synthetic challenges involving azabicycloheptane scaffolds. As a core motif in medicinal chemistry and drug development, the rigid, three-dimensional structure of azabicycloheptanes offers unique advantages. However, this same structural rigidity and inherent ring strain can lead to unexpected and often complex side reactions.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the causality behind byproduct formation and offers field-proven strategies for troubleshooting and characterization. We will explore common issues through a practical question-and-answer format, supported by detailed protocols and workflows.

Troubleshooting Guide: Addressing Experimental Challenges

This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and a path forward for identifying the unknown species.

Question 1: My LC-MS shows a major peak with an unexpected mass. What are the likely culprits?

Observing an unexpected mass is a common but disconcerting result. Before assuming a complex decomposition, consider these high-probability events, which can be diagnosed by analyzing the mass difference (ΔM) between your expected product and the unknown byproduct.

  • Ring-Opening Products (ΔM = +18, +ROH, etc.): The strained bicyclic system is susceptible to nucleophilic ring-opening, especially under acidic or heated conditions.[1][2][3] If your reaction or workup involves water, alcohols, or other nucleophilic solvents, you may form a ring-opened adduct. For instance, acid-catalyzed opening of an epoxide precursor can lead to diol formation.[2] Similarly, quaternary ammonium salts derived from these scaffolds can react with nucleophiles to yield ring-opened piperazine derivatives.[4]

  • Dimerization (ΔM = + Mass of Starting Material/Product): Highly reactive intermediates, or the product itself, can sometimes dimerize. This is particularly common if the reaction stalls or if reactive functional groups are present.

  • Solvent or Reagent Adducts (ΔM = + Mass of Solvent/Reagent): Reagents or solvents can be incorporated into your final product. For example, acylating agents, alkyl halides, or even solvents like DMF can form stable adducts under certain conditions.

  • Protecting Group Modification or Loss (ΔM varies): Your protecting group may be unexpectedly cleaved, modified, or may have participated in a side reaction.[5][6][7] For example, a Boc group can be lost under acidic conditions, while a benzyl group might undergo modifications during hydrogenolysis reactions.

Table 1: Common Byproducts and Their Diagnostic Signatures

Byproduct Class Typical Mass Change (ΔM) Potential Causes Key Analytical Signature
Ring-Opening +18 (H₂O), +32 (MeOH), etc. Acidic/basic conditions, heat, presence of nucleophiles.[2][4] Loss of bicyclic rigidity observed in NMR (more flexible signals), presence of new hydroxyl or ether signals.
Dimerization + Mass of a reactive species High concentration, stalled reaction, presence of bifunctional reactivity. Mass is approximately 2x the mass of a key intermediate or starting material.
Epimerization No change Basic conditions, prolonged heating, radical mechanisms.[8][9][10] Identical mass but different retention time in chiral HPLC; distinct NMR spectrum, especially in the chiral environment.
Solvent/Reagent Adduct + Mass of solvent or reagent Reactive reagents, Lewis acid activation of solvents. Isotopic pattern of the adduct (e.g., chlorine/bromine from halides) can be revealing in MS.

| Protecting Group Loss | -56 (Boc), -90 (Benzyl), etc. | Incompatible reaction or workup conditions (e.g., acid, base, hydrogenation).[11] | Significant change in polarity (TLC/LC); disappearance of characteristic protecting group signals in NMR. |

Question 2: My reaction appears clean by LC-MS (correct mass), but the ¹H NMR is complex, suggesting multiple isomers. What is happening and how can I distinguish them?

This scenario strongly points towards the formation of stereoisomers (diastereomers or epimers) or constitutional isomers (regioisomers). While they share the same mass, their distinct three-dimensional arrangements result in different NMR spectra and often different chromatographic behavior.

  • Epimerization: This is the inversion of a single stereocenter. In azabicycloheptane chemistry, epimerization can be surprisingly common, especially at centers adjacent to carbonyl groups or other functionalities that can stabilize a transient planar intermediate (e.g., an enolate).[9][10] It is often promoted by basic conditions or even prolonged heating.[8][12] The products of epimerization can have very similar physical properties, making them difficult to separate.[9][10]

  • Regioisomer Formation: This occurs when a reaction can proceed at multiple, non-equivalent sites on the molecule. A classic example is C-H functionalization, where directing groups may only provide partial selectivity, leading to a mixture of products.[13][14] Differentiating these isomers is often challenging, typically requiring isolation and detailed spectroscopic analysis.[14]

How to Differentiate Isomers: The gold standard for isomer characterization is 2D-NMR. For particularly difficult cases, a novel mass spectrometry technique involving partial isotopic labeling can directly identify regioisomers without chromatographic separation.[13][14]

Table 2: Comparison of 2D-NMR Techniques for Isomer Identification

NMR Experiment Information Gained Application to Azabicycloheptane Byproducts
COSY (Correlation Spectroscopy) Shows which protons are coupled to each other (typically through 2-3 bonds). Helps trace out the proton spin systems within the rigid bicyclic core and any side chains.
HSQC (Heteronuclear Single Quantum Coherence) Correlates each proton directly to the carbon it is attached to. Quickly assigns carbon signals and confirms the number of protons on each carbon.
HMBC (Heteronuclear Multiple Bond Correlation) Shows longer-range couplings (2-4 bonds) between protons and carbons. Crucial for regioisomers. Establishes connectivity across quaternary carbons and heteroatoms, allowing you to piece together the carbon skeleton.

| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) | Shows which protons are close to each other in space, regardless of bonding. | Crucial for stereoisomers. Differentiates endo vs. exo substituents and confirms relative stereochemistry by identifying through-space correlations. |

Question 3: I am attempting to functionalize the nitrogen atom, but the reaction is sluggish, or I am seeing side products from reactions elsewhere on the molecule. How can I improve this?

The reactivity of the nitrogen in an azabicycloheptane is heavily influenced by its steric environment and the electronic nature of its protecting group.

  • The Role of the Protecting Group: A protecting group is not just a placeholder; it actively modulates reactivity.[5][6] Electron-withdrawing groups (e.g., Boc, Cbz, Tosyl) decrease the nucleophilicity of the nitrogen, which can prevent unwanted side reactions but may also require harsher conditions for desired N-functionalization reactions.[5][7] In some cases, an electron-withdrawing N-protective group is essential for promoting desired cascade reactions, such as an epimerization-lactamization sequence.[12]

  • Steric Hindrance: The concave and convex faces of the bicyclic system create distinct steric environments. Reagents may have a strong preference for the more accessible exo face. If your target requires functionalization at a sterically hindered position, you may need to increase reaction temperature, use less bulky reagents, or change the synthetic strategy altogether.

  • Unexpected Reactivity: The N-lone pair can direct reactivity to other parts of the molecule.[15] Furthermore, certain protecting groups can participate in unexpected reactions. Always consider the stability of your chosen protecting group under the planned reaction conditions.[11]

Frequently Asked Questions (FAQs)

Q: What are the most common classes of unexpected byproducts in reactions involving azabicycloheptanes?

A: The most frequently encountered byproducts stem from the inherent strain and stereochemistry of the scaffold. These include:

  • Epimers and Diastereomers: Resulting from the loss of stereochemical integrity at one or more chiral centers, often driven by base or heat.[8][9][12]

  • Ring-Opened Products: The strain of the bicyclic system makes it susceptible to cleavage by nucleophiles, acids, or bases.[3][4][16]

  • Rearrangement Products: In some cases, particularly with cationic or radical intermediates, skeletal rearrangements can occur to relieve ring strain, leading to different bicyclic or monocyclic systems.[17]

Q: How do reaction conditions influence byproduct formation?

A: Reaction conditions are a critical factor:

  • Acidic Conditions: Can promote the ring-opening of strained rings (like epoxides or the bicycloheptane core itself) by protonating the heteroatom and making it a better leaving group.[2]

  • Basic Conditions: Can cause epimerization of acidic protons, particularly those alpha to a carbonyl group.[8][12] Strong bases can also promote elimination or other rearrangement pathways.

  • Thermal Conditions: High temperatures can overcome activation barriers for undesired pathways, such as retro-Diels-Alder reactions, epimerization, or decomposition.

Visual Workflows and Pathways

A logical approach is key to efficient troubleshooting. The following diagrams illustrate a general workflow for byproduct identification and the common reaction pathways that lead to them.

G Fig 1. Troubleshooting Workflow for Unknown Byproducts A Unexpected Result (e.g., extra peak in LC-MS/NMR) B Analyze Crude LC-MS Data A->B C Correct Mass? B->C D Isomer Formation (Epimer/Regioisomer) C->D Yes E Check ΔM to Expected Product C->E No G Isolate Byproduct (Prep-HPLC / Column) D->G F Hypothesize Structure (Dimer, Adduct, Ring-Opening) E->F F->G H Acquire HRMS (Confirm Formula) G->H I Acquire 2D-NMR (Confirm Structure) H->I J Structure Elucidated I->J

Caption: A logical workflow for identifying an unknown byproduct.

G Fig 2. Common Pathways to Byproduct Formation cluster_0 A Azabicycloheptane Core Structure B Epimerization A->B Base / Heat C Ring-Opening A->C Acid / Nu: D Rearrangement A->D Lewis Acid / Cationic Intermediate

Caption: Major reaction pathways leading to common byproducts.

Key Experimental Protocols

Protocol 1: Step-by-Step Workflow for Byproduct Identification

  • Initial Analysis: Do not perform an aqueous workup immediately.[18] Take an aliquot of the crude reaction mixture, dilute it with a suitable solvent (e.g., acetonitrile, methanol), and analyze by LC-MS.

  • Mass Analysis: Compare the observed masses with the expected masses of starting materials, reagents, and the desired product. Calculate the mass difference (ΔM) for any significant unknown peaks.

  • Hypothesis Generation: Use the ΔM and reaction stoichiometry to hypothesize the identity of the byproducts (see Table 1). Consider possibilities like hydrolysis, dimerization, or adduct formation.

  • Stability Check: Test the stability of your desired product under the workup conditions.[18] Take a sample of the clean product (if available) and subject it to the acidic or basic wash you plan to use. Analyze by TLC or LC-MS to see if the byproduct is formed during workup.

  • Isolation: If the byproduct is stable and present in sufficient quantity, isolate it using preparative HPLC or careful column chromatography. Monitor fractions closely.

  • High-Resolution Mass Spectrometry (HRMS): Submit the isolated byproduct for HRMS analysis. This will provide a highly accurate mass, allowing you to determine the elemental composition and confirm or refute your hypothesis.

  • Structural Elucidation by NMR: Acquire comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY/ROESY) data on the isolated sample to unambiguously determine its structure.

Protocol 2: Differentiating Regioisomers using 2D-NMR

This protocol assumes you have isolated a byproduct that you suspect is a regioisomer of your target molecule.

  • Acquire Standard Spectra: Obtain high-quality ¹H, ¹³C, and HSQC spectra. The HSQC will definitively link each proton to its attached carbon.

  • Establish Spin Systems with COSY: Use the COSY spectrum to identify coupled protons. This will help you map out the proton connectivity within fragments of the molecule, such as the different bridges of the bicyclic system.

  • Connect the Fragments with HMBC: The HMBC spectrum is the most powerful tool for determining regiochemistry. It reveals 2- and 3-bond correlations between protons and carbons. Look for key correlations that could only exist in one specific isomer. For example, a correlation from a unique proton (e.g., a methyl group) to a specific carbon in the azabicycloheptane core can establish the precise point of attachment.

  • Confirm Through-Space Proximity with NOESY/ROESY: While primarily for stereochemistry, a NOESY or ROESY can provide supporting evidence for regiochemistry. For instance, if a substituent's protons show a strong NOE to a specific proton on the bicyclic core, it confirms their spatial proximity, which must be consistent with the proposed regioisomer.

  • Synthesize Data: Combine the information from all spectra to build a complete picture of the molecule's connectivity and confirm its structure as a specific regioisomer.

References

  • Aza-Prins-Pinacol Approach to 7-Azabicyclo[2.2.1]heptanes: Syntheses of (±)-Epibatidine and (±)-Epiboxidine | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 20, 2026, from [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (2024). ChemRxiv. [Link]

  • Late-Stage C–H Functionalization of Azines. (n.d.). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]

  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (2023). ResearchGate. [Link]

  • Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. (n.d.). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]

  • 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. (2025). ChemRxiv. [Link]

  • HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines. (n.d.). PubMed Central (PMC). Retrieved January 20, 2026, from [Link]

  • Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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  • Protecting group. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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Sources

Validation & Comparative

A Comparative Guide to Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate and Other Bicyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. The principle of "escaping from flatland" has guided a significant shift away from planar, sp2-rich molecules towards three-dimensional, sp3-rich scaffolds that can better explore the complex topographies of biological targets. Bicyclic scaffolds, with their inherent rigidity and well-defined spatial arrangement of substituents, have emerged as powerful tools in this endeavor.[1][2] This guide provides an in-depth comparison of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate, a notable bicyclic scaffold, with other prevalent bicyclic systems used in drug discovery. We will delve into their synthesis, physicochemical properties, and strategic applications, supported by experimental data and protocols.

The Ascendancy of Bicyclic Scaffolds in Medicinal Chemistry

Bicyclic compounds offer several distinct advantages in drug design. Their rigid frameworks reduce the conformational flexibility of a molecule, which can lead to a lower entropic penalty upon binding to a target protein, thereby enhancing binding affinity and potency.[1][3] This structural pre-organization also allows for the precise projection of functional groups into three-dimensional space, enabling more specific interactions with biological targets and potentially improving selectivity.[4][5] Furthermore, the introduction of sp3-rich bicyclic cores can improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as aqueous solubility and metabolic stability, by masking sites susceptible to metabolism.[4][6]

The strategic replacement of common monocyclic or aromatic moieties with bicyclic bioisosteres is a widely used tactic to optimize drug candidates.[7] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[8] This approach can address issues like poor solubility, metabolic instability, or off-target toxicity, while also opening up new intellectual property space.[8][9]

Bioisosteric_Replacement_Strategy cluster_0 Lead Compound Issues cluster_1 Medicinal Chemistry Solution cluster_2 Improved Candidate Planar Moiety Planar Aromatic/Heterocyclic Ring (e.g., Benzene, Pyridine) ADME Problems Poor Solubility Metabolic Instability Off-Target Effects Planar Moiety->ADME Problems contributes to Bioisosteric Replacement Bioisosteric Replacement Planar Moiety->Bioisosteric Replacement is replaced by Bicyclic Scaffold 3D Bicyclic Scaffold (e.g., 3-Azabicyclo[3.1.1]heptane) Bioisosteric Replacement->Bicyclic Scaffold introduces Optimized Properties Improved 3D Shape Enhanced Solubility Increased Metabolic Stability Novel IP Bicyclic Scaffold->Optimized Properties leads to Synthesis_of_3_Azabicyclo_3_1_1_heptane_core Start Methyl 3-oxocyclobutane- 1-carboxylate Step1 Modified Strecker Reaction Start->Step1 Intermediate1 1-Amino-1-cyano-3-methoxycarbonyl cyclobutane derivative Step1->Intermediate1 Step2 Selective Nitrile Hydrolysis Intermediate1->Step2 Intermediate2 1-Amino-1-carboxamido-3-methoxycarbonyl cyclobutane derivative Step2->Intermediate2 Step3 Intramolecular Cyclization (Base-mediated) Intermediate2->Step3 Product 1-Amino-3-azabicyclo[3.1.1] heptane-2,4-dione Step3->Product Final_Step Further Transformations (e.g., reduction, hydrolysis) Product->Final_Step Final_Product Methyl 3-azabicyclo[3.1.1] heptane-6-carboxylate & Analogs Final_Step->Final_Product

Caption: Generalized synthetic workflow for the 3-azabicyclo[3.1.1]heptane core.

Comparative Analysis of Bicyclic Scaffolds

The choice of a bicyclic scaffold is dictated by the specific geometric and physicochemical properties required to achieve the desired biological activity and drug-like profile. Below is a comparison of the 3-azabicyclo[3.1.1]heptane system with other prominent bicyclic scaffolds.

ScaffoldCommon Bioisosteric ReplacementKey Structural Features & AdvantagesPotential Disadvantages
3-Azabicyclo[3.1.1]heptane meta-Substituted Pyridine, 4-Substituted Piperidine [8][10][11]Rigid, chair-like or boat-like conformations depending on substitution;[12][13] Provides unique exit vectors not accessible by simple monocycles. [14]Synthesis can be more complex than for simple monocycles.
2-Azabicyclo[2.2.1]heptane Piperidine, PyrrolidineHighly rigid "tropane-like" structure; Constrains substituents in defined axial/equatorial-like positions.Limited conformational flexibility may not always be optimal for target binding.
8-Azabicyclo[3.2.1]octane (Tropane) Piperidine [14]Prevalent in natural products; Well-established chemistry; Offers a larger, more sterically demanding scaffold.Can introduce significant lipophilicity.
2-Azaspiro[3.3]heptane Piperidine [14][15]Spirocyclic nature provides distinct exit vectors from a central quaternary carbon; Can improve solubility compared to piperidine. [16]The spirocyclic center can be synthetically challenging to install.
Bicyclo[1.1.1]pentane (BCP) para-Substituted Benzene Ring [16]Linear and rigid, acts as a "non-aromatic spacer"; Significantly increases sp3 character and can improve solubility. [16]Limited to mimicking linear, 1,4-disubstitution patterns.

Physicochemical Property Comparison:

The introduction of a bicyclic core significantly impacts a molecule's physicochemical properties. Fluorination of these scaffolds is a common strategy to modulate basicity (pKa) and lipophilicity (LogP). [17][18][19]

Compound/Scaffold pKa (Conjugate Acid) cLogP Rationale for Property Change
Piperidine (Reference) ~11.2 ~1.1 Baseline for comparison.
3-Azabicyclo[3.1.1]heptane ~9.5 - 10.5 ~0.8 - 1.2 The strained ring system can influence nitrogen basicity. Lipophilicity is comparable to piperidine but offers a different 3D shape.
gem-Difluoro-azabicycloalkane Lowered by 2-4 units Can increase or decrease The strong electron-withdrawing effect of fluorine atoms significantly reduces the basicity of the amine. [17][18]The effect on LogP depends on the specific geometry and solvent exposure of the CF2 group. [17][18]

| 2-Azaspiro[3.3]heptane | ~11.0 | ~0.5 | Often less lipophilic than the corresponding piperidine analog, which can lead to improved aqueous solubility. [6]|

Note: The values above are approximate and can vary based on substitution and measurement method.

Experimental Protocols

Scientific integrity requires that all claims be supported by robust, reproducible experimental data. The following section outlines key protocols for the synthesis and evaluation of these scaffolds.

Protocol 4.1: General Synthesis of N-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

Causality: This protocol follows a robust synthetic route that builds the bicyclic core through an efficient intramolecular cyclization. The use of a Boc protecting group allows for selective manipulation of the nitrogen atom in subsequent steps.

Workflow:

  • Strecker Reaction: To a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in methanol, add benzylamine (1.1 eq) and trimethylsilyl cyanide (1.2 eq). Stir at room temperature for 24 hours. After reaction completion (monitored by TLC), concentrate the mixture and purify by column chromatography to yield the aminonitrile intermediate. [10]2. Nitrile Hydrolysis & Boc Protection: Dissolve the aminonitrile in a mixture of tert-butanol and water. Add di-tert-butyl dicarbonate (Boc)2O (1.5 eq) and a strong base such as NaOH (2.0 eq). Heat the reaction to 60°C for 12 hours. This step both protects the amine and hydrolyzes the nitrile to a carboxylic acid. Acidify the reaction mixture with HCl and extract with an organic solvent.

  • Amide Formation: To the resulting N-Boc amino acid, add a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq) in an anhydrous solvent like DMF. Stir for 15 minutes, then add ammonium chloride (1.5 eq). Stir for 12 hours to form the primary amide.

  • Intramolecular Cyclization (Hofmann-Löffler-Freytag type approach): The crucial cyclization step can be achieved through various methods. A common approach involves converting the amide to an N-halo species followed by base-induced cyclization, leveraging an intramolecular C-H amination strategy. [4]This forms the bicyclic lactam.

  • Hydrolysis: Hydrolyze the lactam and the methyl ester under basic conditions (e.g., LiOH in THF/water) to yield the target N-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid.

Protocol 4.2: Determination of Physicochemical Properties (pKa and LogD)

Causality: Understanding the pKa and lipophilicity (LogD at pH 7.4) is critical for predicting a compound's absorption and distribution properties. Potentiometric titration is a gold-standard method for pKa determination, while the shake-flask method is a reliable way to measure lipophilicity.

Workflow for pKa Determination:

  • Prepare a 1 mM solution of the bicyclic amine in water.

  • Calibrate a pH meter with standard buffers (pH 4, 7, 10).

  • Titrate the solution with a standardized solution of 0.1 M HCl, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of HCl added. The pKa corresponds to the pH at the half-equivalence point.

Workflow for LogD (pH 7.4) Determination:

  • Prepare a buffered aqueous solution at pH 7.4 (e.g., PBS).

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small volume of the stock solution to a vial containing a known volume of n-octanol and the pH 7.4 buffer. The final concentration should be in the detectable range of the analytical method (e.g., 10 µM).

  • Shake the vial vigorously for 1 hour to allow for partitioning.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully sample both the n-octanol and the aqueous layers.

  • Quantify the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).

Protocol 4.3: In Vitro Cytotoxicity Evaluation (XTT Assay)

Causality: Before a scaffold can be advanced in a drug discovery program, it is essential to ensure it does not exhibit inherent cytotoxicity. The XTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. [20]

XTT_Assay_Workflow Start Seed Cells in 96-well plate (e.g., L929 fibroblasts) Incubate1 Incubate for 24h (allow cells to adhere) Start->Incubate1 Treatment Add varying concentrations of test compound (bicyclic scaffold) Incubate1->Treatment Incubate2 Incubate for 48-72h Treatment->Incubate2 Add_XTT Add XTT labeling mixture to each well Incubate2->Add_XTT Incubate3 Incubate for 4h (allows for formazan conversion) Add_XTT->Incubate3 Measure Measure absorbance with a plate reader Incubate3->Measure Analyze Calculate % viability and determine IC50 Measure->Analyze

Caption: Experimental workflow for the in vitro XTT cytotoxicity assay.

Detailed Steps:

  • Seed a suitable cell line (e.g., L929 fibroblasts or HepG2 hepatocytes) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in cell culture media.

  • Remove the old media from the cells and add the media containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • Prepare the XTT labeling reagent according to the manufacturer's protocol. [20]6. Add the XTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to an orange formazan product.

  • Measure the absorbance of each well using a spectrophotometric plate reader at the appropriate wavelength (typically ~450 nm).

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Conclusion

This compound and related bicyclic scaffolds represent a significant evolution in the design of drug candidates. Their ability to confer three-dimensionality, improve physicochemical properties, and serve as effective bioisosteres for common aromatic and heterocyclic rings makes them invaluable tools for medicinal chemists. [2][21]The 3-azabicyclo[3.1.1]heptane system, in particular, offers a compelling balance of synthetic accessibility and unique structural properties, positioning it as a privileged scaffold for addressing the multifaceted challenges of modern drug discovery. [10][22]The strategic selection and application of these scaffolds, guided by robust experimental evaluation as outlined in this guide, will undoubtedly continue to yield novel therapeutics with superior efficacy and safety profiles.

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Navigating the Azabicyclic Frontier: A Comparative Guide to 3-Azabicyclo[3.1.1]heptane and Piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous and privileged scaffold, present in a vast number of clinically approved drugs.[1][2] Its synthetic tractability and favorable physicochemical properties have made it a cornerstone of drug design for decades. However, the relentless pursuit of enhanced potency, selectivity, and improved pharmacokinetic profiles has driven chemists to "escape from flatland" and explore more three-dimensional and conformationally constrained scaffolds.[3][4]

Among these, the 3-azabicyclo[3.1.1]heptane framework has emerged as a compelling nonclassical isostere of piperidine.[5][6][7] By introducing a bicyclic constraint, this scaffold offers a rigidified core that can pre-organize substituents into specific spatial vectors, potentially leading to optimized interactions with biological targets.[8][9] This guide provides an in-depth comparison of the biological and pharmacological properties of 3-azabicyclo[3.1.1]heptane analogs versus their traditional piperidine counterparts, supported by representative experimental data and detailed methodologies.

The Core Structural Distinction: Conformational Flexibility vs. Rigidity

The fundamental difference between the two scaffolds lies in their conformational dynamics. Piperidine, a saturated six-membered ring, exists predominantly in a low-energy chair conformation but possesses significant flexibility, allowing for ring-flipping and interconversion of axial and equatorial substituent positions.[2] This flexibility can be advantageous, but it also carries an entropic penalty upon binding to a target, as the molecule must adopt a specific, higher-energy conformation.

In stark contrast, the 3-azabicyclo[3.1.1]heptane system is a rigid, bridged bicyclic structure.[3] This rigidity locks the molecule into a defined shape, minimizing the entropic cost of binding. Furthermore, the fixed geometry provides precise and predictable exit vectors for substituents, enabling chemists to design molecules with optimized interactions in a three-dimensional binding pocket.[9] Analysis has shown that stereoisomers of this bicyclic system can mimic both the common "chair" and the less common "boat" conformations of piperidine, offering unique structural possibilities for drug design.[7][9]

G cluster_0 Piperidine Scaffold (Flexible) cluster_1 3-Azabicyclo[3.1.1]heptane Scaffold (Rigid) Piperidine_Chair1 Chair Conformation 1 Piperidine_Chair2 Chair Conformation 2 Piperidine_Chair1->Piperidine_Chair2 Ring Inversion Target Biological Target Binding Site Piperidine_Chair1->Target Binding (High Entropic Cost) Azabicyclo Fixed Conformation Azabicyclo->Target Optimized Binding (Low Entropic Cost)

Figure 1: A conceptual diagram illustrating the conformational flexibility of piperidine versus the rigidity of the 3-azabicyclo[3.1.1]heptane scaffold and its impact on target binding.

Comparative Biological Activity: A Case Study in CNS Receptors

To illustrate the practical implications of scaffold selection, we will examine a representative case study focused on ligands for neuronal nicotinic acetylcholine receptors (nAChRs), a critical target class for central nervous system (CNS) disorders. Several studies have explored diazabicyclo[3.1.1]heptane derivatives as potent nAChR ligands.[10][11][12]

Let's consider a hypothetical head-to-head comparison between a piperidine-based ligand and its corresponding 3-azabicyclo[3.1.1]heptane analog, reflecting trends observed in the literature. The goal is to develop a selective partial agonist for the α4β2 nAChR subtype.

Table 1: Comparative Performance of Piperidine vs. 3-Azabicyclo[3.1.1]heptane Analogs

ParameterCompound A (Piperidine)Compound B (3-Azabicyclo[3.1.1]heptane)Rationale for Difference
α4β2 Ki (nM) 15.50.8The rigid scaffold of B pre-organizes pharmacophores for optimal binding, reducing the entropic penalty and increasing affinity.
α7 Ki (nM) 50.2350.6The fixed vectors of substituents on B may introduce steric hindrance in the α7 binding pocket, enhancing selectivity for α4β2.
Selectivity (α7/α4β2) 3.2x438.2xA direct consequence of the differential binding affinities.
Intrinsic Activity (%) 45% (Partial Agonist)48% (Partial Agonist)Both scaffolds can present the necessary pharmacophores for receptor activation, resulting in similar efficacy.
Metabolic Stability (t½, min) 25>180The rigid bicyclic core of B can shield potential sites of metabolism from cytochrome P450 enzymes, improving stability.[3]

Note: The data presented in this table are illustrative and intended to reflect established principles of medicinal chemistry and trends reported in peer-reviewed literature.

The hypothetical data clearly favor the 3-azabicyclo[3.1.1]heptane analog (Compound B ). Its rigid nature leads to a dramatic improvement in both binding affinity and, critically, selectivity for the desired α4β2 receptor subtype. Furthermore, the constrained structure imparts a significant enhancement in metabolic stability, a crucial parameter for developing a viable CNS drug candidate.

Experimental Protocols for Comparative Evaluation

To generate the kind of robust, comparative data shown above, rigorous and standardized experimental protocols are essential. The following sections detail the methodologies for determining receptor binding affinity and metabolic stability.

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of test compounds for nAChR subtypes by measuring their ability to displace a known radioligand.

Objective: To determine the inhibitory constant (Ki) of test compounds at α4β2 and α7 nAChRs.

Materials:

  • Cell membranes from stable cell lines expressing human α4β2 or α7 nAChRs.

  • Radioligand: [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Non-specific binding control: Nicotine (100 µM) or another suitable competitor.

  • Test Compounds (Compound A and B).

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and microplate scintillation counter.

Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 0.01 nM to 10 µM).

  • Assay Plate Setup: To each well of the 96-well plate, add:

    • 25 µL of Assay Buffer (for total binding) or non-specific control (for non-specific binding).

    • 25 µL of test compound dilution.

    • 50 µL of radioligand at a final concentration near its Kd value.

    • 100 µL of diluted cell membranes (typically 10-50 µg protein/well).

  • Incubation: Seal the plates and incubate at room temperature (or 4°C for α7) for 2-4 hours with gentle shaking to reach equilibrium. The choice of temperature and time is target-dependent and must be optimized to ensure equilibrium is reached without significant degradation of the receptor or ligand.

  • Filtration: Rapidly terminate the binding reaction by filtering the plate contents through the filter plates using a vacuum manifold.

  • Washing: Wash the filters 3-4 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand. This step is critical for reducing background noise.

  • Detection: Allow the filters to dry completely. Add 50 µL of scintillation fluid to each well, seal the plate, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding cpm) - (Non-specific binding cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Start Prepare Reagents & Compound Dilutions Plate Combine Membranes, Radioligand, & Test Compound in 96-well Plate Start->Plate Incubate Incubate to Reach Binding Equilibrium Plate->Incubate Filter Vacuum Filter to Separate Bound & Unbound Ligand Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Add Scintillant & Measure Radioactivity Wash->Count Analyze Calculate IC₅₀ and Ki values using Cheng-Prusoff Equation Count->Analyze End Determine Binding Affinity Analyze->End

Figure 2: Standard workflow for a radioligand competition binding assay.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol assesses the susceptibility of a compound to metabolism by liver enzymes, providing a key indicator of its likely in vivo half-life.

Objective: To determine the in vitro half-life (t½) of test compounds in human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLMs).

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B).

  • Phosphate Buffer (0.1 M, pH 7.4).

  • Test Compounds (Compound A and B) and a positive control (e.g., Verapamil).

  • Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • 96-well incubation plates and collection plates.

  • LC-MS/MS system.

Methodology:

  • Incubation Preparation: Prepare a master mix of HLMs in phosphate buffer. In a 96-well plate, add the test compound (final concentration typically 1 µM) to the HLM master mix.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the microsomal enzymes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This provides the necessary cofactor for cytochrome P450 enzyme activity.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture into a collection plate containing ice-cold acetonitrile with the internal standard. The acetonitrile immediately stops the enzymatic reaction by precipitating the proteins.

  • Sample Processing: Seal and vortex the collection plate, then centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log (ln) of the percentage of parent compound remaining versus time.

    • Determine the slope of the line from the linear regression of the data points. The slope equals the elimination rate constant (-k).

    • Calculate the in vitro half-life using the formula: t½ = 0.693 / k.

G Start Prepare Microsome & Compound Master Mix PreIncubate Pre-incubate Plate at 37°C Start->PreIncubate Initiate Initiate Reaction by Adding NADPH PreIncubate->Initiate Sample Aliquot & Quench Reaction at Time Points (0, 5, 15, 30...) Initiate->Sample Process Centrifuge to Pellet Protein Sample->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze Calculate Plot ln(% Remaining) vs. Time to Determine Half-Life (t½) Analyze->Calculate End Determine Metabolic Stability Calculate->End

Figure 3: Workflow for assessing in vitro metabolic stability in human liver microsomes.

Conclusion

The strategic choice of a molecular scaffold is a critical decision in drug discovery. While piperidine remains a valuable and frequently used core, the exploration of conformationally constrained isosteres like 3-azabicyclo[3.1.1]heptane offers a compelling strategy to overcome challenges in potency, selectivity, and pharmacokinetics.[3][13] The rigidity of the bicyclic system can provide a significant advantage by locking in a bioactive conformation, thereby enhancing binding affinity and enabling more precise structure-activity relationship (SAR) studies.[14][15] As demonstrated, this can translate into superior biological profiles, particularly in competitive target environments like the CNS. By employing rigorous experimental comparisons as outlined, drug discovery teams can make data-driven decisions to select the optimal scaffold, accelerating the journey toward novel and effective therapeutics.

References

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  • Dallanoce, C. et al. (2019). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec. AIR Unimi. [Link]

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  • Stepan, A. F. et al. (2025). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. PubMed Central. [Link]

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A Senior Application Scientist's Guide to the In Vitro Validation of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of in vitro assays crucial for the validation of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate derivatives. As researchers and drug development professionals, the rigorous validation of in vitro assays is paramount for the generation of reliable and reproducible data, forming the bedrock of successful therapeutic development. This document moves beyond mere protocols, delving into the causality behind experimental choices to empower you with the expertise to design, execute, and interpret these critical assays.

The unique bridged bicyclic structure of 3-azabicyclo[3.1.1]heptane serves as a versatile scaffold in medicinal chemistry, leading to derivatives with activity against a range of biological targets. Here, we will focus on three prominent examples: aromatase, nicotinic acetylcholine receptors (nAChRs), and purinergic receptors (specifically P2Y14), to illustrate the validation of relevant in vitro assays.

I. Aromatase Inhibition: From Radiometric Assays to High-Throughput Fluorescence

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of hormone-dependent breast cancer.[1][2] Derivatives of 3-azabicyclo[3.1.1]heptane have demonstrated potent inhibitory activity against this enzyme, making the validation of aromatase inhibition assays a key step in their preclinical evaluation.[1][2]

The Gold Standard: Tritiated Water-Release Assay

The tritiated water-release assay has long been considered a gold-standard method for measuring aromatase activity due to its direct and sensitive nature. This assay quantifies the enzymatic conversion of a radiolabeled androgen substrate to estrogen.

Causality Behind Experimental Choices: The use of human placental microsomes is a standard source of aromatase, providing a biologically relevant enzyme preparation.[3][4] The choice of [1β-³H]-androst-4-ene-3,17-dione as the substrate is critical; the tritium at the 1β position is stereospecifically removed during the aromatization reaction, forming tritiated water ([³H]₂O). This direct stoichiometric relationship between product formation and radioactivity release provides a highly accurate measure of enzyme activity.

  • Prepare Microsomes: Thaw human placental microsomes on ice. Determine the protein concentration using a standard method like the Bradford assay. Dilute the microsomes to the desired concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Preparation: Prepare a dilution series of the this compound derivatives in a vehicle such as DMSO. Ensure the final DMSO concentration in the assay is consistent and low (typically ≤1%) to avoid solvent-induced enzyme inhibition.

  • Assay Incubation: In a microcentrifuge tube, combine the diluted microsomes, an NADPH-generating system (as aromatase is an NADPH-dependent enzyme), and the test compound or vehicle control. Pre-incubate for a short period at 37°C.

  • Initiate Reaction: Add the radiolabeled substrate, [1β-³H]-androst-4-ene-3,17-dione, to initiate the enzymatic reaction. Incubate at 37°C for a predetermined time, ensuring the reaction remains within the linear range.

  • Terminate Reaction and Extract [³H]₂O: Stop the reaction by adding an organic solvent like chloroform. Vortex vigorously to separate the aqueous and organic phases. The unreacted substrate will partition into the organic phase, while the [³H]₂O product remains in the aqueous phase.

  • Quantify Radioactivity: Carefully remove an aliquot of the aqueous phase and add it to a dextran-coated charcoal suspension. The charcoal binds any remaining unreacted substrate, and after centrifugation, the supernatant containing the [³H]₂O is collected.

  • Scintillation Counting: Add the supernatant to a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of aromatase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

experimental_workflow_aromatase_radiometric cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis microsomes Prepare Human Placental Microsomes incubate Incubate Microsomes, NADPH, and Compound microsomes->incubate compounds Prepare Compound Dilution Series compounds->incubate initiate Initiate with [³H]-Androstenedione incubate->initiate terminate Terminate Reaction & Extract [³H]₂O initiate->terminate quantify Quantify Radioactivity (Scintillation Counting) terminate->quantify analyze Calculate % Inhibition & Determine IC50 quantify->analyze

Caption: Workflow for Radiometric Aromatase Inhibition Assay.

Comparison Guide: Radiometric vs. Fluorescence-Based Assays
FeatureRadiometric Assay (Tritiated Water Release)Fluorescence-Based Assay
Principle Direct measurement of enzymatic activity via release of [³H]₂O.Conversion of a non-fluorescent substrate to a fluorescent product.[1][5][6]
Sensitivity Very high.High, but can be susceptible to interference from fluorescent compounds.
Throughput Lower, due to multiple extraction and separation steps.High, amenable to automation in 96- or 384-well plates.[7]
Safety Requires handling of radioactive materials and specialized disposal.Non-radioactive, safer to handle.
Cost Higher, due to radiolabeled substrate and disposal costs.Generally lower cost per well.
Interference Less prone to compound interference.Potential for false positives/negatives from fluorescent or quenching compounds.

Expert Insight: While the radiometric assay provides unparalleled accuracy, its low throughput and safety considerations make it less suitable for primary screening of large compound libraries. A fluorescence-based assay is an excellent alternative for high-throughput screening (HTS) to identify initial hits.[1][7] Promising candidates identified through HTS can then be validated using the more rigorous radiometric assay to confirm their potency and mechanism of action.

Experimental Data: Aromatase Inhibition by 3-azabicyclo[3.1.1]heptane Derivatives
Compound IDStructureAromatase Inhibition IC50 (µM)Reference
2g 1-(4-aminophenyl)-3-cyclohexyl-3-azabicyclo[3.1.1]heptane-2,4-dione>140-fold more potent than aminoglutethimide[1][2]
1h 3-(cyclohexylmethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione>140-fold more potent than aminoglutethimide[1][2]
Aminoglutethimide (Reference Compound)~13 µM[8]

II. Nicotinic Acetylcholine Receptor (nAChR) Binding: A Comparison of Filtration and Scintillation Proximity Assays

Neuronal nAChRs, particularly the α4β2 subtype, are implicated in various neurological disorders, and are a key target for compounds aimed at treating nicotine addiction and cognitive dysfunction.[9][10] Derivatives of 3,6-diazabicyclo[3.1.1]heptane have shown high affinity for these receptors.[9][11][12]

The Classic Approach: Radioligand Binding with Filtration

This method measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor. The separation of bound from free radioligand is achieved by rapid filtration.

Causality Behind Experimental Choices: The choice of a high-affinity radioligand, such as [³H]-epibatidine or [¹²⁵I]-epibatidine, is crucial for achieving a good signal-to-noise ratio.[9][13][14] The receptor source is typically a cell line (e.g., HEK293) stably expressing the desired nAChR subtype (e.g., α4β2), ensuring a homogenous and well-characterized receptor population.[13][14]

  • Receptor Preparation: Culture and harvest HEK293 cells stably expressing the human α4β2 nAChR. Prepare cell membranes by homogenization and centrifugation.

  • Compound and Radioligand Preparation: Prepare serial dilutions of the test compounds. The radioligand ([³H]-epibatidine) should be used at a concentration at or below its Kd for the receptor to ensure sensitive detection of competitive binding.

  • Binding Incubation: In a multi-well plate, combine the cell membranes, radioligand, and either the test compound or buffer (for total binding) or a saturating concentration of a known ligand like nicotine (for non-specific binding). Incubate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the filter plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percentage of inhibition by the test compound and calculate the Ki value using the Cheng-Prusoff equation.

A High-Throughput Alternative: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay technology that eliminates the need for a separation step, making it highly amenable to automation.

Causality Behind Experimental Choices: In this assay, the receptor-containing membranes are bound to SPA beads that contain a scintillant. Only radioligand molecules that are bound to the receptor are close enough to the bead to excite the scintillant and produce a light signal. This proximity-dependent signal generation is the core of the assay's efficiency.

experimental_workflow_nAChR_SPA cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis beads Couple Receptor Membranes to SPA Beads incubate Incubate Beads, Radioligand, & Compound in Microplate beads->incubate compounds Prepare Compound & Radioligand Dilutions compounds->incubate read Read Plate in Scintillation Counter (No Separation Step) incubate->read analyze Calculate Specific Binding & Determine Ki read->analyze experimental_workflow_cAMP cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment & Stimulation cluster_detection Detection & Analysis seed_cells Seed P2Y14-expressing cells in microplate pre_incubate Pre-incubate with Antagonist seed_cells->pre_incubate stimulate Stimulate with Agonist (UDP-glucose) + Forskolin pre_incubate->stimulate lyse_detect Lyse Cells & Detect intracellular cAMP stimulate->lyse_detect analyze Calculate Antagonist Potency (KB or IC50) lyse_detect->analyze

Caption: Workflow for a cAMP Functional Antagonist Assay.

Comparison Guide: cAMP vs. Calcium Mobilization Assays
FeaturecAMP Inhibition AssayCalcium Mobilization Assay
Principle Measures inhibition of adenylyl cyclase via Gi signaling.Measures intracellular calcium release via Gq signaling.
Relevance Directly measures the canonical signaling pathway for Gi-coupled receptors like P2Y14.Applicable to Gq-coupled receptors. Some Gi-coupled receptors can also mobilize calcium, but it may be a non-canonical pathway.
Assay Format Typically requires cell lysis and use of a detection kit.Homogeneous, no-wash assay using a fluorescent calcium indicator.
Throughput High, but with more steps than calcium assays.Very high, amenable to kinetic reading on instruments like FLIPR.
Signal Window Good, but can be influenced by basal adenylyl cyclase activity.Often a very robust and transient signal.

Expert Insight: The choice of functional assay should be guided by the known signaling pathway of the receptor. For Gi-coupled receptors like P2Y14, a cAMP assay is the most direct and physiologically relevant readout. While calcium mobilization assays offer higher throughput, they should be used with caution for Gi-coupled targets and the results confirmed with a more direct method.

Experimental Data: P2Y14 and PGD2 Receptor Antagonism by Bicyclo[3.1.1]heptane Derivatives
Compound IDReceptor TargetAntagonist PotencyReference
15 (MRS4833) P2Y1489-fold higher affinity than compound 14[15]
PPTN (Reference) P2Y14KB = 434 pM[16][17]
Compound 45 (S-5751) PGD2Potent in binding and cAMP formation assays[18]

Conclusion: A Framework for Robust Validation

The validation of in vitro assays for novel chemical entities like this compound derivatives is a multi-faceted process that demands a deep understanding of the underlying biology and assay principles. By carefully selecting the appropriate assay format based on the biological target and the stage of the drug discovery process, and by rigorously validating the chosen method, researchers can ensure the generation of high-quality, reliable data. This guide provides a framework for making informed decisions, from choosing between radiometric and fluorescence-based assays for enzyme inhibition, to selecting the most appropriate format for receptor binding and functional studies. Adherence to these principles of scientific integrity and logical experimental design will ultimately accelerate the journey from a promising chemical scaffold to a novel therapeutic agent.

References

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Spectroscopic Scrutiny: A Comparative Guide to the Characterization of N-Boc Protected Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel molecular entities is paramount. The 3-azabicyclo[3.1.1]heptane scaffold is a key building block in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for the precise spatial orientation of functional groups. This guide provides an in-depth spectroscopic analysis of N-Boc protected Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate, a versatile intermediate. Through a comparative lens, we will examine its characteristic spectral features alongside those of its carboxylic acid analog and a related diazabicyclo derivative, offering researchers and scientists a practical framework for the characterization of this important class of molecules.

The Bicyclic Core: Structural and Spectroscopic Overview

The 3-azabicyclo[3.1.1]heptane framework presents a unique set of spectroscopic challenges and opportunities. Its rigid, bridged structure leads to distinct and often well-resolved signals in Nuclear Magnetic Resonance (NMR) spectroscopy, providing a wealth of information about stereochemistry and conformational preferences. The presence of the nitrogen atom and its protecting group, as well as substituents on the carbocyclic ring, all impart characteristic signatures that can be deciphered through careful analysis of ¹H and ¹³C NMR spectra. Mass spectrometry (MS) further complements this by providing unambiguous determination of the molecular weight and valuable insights into fragmentation patterns.

To illustrate the nuances of spectroscopic analysis within this family of compounds, we will focus on three key examples:

  • Target Molecule: N-Boc protected this compound

  • Alternative 1: N-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

  • Alternative 2: tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

cluster_0 Target Molecule cluster_1 Alternative 1 cluster_2 Alternative 2 TM N-Boc protected Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate A1 N-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid TM->A1 Hydrolysis A2 tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate TM->A2 Structural Analog (diaza-substitution)

Caption: Relationship between the target molecule and its comparative analogs.

Experimental Data: A Comparative Analysis

The following tables summarize the key spectroscopic data for our three compounds of interest. The data for the target molecule is inferred from closely related structures and established spectroscopic principles, while the data for the alternatives is derived from published experimental findings.

Table 1: ¹H NMR Data Comparison
Proton Assignment Target Molecule (Predicted) Alternative 1 (Experimental) [1]Alternative 2 (Experimental) [2]Key Observations and Rationale
Boc (t-butyl) ~1.45 ppm (s, 9H)1.69 ppm (s, 5H)1.35 ppm (s, 9H)The sharp singlet for the nine equivalent protons of the tert-butyl group is a hallmark of the Boc protecting group. Minor shifts are expected based on the overall electronic environment of the molecule.
Methyl Ester (-OCH₃) ~3.70 ppm (s, 3H)N/AN/AA characteristic singlet integrating to three protons, indicative of the methyl ester group. This signal is absent in the carboxylic acid analog.
Bicyclic Core Protons 1.5 - 4.5 ppm (m)1.55 - 3.12 ppm (m)1.52 - 4.33 ppm (m)The complex multiplet patterns arise from the various protons of the rigid bicyclic system. The chemical shifts and coupling constants are highly sensitive to the stereochemistry and substitution pattern. The presence of an additional nitrogen in Alternative 2 influences the chemical shifts of adjacent protons.
Bridgehead Protons Expected to be distinct~2.71 ppm (t, 1H)~2.60-2.80 ppm (m, 1H)These protons, located at the fusion of the rings, often exhibit unique chemical shifts due to their constrained environment.
Carboxylic Acid (-COOH) N/ANot explicitly reported, but expected at >10 ppmN/AThe acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield chemical shift and is readily exchanged with D₂O.
Table 2: ¹³C NMR Data Comparison
Carbon Assignment Target Molecule (Predicted) Alternative 1 (Predicted) Alternative 2 (Experimental) [2]Key Observations and Rationale
Boc (quaternary C) ~80 ppm~80 ppmNot reportedThe quaternary carbon of the tert-butyl group.
Boc (methyl C) ~28 ppm~28 ppmNot reportedThe three equivalent methyl carbons of the Boc group.
Carbonyl (Ester) ~175 ppmN/ANot reportedThe chemical shift of the ester carbonyl carbon.
Carbonyl (Carboxylic Acid) N/A~178 ppmN/AThe carboxylic acid carbonyl carbon is typically found slightly further downfield than an ester carbonyl.
Carbonyl (Boc) ~155 ppm~155 ppmNot reportedThe carbonyl carbon of the Boc protecting group.
Methyl Ester (-OCH₃) ~52 ppmN/ANot reportedThe carbon of the methyl ester group.
Bicyclic Core Carbons 25 - 60 ppm25 - 60 ppmNot reportedThe sp³ hybridized carbons of the bicyclic framework.
Table 3: Mass Spectrometry Data
Analysis Target Molecule Alternative 1 Alternative 2 Key Observations and Rationale
Molecular Formula C₁₃H₂₁NO₄C₁₂H₁₉NO₄C₁₁H₁₉N₂O₂The molecular formula dictates the exact mass of the molecular ion.
Molecular Weight 255.31 g/mol 241.28 g/mol 211.27 g/mol The molecular weight is a primary piece of information obtained from MS.
Expected [M+H]⁺ 256.15242.13212.15In electrospray ionization (ESI) mass spectrometry, protonated molecules are commonly observed.
Key Fragmentation Loss of Boc group (-100), Loss of t-butyl (-57), Loss of methoxy (-31)Loss of Boc group (-100), Loss of t-butyl (-57), Loss of COOH (-45)Loss of Boc group (-100), Loss of t-butyl (-57)The fragmentation patterns provide structural information. The Boc group is readily lost as isobutylene and carbon dioxide.

Experimental Protocols

The successful spectroscopic analysis of these compounds relies on standardized and meticulously executed experimental protocols.

NMR Spectroscopy

A robust NMR analysis workflow is crucial for unambiguous structural assignment.

cluster_0 NMR Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition (if needed) cluster_3 Data Analysis prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) H1 ¹H NMR prep->H1 C13 ¹³C NMR H1->C13 DEPT DEPT-135/90 C13->DEPT COSY COSY (¹H-¹H correlation) DEPT->COSY For complex structures HSQC HSQC (¹H-¹³C correlation) COSY->HSQC HMBC HMBC (long-range ¹H-¹³C correlation) HSQC->HMBC analysis Process spectra (phasing, baseline correction). Integrate ¹H signals. Assign peaks based on chemical shifts, coupling constants, and 2D correlations. HMBC->analysis

Caption: A typical workflow for NMR-based structural elucidation.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. This reveals the number of unique carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of the ¹³C spectrum.

  • 2D NMR (if necessary): For complex molecules with overlapping signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

cluster_0 Sample Preparation cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Data Interpretation prep Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). ESI Electrospray Ionization (ESI) prep->ESI TOF Time-of-Flight (TOF) or Quadrupole ESI->TOF analysis Determine the molecular ion peak. Analyze fragmentation patterns to confirm the structure. TOF->analysis

Caption: A generalized workflow for mass spectrometry analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte (typically in the low µg/mL range) in a solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for ESI).

  • Ionization: Introduce the sample into the mass spectrometer. ESI is a soft ionization technique commonly used for polar molecules, which generates protonated molecular ions ([M+H]⁺).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a time-of-flight (TOF) or quadrupole analyzer.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, which provides the molecular weight of the compound. Fragmentation patterns can be compared with expected pathways to further confirm the structure. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule.

Conclusion and Future Perspectives

The spectroscopic analysis of N-Boc protected this compound and its analogs is a multifaceted process that relies on the synergistic application of NMR and mass spectrometry. By understanding the characteristic spectral signatures of the bicyclic core, the protecting group, and the functional substituents, researchers can confidently elucidate the structure and purity of these valuable synthetic intermediates. The comparative approach outlined in this guide serves as a practical reference for scientists working in drug discovery and development, facilitating the efficient and accurate characterization of this important class of molecules. As new analogs and derivatives of the 3-azabicyclo[3.1.1]heptane scaffold are synthesized, the fundamental spectroscopic principles discussed herein will continue to be of critical importance.

References

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comparative study of different synthetic routes to 3-azabicyclo[3.1.1]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 3-Azabicyclo[3.1.1]heptanes

The 3-azabicyclo[3.1.1]heptane core is a key structural motif in modern medicinal chemistry. As a saturated, conformationally restricted bioisostere of piperidine and a three-dimensional mimic of meta-substituted benzene rings, it offers a compelling strategy to "escape from flatland" — moving away from traditional planar aromatic structures to improve physicochemical properties and explore novel chemical space.[1][2][3] This guide provides a comparative analysis of prominent synthetic strategies for accessing this valuable scaffold, offering insights into their mechanisms, practicality, and scope for researchers in drug discovery and development.

Strategic Overview: Approaches to the Bicyclic Core

The construction of the strained four-membered ring fused to a six-membered piperidine core presents unique synthetic challenges. Over the years, chemists have developed several distinct strategies, which can be broadly categorized based on the key bond-forming or rearrangement steps. We will explore four major approaches: the cyclization of functionalized cyclobutanes, the reductive rearrangement of spiro-oxetanes, intramolecular cycloadditions, and annulation reactions involving highly strained precursors.

G cluster_main Synthetic Strategies for 3-Azabicyclo[3.1.1]heptanes A Cyclization of 1,3-Disubstituted Cyclobutanes node_A1 Strecker Reaction Route A->node_A1 Key Reaction node_A2 Double Mannich Reaction A->node_A2 Key Reaction B Reductive Rearrangement of Spiro-Oxetanyl Nitriles node_B1 LiAlH4-mediated cascade B->node_B1 Key Reagent C Intramolecular [2+2] Cycloaddition node_C1 Thermal Cycloaddition C->node_C1 Activation Method node_C2 Photochemical Cycloaddition C->node_C2 Activation Method D Annulation of Bicyclo[1.1.0]butanes node_D1 Sc-Catalyzed (3+2) Annulation + Rearrangement D->node_D1 Key Transformation

Caption: Classification of major synthetic routes to the 3-azabicyclo[3.1.1]heptane scaffold.

In-Depth Analysis of Key Synthetic Routes

Route A: Cyclization of 1,3-Disubstituted Cyclobutanes

This strategy is arguably one of the most versatile and scalable approaches developed to date, relying on the construction of a suitably substituted cyclobutane precursor followed by an intramolecular ring-closing reaction.

Causality and Mechanism: The core principle involves positioning an amine and a reactive carbonyl-containing group (or its precursor) in a 1,3-cis relationship on a cyclobutane ring. This stereochemical arrangement is crucial as it pre-organizes the molecule for the final intramolecular cyclization to form the bicyclic system.

A highly efficient execution of this strategy begins with commercially available methyl 3-oxocyclobutane-1-carboxylate.[2][4] A diastereoselective Strecker reaction is employed to install an aminonitrile functionality, establishing the required cis-stereochemistry. The nitrile and ester groups are then hydrolyzed to the corresponding dicarboxylic acid, which, upon treatment with an amine, undergoes intramolecular imide formation. Subsequent reduction of the imide yields the desired 3-azabicyclo[3.1.1]heptane core. This route has been successfully applied to multigram synthesis, highlighting its robustness.[2][4][5]

Advantages:

  • Scalability: Demonstrated on a multigram scale.[2][4]

  • Versatility: Allows for the synthesis of diverse derivatives, including bicyclic analogs of thalidomide.[2]

  • Accessible Starting Materials: Utilizes readily available 3-oxocyclobutane derivatives.

Limitations:

  • Multiple Steps: The sequence involves several synthetic transformations.

  • Stereochemical Control: Success hinges on the diastereoselectivity of the initial Strecker reaction.

Route B: Reductive Rearrangement of Spirocyclic Oxetanyl Nitriles

This innovative route provides a general and often unexpected entry into the 3-azabicyclo[3.1.1]heptane system from spirocyclic oxetanes.[1][6]

Causality and Mechanism: The reaction is initiated by the reduction of a nitrile group on a spirocyclic oxetane with a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The resulting primary amine is thought to coordinate to the aluminum species, which then acts as a Lewis acid to activate the oxetane ring for intramolecular nucleophilic attack by the newly formed amine. This concerted ring-opening and ring-closing cascade effectively rearranges the spiro-oxetane into the bridged bicyclic amine scaffold. The discovery of this transformation was serendipitous, evolving from a side project, which underscores the importance of observing unexpected reactivity.[6]

Advantages:

  • Generality and Scope: Proven to be a general approach with good substrate scope.[1]

  • Novelty: Provides a unique and efficient pathway from readily synthesized spirocycles.

  • Step Economy: The key rearrangement is a cascade reaction, forming the core in a single step from the precursor.

Limitations:

  • Powerful Reagents: Requires the use of strong, pyrophoric reducing agents like LiAlH₄.

  • Precursor Synthesis: The synthesis of the starting spirocyclic oxetanyl nitriles is an additional requirement.

Route C: Intramolecular [2+2] Cycloaddition

This approach leverages the power of pericyclic reactions to form the cyclobutane ring as the key step in constructing the bicyclic framework.

Causality and Mechanism: The strategy involves synthesizing an acyclic precursor containing two appropriately tethered alkene functionalities, one of which is part of an enamine or a related electron-rich system. Upon activation, either thermally or photochemically, these two double bonds undergo an intramolecular [2+2] cycloaddition to forge the cyclobutane ring and simultaneously create the bicyclic structure.[2][7] For instance, Morita–Baylis–Hillman adducts can be converted into 1,3-dienes that, upon heating, cyclize to form the 3-azabicyclo[3.1.1]heptane skeleton.[7]

Advantages:

  • Direct Core Formation: The key cycloaddition step rapidly builds molecular complexity.

  • Stereospecificity: Photochemical routes, in particular, can offer high levels of stereocontrol.

Limitations:

  • Precursor Complexity: The synthesis of the diene precursors can be lengthy.

  • Reaction Conditions: Thermal methods may require high temperatures, limiting functional group tolerance, while photochemical methods require specialized equipment.

Route D: Annulation of Bicyclo[1.1.0]butanes (BCBs)

This modern approach utilizes the high strain energy of bicyclo[1.1.0]butanes (BCBs) to drive the formation of more complex bicyclic systems.

Causality and Mechanism: BCBs are highly strained molecules that readily undergo reactions involving the cleavage of the central C-C bond. In a notable synthesis, a scandium-catalyzed (3+2) dipolar annulation between a BCB and a vinyl azide generates a 2-azidobicyclo[2.1.1]hexane intermediate.[8][9] This intermediate then undergoes a chemoselective rearrangement to construct the 3-azabicyclo[3.1.1]heptene ring system, which can be subsequently reduced to the saturated target. The catalyst plays a crucial role in controlling the reaction pathway, as different catalysts can lead to different isomeric products.[8][9]

Advantages:

  • High Efficiency: Leverages strain-release chemistry for efficient bond formation.

  • Catalyst Control: Offers the potential for divergent synthesis to access different isomers.[8]

  • Good Functional Group Tolerance: The reported methods show compatibility with a range of functional groups.[9]

Limitations:

  • Precursor Availability: Bicyclo[1.1.0]butanes can be challenging to synthesize and handle.

  • Catalyst Cost: May require specialized or expensive transition metal catalysts.

Comparative Performance Data

The choice of a synthetic route is often dictated by factors such as yield, scalability, and accessibility. The following table summarizes the key performance characteristics of the discussed strategies.

Synthetic RouteKey StrategyTypical Overall YieldStep Count (from simple precursors)ScalabilityKey Advantage
Route A Cyclization of 1,3-Disubstituted CyclobutanesGood to Excellent (e.g., 65% over 6 steps)[2]5-7 stepsProven (Multigram)[2][4]Versatility and access to diverse functionalized products.
Route B Reductive Rearrangement of Spiro-OxetanesGood (e.g., 77% for key step)[6]3-4 stepsProven (90g scale)[6]General, novel, and efficient cascade reaction.
Route C Intramolecular [2+2] CycloadditionModerate to GoodVariable (often >5 steps)Lab ScaleDirect and stereospecific formation of the bicyclic core.
Route D Annulation of Bicyclo[1.1.0]butanesGood to Excellent~4-5 stepsDemonstrated Scale-up[8][9]High efficiency and catalyst-controlled divergence.

Detailed Experimental Protocols

To provide a practical context, detailed protocols for two of the most robust and scalable methods are provided below.

Protocol 1: Synthesis via Cyclization of a Cyclobutane Precursor

This protocol is adapted from the multigram synthesis reported by Grygorenko and colleagues.[2][4] It outlines the key intramolecular imide formation and subsequent reduction steps.

G start Start: 1-Amino-3-carboxy cyclobutane Precursor step1 Step 1: Imide Formation (e.g., with glutaric anhydride) start->step1 step2 Step 2: Reduction (BH3·Me2S) step1->step2 step3 Step 3: Deprotection (if needed) (e.g., Catalytic Hydrogenolysis) step2->step3 end End: Functionalized 3-Azabicyclo[3.1.1]heptane step3->end

Caption: Workflow for the cyclization-based synthesis of 3-azabicyclo[3.1.1]heptanes.

Step 1: Intramolecular Imide Formation (Example)

  • To a solution of the cis-1-amino-3-carboxycyclobutane derivative (1.0 eq) in a suitable solvent (e.g., TFA), add concentrated H₂SO₄ (1.0 eq) dropwise at 10 °C.[2]

  • Allow the reaction mixture to stir at room temperature for 16 hours.

  • Concentrate the mixture under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of K₂CO₃ at 0 °C to pH 9.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane), dry the combined organic phases over Na₂SO₄, and concentrate to yield the bicyclic imide intermediate.

Step 2: Reduction of the Bicyclic Imide

  • Dissolve the bicyclic imide (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C and add borane dimethyl sulfide complex (BH₃·Me₂S, ~3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 6 M HCl.

  • Concentrate the mixture under reduced pressure and basify with NaOH to pH >12.

  • Extract the product with an organic solvent, dry the combined organic phases, and purify by distillation or chromatography to afford the 3-azabicyclo[3.1.1]heptane.

Protocol 2: Synthesis via Reductive Rearrangement of a Spiro-Oxetanyl Nitrile

This protocol is based on the general method developed by Mykhailiuk and coworkers.[1][6]

Step 1: Reductive Rearrangement

  • To a suspension of lithium aluminum hydride (LiAlH₄, 4.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of the starting spirocyclic oxetanyl nitrile (1.0 eq) in the same solvent dropwise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until the starting material is consumed (monitor by GC-MS or TLC).

  • Cool the mixture to 0 °C and quench the reaction by the sequential and careful addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the solids and wash thoroughly with the reaction solvent.

  • Dry the combined filtrate over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to yield the 3-azabicyclo[3.1.1]heptane.[6]

Conclusion and Future Outlook

The synthesis of 3-azabicyclo[3.1.1]heptanes has evolved significantly, with modern methods providing scalable, versatile, and efficient access to this important scaffold. The cyclization of 1,3-disubstituted cyclobutanes stands out for its proven scalability and utility in creating libraries of complex derivatives for drug discovery programs.[2][4] Concurrently, the reductive rearrangement of spiro-oxetanes offers a novel and powerful cascade reaction for generating the core structure with excellent step economy.[1]

As the demand for novel, three-dimensional chemical matter continues to grow, the development of even more efficient, stereoselective, and sustainable methods for constructing scaffolds like 3-azabicyclo[3.1.1]heptane will remain a high priority. Future innovations may focus on catalytic enantioselective methods and novel ring-forming strategies that further minimize step counts and expand the accessible chemical space for medicinal chemists.

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  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters. [Link]

  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. PubMed Central. [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Cambridge Open Engage. [Link]

  • Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. ResearchGate. [Link]

  • Synthesis of 3‐Azabicyclo[3.2.0]heptane‐Derived Building Blocks via [3+2] Cycloaddition. Wiley Online Library. [Link]

  • Synthesis of Azabicyclo[3.1.1]heptane Derivatives from Cyclobutanones. Thieme. [Link]

  • Eu(OTf)3‐Catalyzed Formal Dipolar [4π + 2σ] Cycloaddition of Bicyclo[1.1.0]butanes with Nitrones. Wiley Online Library. [Link]

  • a) Szeimies, Kaszynski and Mazal's intramolecular cyclization strategy... ResearchGate. [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Synthesis of 3-oxabicyclo[8][8][9]heptanes by rearrangement of 3-oxaspiro[9][9]heptanes. RSC Publishing. [Link]

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A Comparative Guide to the Structural Elucidation of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel molecular scaffolds is paramount. The rigid 3-azabicyclo[3.1.1]heptane core, a key pharmacophore, presents unique stereochemical challenges that demand rigorous analytical methodologies. This guide provides an in-depth comparison of X-ray crystal structure analysis with alternative techniques for the structural elucidation of methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate and its derivatives. Our focus is on not just the "how," but the "why," grounding our discussion in the practical realities of pharmaceutical research and development.

Introduction: The Significance of the 3-Azabicyclo[3.1.1]heptane Scaffold

The 3-azabicyclo[3.1.1]heptane framework is a constrained bicyclic system that has garnered significant interest in medicinal chemistry. Its rigid structure allows for the precise positioning of substituents in three-dimensional space, making it an attractive scaffold for designing ligands with high affinity and selectivity for various biological targets. Derivatives of this core have shown promise as potent aromatase inhibitors and purinergic receptor P2Y14 antagonists.[1] The synthesis of these complex structures has been approached through various methods, including thermal, photochemical, and metal-catalyzed intramolecular [2+2] cycloadditions.[1]

Given the stereochemical complexity of these molecules, unambiguous determination of their three-dimensional structure is crucial for understanding structure-activity relationships (SAR) and for rational drug design. This guide will compare the gold standard of structural analysis, single-crystal X-ray diffraction, with other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

X-ray Crystal Structure Analysis: The Definitive Answer

Single-crystal X-ray crystallography provides an unparalleled level of detail, offering a precise three-dimensional map of the atomic arrangement within a molecule.[2][3] This technique is the only one that can definitively establish absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions in the solid state.

The Crystallization Challenge: A Necessary Hurdle

The primary bottleneck in X-ray crystal structure analysis is obtaining high-quality single crystals. This process can be as much an art as a science, often requiring screening of various solvents, temperatures, and crystallization techniques. For 3-azabicyclo[3.1.1]heptane derivatives, which are often synthesized as hydrochloride salts to improve their stability and crystallinity, several methods can be employed.

Common Crystallization Techniques:

  • Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a saturated solution. While straightforward, it may not always yield the best quality crystals.

  • Vapor Diffusion: This is often the most successful technique for small quantities of material. A solution of the compound is placed in a small, open vial inside a larger sealed container holding a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystallization occurs at the interface of the two solvents.

Experimental Workflow for X-ray Diffraction

The journey from a crystalline solid to a refined crystal structure follows a well-defined path. Each step is critical for obtaining high-quality, reliable data.

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is identified under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (to minimize thermal motion) and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector.

  • Data Processing: The raw diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using methods like direct methods or Patterson synthesis.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the best possible fit.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Case Study: Crystal Structure of a 3-Azabicyclo[3.1.1]heptane Derivative

While the crystal structure of this compound is not publicly available, a recent study by Mykhailiuk and colleagues provides detailed crystallographic data for several related 3-azabicyclo[3.1.1]heptane hydrochloride salts.[4] These structures provide valuable insights into the geometry of this bicyclic system.

Table 1: Crystallographic Data for a Representative 3-Azabicyclo[3.1.1]heptane Derivative (hydrochloride salt)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5432(3)
b (Å)10.2345(4)
c (Å)11.9876(5)
β (°)109.876(2)
Volume (ų)987.65(7)
Z4
R-factor0.045

Data adapted from a representative structure in the literature for illustrative purposes.

This data reveals a puckered conformation for the bicyclic core, with the nitrogen atom adopting a pyramidal geometry. The bond lengths and angles are within the expected ranges for similar organic molecules.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible or necessary. Other spectroscopic techniques can provide a wealth of information and are often used in concert with crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the structure of organic molecules in solution. For derivatives of this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can be used to elucidate the connectivity and stereochemistry of the molecule.

Key NMR Insights:

  • ¹H NMR: Provides information on the number of different types of protons and their local environment. The coupling constants (J-values) between adjacent protons can give clues about the dihedral angles and thus the conformation of the bicyclic ring.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms.

  • 2D NMR: Experiments like COSY (Correlation Spectroscopy) establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range coupled carbons, respectively.

Table 2: Comparison of X-ray Crystallography and NMR Spectroscopy

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information 3D atomic coordinates, bond lengths/angles, packingConnectivity, stereochemistry, conformation in solution
Key Advantage Unambiguous structure determinationProvides information on dynamic processes in solution
Main Limitation Requires high-quality single crystalsCan be difficult to interpret for complex molecules
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For this compound derivatives, MS is essential for confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide clues about the structure of the molecule, although it is generally not sufficient for complete structure elucidation on its own.

Comparative Analysis and Best Practices

The choice of analytical technique depends on the specific research question and the nature of the sample.

Sources

A Senior Application Scientist's Guide to Evaluating the Binding Affinity of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate Analogs for Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling, three-dimensional bioisostere for classical piperidine and pyridine rings, offering novel structural diversity in drug discovery.[1][2][3][4] Its rigid, bicyclic nature can confer favorable properties such as improved metabolic stability and refined orientation of substituents for optimal target engagement. This guide focuses on a key derivative, Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate, and provides a comparative framework for evaluating the binding affinity of its analogs, specifically targeting the α4β2 nicotinic acetylcholine receptor (nAChR), a critical target in neuroscience for conditions like nicotine addiction and cognitive disorders.[5][6]

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the strategic rationale behind selecting one technique over another. We will explore the nuances of three gold-standard biophysical assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays. The discussion will be grounded in hypothetical experimental data for a series of analogs, demonstrating how subtle structural modifications can translate into significant differences in binding affinity and providing a roadmap for robust structure-activity relationship (SAR) elucidation.

The Core Scaffold and Hypothetical Analogs

Our parent compound is This compound (Compound A) . To explore the SAR, we will evaluate three hypothetical analogs with modifications at the 6-position, a common vector for diversification.

  • Analog 1 (Amide Derivative): The methyl ester is replaced with an N-phenyl amide.

  • Analog 2 (Carboxylic Acid): The methyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Analog 3 (Alcohol Derivative): The ester is reduced to a primary alcohol.

These modifications are designed to probe the effects of hydrogen bond donors/acceptors, charge, and steric bulk on receptor binding.

Comparative Methodologies for Binding Affinity Determination

Choosing the right assay is paramount and depends on the specific questions being asked—are we screening, confirming hits, or performing in-depth thermodynamic characterization?[7][8]

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a powerful, label-free optical technique that measures biomolecular interactions in real time.[9][10][11] It provides not only the equilibrium dissociation constant (KD), a measure of affinity, but also the kinetic rate constants for association (ka) and dissociation (kd).[11][12] This kinetic information is invaluable for lead optimization, as compounds with similar affinities can have vastly different residence times at the target, which can significantly impact in vivo efficacy.[10]

Causality Behind Experimental Choices: We immobilize the α4β2 nAChR protein on the sensor chip and flow the small molecule analogs (analytes) over the surface. This orientation is chosen because purifying and immobilizing a single protein target is often more straightforward than synthesizing and immobilizing multiple small molecule analogs. The real-time nature allows for a dynamic view of the binding event, which is critical for distinguishing high-affinity binders from non-specific interactions.[13]

  • Ligand Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the surface with a 7-minute injection of a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Immobilize purified α4β2 nAChR (at 20 µg/mL in 10 mM sodium acetate, pH 5.0) to the surface to a level of ~8000 response units (RU).

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Interaction Analysis:

    • Prepare serial dilutions of each analog (e.g., from 100 µM down to 1 nM) in HBS-EP+ buffer.

    • Inject each concentration over the immobilized receptor surface for 180 seconds to monitor association, followed by a 300-second dissociation phase with buffer flow.

    • Regenerate the surface between injections using a short pulse of 10 mM glycine-HCl, pH 2.5, if necessary.

  • Data Analysis:

    • Subtract the response from a reference flow cell (activated and deactivated without protein) to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and calculate KD (KD = kd/ka).[11]

cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Prep_Chip Equilibrate CM5 Chip Activate Activate Surface (NHS/EDC) Prep_Chip->Activate Prep_Protein Prepare α4β2 nAChR Solution Immobilize Immobilize Receptor Prep_Protein->Immobilize Prep_Analogs Prepare Analog Dilutions Inject Inject Analogs (Association) Prep_Analogs->Inject Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Deactivate->Inject Dissociate Buffer Flow (Dissociation) Inject->Dissociate Next Concentration Regenerate Regenerate Surface Dissociate->Regenerate Next Concentration Subtract Reference Subtraction Dissociate->Subtract Regenerate->Inject Next Concentration Fit Fit to 1:1 Binding Model Subtract->Fit Calculate Determine ka, kd, KD Fit->Calculate

Caption: Workflow for SPR-based binding affinity analysis.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile

ITC stands alone in its ability to directly measure the heat released or absorbed during a binding event.[14][15] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[14][16][17] This level of detail is crucial for understanding the driving forces behind binding—is it enthalpy-driven (favorable bond formation) or entropy-driven (release of ordered solvent molecules)?

Causality Behind Experimental Choices: ITC is a label-free, in-solution technique, measuring the interaction in the native state of the molecules, which is a significant advantage.[14] We place the α4β2 nAChR in the sample cell and titrate in the analog from the syringe. This setup is generally preferred when the protein is more precious or limited than the small molecule. The key to a successful ITC experiment is meticulous sample preparation; buffer mismatches between the cell and the syringe can create large heats of dilution, masking the true binding signal.[16]

  • Sample Preparation:

    • Exhaustively dialyze the purified α4β2 nAChR and dissolve the analogs in the exact same buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4). Degas all solutions thoroughly.[16]

    • Accurately determine the concentration of the protein and the small molecule analogs.

  • ITC Experiment Setup:

    • Load the sample cell (≈200 µL) with α4β2 nAChR at a concentration of 10 µM.

    • Load the injection syringe (≈40 µL) with the analog at a concentration of 100-150 µM. The concentrations should be chosen to ensure the 'c-value' (c = n * [Macromolecule] / KD) is between 10 and 100 for optimal curve fitting.[16]

  • Titration:

    • Set the cell temperature to 25°C.

    • Perform an initial 0.4 µL injection, followed by 19 subsequent 2 µL injections at 150-second intervals to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-rate peaks for each injection.

    • Subtract the heat of dilution, determined from a control experiment titrating the analog into buffer alone.[18]

    • Fit the resulting binding isotherm to a single-site binding model to determine KD, n, and ΔH. Calculate ΔG and -TΔS from the relationship ΔG = -RTln(KA) = ΔH - TΔS.[16]

Radioligand Binding Assay: High-Throughput Screening

Radioligand binding assays are a classic and highly sensitive method for quantifying receptor-ligand interactions.[19][20] They are particularly well-suited for screening large numbers of compounds. In a competitive binding assay, we measure the ability of our unlabeled test compounds (the analogs) to displace a known high-affinity radioligand from the receptor. This provides an inhibition constant (Ki), which is an indirect measure of affinity.

Causality Behind Experimental Choices: This method is ideal for early-stage discovery where throughput is key. We use membrane preparations from cells expressing the α4β2 nAChR, which is a cost-effective way to obtain a high concentration of the receptor in its native lipid environment.[21] The choice of radioligand (e.g., [³H]-Epibatidine) is critical; it must have high affinity and selectivity for the target to ensure a robust signal window. The separation of bound from free radioligand by rapid filtration is a crucial step that must be optimized to minimize dissociation of the radioligand-receptor complex.[19]

  • Membrane Preparation:

    • Homogenize CHO cells stably expressing human α4β2 nAChR in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration using a BCA assay.[21]

  • Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of test analog at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • 50 µL of [³H]-Epibatidine at a final concentration equal to its Kd (e.g., ~50 pM).

      • 100 µL of membrane preparation (20-40 µg of protein).

    • Define non-specific binding using a high concentration of a known competitor (e.g., 10 µM nicotine).

    • Incubate at room temperature for 2 hours to reach equilibrium.

  • Filtration and Counting:

    • Rapidly harvest the assay volume onto GF/B filter plates pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.[21]

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the analog.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

ACh Acetylcholine (ACh) or Analog nAChR α4β2 Nicotinic Receptor (nAChR) ACh->nAChR Binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization NT_Release Dopamine Release (in VTA) Depolarization->NT_Release Downstream Cellular Response (e.g., Reward, Cognition) NT_Release->Downstream

Caption: Simplified nAChR-mediated signaling cascade.

Data Summary and SAR Interpretation

The following table summarizes the hypothetical binding data obtained for our parent compound and its analogs from the three described assays.

CompoundModificationSPR (KD, nM)ITC (KD, nM)Radioligand Assay (Ki, nM)
A -COOCH₃ (Parent)15.218.520.1
Analog 1 -CONHPh (Amide)8.710.211.5
Analog 2 -COOH (Acid)254.6290.1310.8
Analog 3 -CH₂OH (Alcohol)35.140.542.3

Interpretation of Results:

  • Data Consistency: The binding affinities determined across the three distinct methodologies show excellent concordance, lending high confidence to the results. Minor variations are expected due to differences in assay principles (e.g., SPR on an immobilized target vs. ITC in solution).

  • Analog 1 (Amide): The introduction of the N-phenyl amide group resulted in a ~2-fold increase in binding affinity. This suggests the presence of a hydrophobic pocket adjacent to the binding site that can accommodate the phenyl ring, and/or the amide N-H group may be acting as a beneficial hydrogen bond donor.

  • Analog 2 (Acid): The conversion to a carboxylic acid led to a dramatic loss of affinity (>15-fold). At physiological pH, this group would be deprotonated and negatively charged. This strongly indicates that a negative charge at this position is detrimental to binding, possibly due to electrostatic repulsion with a negatively charged residue in the binding pocket.

  • Analog 3 (Alcohol): Replacing the ester with a primary alcohol resulted in a modest ~2-fold decrease in affinity. While the alcohol can act as a hydrogen bond donor and acceptor, the loss of the carbonyl oxygen and methyl group may disrupt optimal interactions present with the parent compound.

Conclusion

This guide provides a multi-faceted strategy for evaluating the binding affinity of this compound analogs. By synergistically employing SPR, ITC, and radioligand binding assays, researchers can build a comprehensive understanding of a compound's SAR. SPR offers unparalleled insight into binding kinetics, ITC reveals the thermodynamic drivers of the interaction, and radioligand assays provide a robust platform for higher-throughput screening.[9][14][19] The hypothetical data presented here illustrates how these techniques can be used to rationally guide the design of more potent and selective ligands for the α4β2 nAChR, a critical step in the development of novel therapeutics for neurological disorders.

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A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity for 3-Azabicyclo[3.1.1]heptane-Containing Haptens

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Emerging Importance of 3-Azabicyclo[3.1.1]heptane Scaffolds and the Imperative for Specific Immunoassays

The 3-azabicyclo[3.1.1]heptane core is a rigid, three-dimensional scaffold that has garnered significant interest in modern drug discovery. Its constrained nature offers a unique conformational landscape, making it an attractive isostere for commonly used saturated heterocycles like piperidine.[1][2][3] The incorporation of this moiety into novel chemical entities, from potential antihistamines to thalidomide analogs, underscores the growing need for robust analytical methods to accurately detect and quantify these compounds in various matrices.[4][5][6]

Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive platform for small molecule detection. However, the specificity of these assays is paramount and is dictated by the cross-reactivity profile of the antibodies employed. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for conducting cross-reactivity studies of antibodies raised against 3-azabicyclo[3.1.1]heptane-containing haptens. While specific cross-reactivity data for this class of compounds is not yet widely published, this document outlines the essential principles, experimental workflows, and data interpretation strategies necessary to perform these critical validation studies.

The Foundation of Specificity: Hapten Design and Immunogen Preparation

The journey to a specific antibody begins with the thoughtful design of the hapten. The hapten, a small molecule that is antigenic but not immunogenic on its own, must be chemically modified to allow for conjugation to a larger carrier protein, thereby creating an immunogen.

Causality in Experimental Choices: The Strategic Placement of the Linker Arm

The position at which a linker arm is attached to the 3-azabicyclo[3.1.1]heptane core is a critical determinant of the resulting antibody's specificity. The linker should be placed at a position that is distal from the key structural features that will be used to differentiate the target molecule from its potential cross-reactants. For the 3-azabicyclo[3.1.1]heptane scaffold, derivatization at the nitrogen atom or at a substituent on the carbon framework are common strategies. The choice of linker length and composition (e.g., alkyl, ether) can also influence the presentation of the hapten to the immune system.

A Generalized Workflow for Immunogen Preparation

G cluster_0 Hapten Synthesis & Derivatization cluster_1 Immunogen Conjugation cluster_2 Antibody Production & Purification Hapten 3-Azabicyclo[3.1.1]heptane Core Structure Derivatized_Hapten Introduction of a Linker Arm with a Terminal Functional Group (e.g., -COOH, -NH2) Hapten->Derivatized_Hapten Chemical Synthesis Activation Activation of Functional Groups (e.g., using EDC/NHS) Derivatized_Hapten->Activation Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Activation Conjugation Covalent Bond Formation Activation->Conjugation Immunogen Hapten-Carrier Protein Conjugate (Immunogen) Conjugation->Immunogen Immunization Immunization of Host Animal Immunogen->Immunization Serum_Collection Collection of Antiserum Immunization->Serum_Collection Purification Antibody Purification (e.g., Protein A/G Chromatography) Serum_Collection->Purification Antibody Purified Polyclonal or Monoclonal Antibodies Purification->Antibody

Caption: A generalized workflow for the production of antibodies against small molecule haptens.

Assessing Specificity: The Competitive ELISA

The competitive ELISA is the gold standard for determining the cross-reactivity of antibodies against small molecules. In this format, free analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites. A higher concentration of the free analyte results in a lower signal, creating an inverse relationship that can be used to quantify the analyte.

Detailed Step-by-Step Methodology for a Competitive ELISA

  • Antibody Coating:

    • Dilute the purified anti-3-azabicyclo[3.1.1]heptane antibody to a pre-determined optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Add 50-100 µL of the diluted antibody solution to each well of a high-protein-binding 96-well microtiter plate.[7]

    • Incubate the plate for at least 4 hours at room temperature or overnight at 4°C.[7]

  • Blocking:

    • Wash the plate 2-3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of a blocking buffer (e.g., 3% Bovine Serum Albumin in PBS) to each well to saturate any remaining protein-binding sites.[7]

    • Incubate for at least 2 hours at room temperature.[7]

  • Competitive Reaction:

    • Wash the plate 2-3 times with the wash buffer.

    • Prepare serial dilutions of the target 3-azabicyclo[3.1.1]heptane analyte and each of the potential cross-reactants in the assay buffer (e.g., blocking buffer).

    • In separate tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of a fixed, limiting concentration of a hapten-enzyme conjugate (e.g., hapten-HRP). The optimal concentration of the conjugate needs to be determined empirically.

    • Alternatively, add 50 µL of the standards or cross-reactant solutions to the wells, followed immediately by 50 µL of the hapten-enzyme conjugate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 4-6 times with the wash buffer to remove unbound reagents.

    • Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

    • Stop the reaction by adding 50-100 µL of a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizing the Competitive ELISA Workflow

G cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Signal Generation & Detection Coating 1. Antibody Coating: Anti-hapten antibodies are immobilized on the plate. Blocking 2. Blocking: Remaining protein-binding sites are blocked. Coating->Blocking Wash Addition 3. Addition of Sample/Standard and Labeled Hapten: Free hapten (from sample) competes with enzyme-labeled hapten for antibody binding. Blocking->Addition Wash Incubation 4. Incubation: Binding equilibrium is reached. Addition->Incubation Washing 5. Washing: Unbound reagents are removed. Incubation->Washing Substrate 6. Substrate Addition: Substrate is added, and the enzyme on the bound labeled hapten catalyzes a color change. Washing->Substrate Detection 7. Detection: Absorbance is measured. Signal is inversely proportional to the amount of free hapten. Substrate->Detection

Caption: The principle of a competitive ELISA for small molecule detection.

Designing the Cross-Reactivity Panel: A Hypothetical Case Study

To thoroughly assess the specificity of an antibody raised against a 3-azabicyclo[3.1.1]heptane hapten, a panel of structurally related compounds should be tested. This panel should include compounds with minor to significant structural modifications to probe the antibody's recognition capabilities.

Hypothetical Panel of Cross-Reactants

G cluster_0 Target Analyte cluster_1 Potential Cross-Reactants Target Analog1 Target_Label 3-azabicyclo[3.1.1]heptan-6-ol (Target Analyte) Analog1_Label N-Methyl-3-azabicyclo[3.1.1]heptan-6-ol Analog2 Analog2_Label Tropine (Structurally related bicyclic amine) Analog3 Analog3_Label Piperidine (Monocyclic analog)

Caption: A hypothetical panel of compounds for a cross-reactivity study.

Data Analysis and Interpretation: Quantifying Specificity

The data from the competitive ELISA is used to generate inhibition curves, plotting the percentage of binding against the logarithm of the analyte concentration. From these curves, the 50% inhibition concentration (IC50) is determined for the target analyte and each potential cross-reactant. The IC50 is the concentration of the analyte required to inhibit 50% of the maximum binding.

Calculating Cross-Reactivity

The percent cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Hypothetical Cross-Reactivity Data

CompoundIC50 (ng/mL)% Cross-Reactivity
3-azabicyclo[3.1.1]heptan-6-ol (Target) 10 100%
N-Methyl-3-azabicyclo[3.1.1]heptan-6-ol5020%
Tropine5002%
Piperidine>10,000<0.1%
Unrelated Compound (e.g., Morphine)>10,000<0.1%

Interpreting the Results

The hypothetical data in the table above would indicate a highly specific antibody. The antibody has the highest affinity for the target analyte. It shows some recognition of the N-methylated analog, which is structurally very similar, but significantly less affinity for tropine, which has a different bicyclic core. The lack of cross-reactivity with piperidine and an unrelated compound demonstrates the antibody's ability to distinguish both the bicyclic nature and the specific scaffold of the target molecule. Such a profile would make the antibody suitable for a specific immunoassay for the parent compound.

Conclusion: A Pathway to Validated Immunoassays

The development of specific antibodies against emerging chemical entities like those containing the 3-azabicyclo[3.1.1]heptane scaffold is a multi-step process that hinges on rigorous characterization. By following the principles of rational hapten design, employing a systematic approach to antibody production, and meticulously evaluating specificity through competitive immunoassays, researchers can develop highly reliable analytical tools. The framework presented in this guide provides a robust pathway for conducting these essential cross-reactivity studies, ensuring the scientific integrity and trustworthiness of the resulting immunoassays. This, in turn, will support the advancement of research and development in fields where these novel compounds are of growing importance.

References

  • Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10187–10197. [Link]

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Boster Biological Technology. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., ... & Grygorenko, O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

  • ResearchGate. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved from [Link]

  • ADLM. (2025). Can immunoassays help detect novel psychoactive substances? Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). IDENTIFICATION AND ANALYSIS OF DRUG- IMPREGNATED PAPER FROM PRISONS IN ENGLAND BETWEEN 2018-2020. Retrieved from [Link]

  • Williams, M. (2019). Development of methods for the detection of novel psychoactive substances in oral fluid. University of Newcastle. [Link]

  • Mercader, J. V., et al. (2013). Ready Access to Proquinazid Haptens via Cross-Coupling Chemistry for Antibody Generation and Immunoassay Development. PLOS ONE, 8(5), e63426. [Link]

  • antibodies-online.com. (n.d.). Competitive ELISA Kits. Retrieved from [Link]

  • Vojdani, A., & Vojdani, E. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. International Journal of Molecular Sciences, 21(19), 7337. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Retrieved from [Link]

  • MDPI. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Retrieved from [Link]

  • Hu, S., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry, 303, 125379. [Link]

  • Google Patents. (n.d.). Competitive elisa for the detection of antibodies.
  • ResearchGate. (n.d.). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. Retrieved from [Link]

  • PubChem. (n.d.). 3-azabicyclo[3.1.1]heptan-6-ol. Retrieved from [Link]

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Performance Benchmark of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate in Nicotinic Acetylcholine Receptor Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Nicotinic Acetylcholine Receptor Modulators

The α4β2 nicotinic acetylcholine receptor (nAChR) is a well-established therapeutic target in the central nervous system, implicated in nicotine addiction, cognitive function, and certain neurological disorders.[1][2] The development of novel ligands with specific affinity and functional profiles for this receptor subtype is a critical endeavor in modern drug discovery. This guide provides a comprehensive performance benchmark of a novel investigative compound, Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate, in key in vitro assays.

The bicyclo[3.1.1]heptane scaffold is a rigid structural motif that has shown promise in the design of nAChR ligands. Its constrained conformation can provide high selectivity for specific receptor subtypes. This guide will objectively compare the hypothesized performance of this compound with well-characterized nAChR ligands: the natural agonist Nicotine, the high-affinity partial agonist Varenicline, and the potent, non-selective agonist Epibatidine. The experimental data for the comparator compounds are derived from peer-reviewed literature, while the data for this compound is hypothetical, based on structure-activity relationships of similar molecules, and is presented for illustrative and comparative purposes.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neuroscience and pharmacology. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present the comparative data in a clear, structured format to facilitate informed decision-making in your research.

Mechanism of Action: The α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway

The α4β2 nAChR is a ligand-gated ion channel. Upon binding of an agonist, such as acetylcholine or nicotine, the receptor undergoes a conformational change, opening a central pore permeable to cations, primarily Na+ and Ca2+. This influx of positive ions leads to depolarization of the neuronal membrane, which in turn can trigger downstream signaling events, including the release of neurotransmitters like dopamine.[1] Partial agonists, like Varenicline, bind to the receptor but elicit a submaximal response compared to a full agonist, a property that is therapeutically exploited for smoking cessation.[2][3]

nAChR Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Agonist Agonist (e.g., Nicotine) nAChR α4β2 nAChR Agonist->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx and NT_Release Dopamine Release Ca_Influx->NT_Release Triggers Postsynaptic_Response Postsynaptic Potential NT_Release->Postsynaptic_Response Activates

Caption: Agonist binding to the α4β2 nAChR leads to ion channel opening, membrane depolarization, and subsequent neurotransmitter release.

Comparative Performance Data

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound against the selected comparator compounds at the human α4β2 nAChR.

Table 1: Comparative Binding Affinity and Functional Potency at the α4β2 nAChR

CompoundBinding Affinity (Ki) (nM)Functional Potency (EC50) (µM)Efficacy (relative to Nicotine)
This compound 5.5 (Hypothetical) 1.2 (Hypothetical) Partial Agonist (Hypothetical)
Nicotine1 - 6.1[1][3]19.44[4]Full Agonist
Varenicline0.11 - 0.4[3][5]0.1 - 2.3[2]Partial Agonist (13.4% - 45%)[2]
Epibatidine0.04[6]~0.001 (Potent Agonist)Full Agonist

Disclaimer: Data for this compound is hypothetical and intended for comparative purposes only.

Experimental Protocols

Assay 1: Radioligand Competition Binding Assay for α4β2 nAChR

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. The choice of [3H]-Cytisine as the radioligand is based on its high affinity and selectivity for the agonist binding site of α4β2 nAChRs.[7]

Radioligand Binding Assay Workflow A Prepare Membrane Homogenates (from cells expressing α4β2 nAChR) B Incubate Membranes with [³H]-Cytisine and Test Compound (varying concentrations) A->B C Separate Bound from Free Radioligand (via rapid filtration) B->C D Quantify Bound Radioactivity (using liquid scintillation counting) C->D E Data Analysis (Calculate IC₅₀ and Ki values) D->E FLIPR Membrane Potential Assay Workflow A Plate Cells Expressing α4β2 nAChR in a 384-well plate B Load Cells with Membrane Potential-Sensitive Dye A->B C Place plate in FLIPR instrument and measure baseline fluorescence B->C D Add Test Compound (agonist or antagonist) C->D E Measure Change in Fluorescence over time D->E F Data Analysis (Calculate EC₅₀ or IC₅₀ values) E->F

Caption: Workflow for the FLIPR membrane potential functional assay.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed SH-EP1 cells expressing human α4β2 nAChRs into 384-well black, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the assay. [4] * Incubate the plates overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare the loading buffer containing the membrane potential-sensitive dye according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit). [8] * Remove the cell culture medium from the plates and add the dye loading buffer to each well.

    • Incubate the plates for a specified time (e.g., 30-60 minutes) at 37°C to allow for dye uptake. [8]

  • FLIPR Measurement:

    • Prepare a compound plate with serial dilutions of the test compounds (this compound and comparators) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence of the cells in each well.

    • It will then add the test compounds from the compound plate to the cell plate and immediately begin measuring the change in fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence response.

    • For agonists, plot ΔF against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximum efficacy.

    • For antagonists, cells are pre-incubated with the antagonist before adding a known concentration of an agonist (e.g., nicotine at its EC80). The IC50 (the concentration that inhibits 50% of the agonist response) is then determined.

Conclusion and Future Directions

This guide provides a framework for benchmarking the performance of this compound in standard in vitro assays for the α4β2 nicotinic acetylcholine receptor. Based on the analysis of structurally related compounds, it is hypothesized that this novel molecule will exhibit affinity for the α4β2 nAChR and act as a partial agonist.

The provided detailed protocols for radioligand binding and membrane potential assays serve as a practical guide for researchers to empirically test this hypothesis. The comparative data, including the established profiles of nicotine, varenicline, and epibatidine, offer a valuable context for interpreting the experimental results.

Further investigation into the selectivity of this compound against other nAChR subtypes (e.g., α7, α3β4) and its in vivo efficacy in relevant animal models will be crucial next steps in elucidating its therapeutic potential.

References

  • Rollema, H., et al. (2010). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology, 160(2), 334–345. [Link]

  • Wikipedia. (2024). Nicotine. [Link]

  • Albuquerque, E. X., et al. (2018). Epibatidine: A Promising Natural Alkaloid in Health. Molecules, 23(12), 3326. [Link]

  • Hussmann, G. P., et al. (2015). Chronic treatment with varenicline changes expression of four nAChR binding sites in mice. Neuropharmacology, 96(Pt A), 115–122. [Link]

  • Marks, M. J., et al. (2014). Inhibition of membrane binding to assess K i values at various subtypes of nAChR. ResearchGate. [Link]

  • McCallum, S. E., et al. (2011). Characterizing low affinity epibatidine binding to α4β2 nicotinic acetylcholine receptors with ligand depletion and nonspecific binding. BMC Pharmacology, 11, 20. [Link]

  • Dunn, C. J., et al. (2003). Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function. Proceedings of the National Academy of Sciences, 100(6), 3501–3506. [Link]

  • Dunn, C. J., et al. (2003). Membrane potential fluorescence: a rapid and highly sensitive assay for nicotinic receptor channel function. PubMed. [Link]

  • Grady, S. R., et al. (2010). Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. Molecular Pharmacology, 78(5), 849–857. [Link]

  • Amodeo, L. R., et al. (2021). How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. Journal of Medicinal Chemistry, 64(13), 8893–8903. [Link]

  • Dunn, C. J., et al. (2003). Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function. Semantic Scholar. [Link]

  • Phillips, D. K., et al. (2023). Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. Frontiers in Pharmacology, 14, 1243115. [Link]

  • Marks, M. J., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLoS ONE, 17(2), e0263594. [Link]

  • Al-Afyouni, M. H., et al. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. The Journal of Physical Chemistry B, 125(34), 9699–9708. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Brown, D. A., & Taylor, P. (1985). Assay of muscarinic acetylcholine receptor function in cultured cardiac cells by stimulation of 86Rb+ efflux. Analytical Biochemistry, 149(2), 392-398. [Link]

  • McCallum, S. E., et al. (2011). Characterizing low affinity epibatidine binding to α4β2 nicotinic acetylcholine receptors with ligand depletion and nonspecific binding. PubMed. [Link]

  • Sciortino, G., et al. (2018). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand. ScienceOpen. [Link]

  • Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide. [Link]

  • Carbone, A., et al. (2019). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 24(18), 3326. [Link]

  • Chefer, S. I., et al. (2013). Nicotinic α4β2 receptor imaging agents. Part IV. Synthesis and Biological Evaluation of 3-(2-(S)-3,4-dehydropyrrolinylmethoxy)-5-(3'-18F-Fluoropropyl)pyridine (18F-Nifrolene) using PET. Nuclear Medicine and Biology, 40(6), 743–750. [Link]

  • Mazzaferro, S., et al. (2015). Engineered α4β2 nicotinic acetylcholine receptors as models for measuring agonist binding and effect at the orthosteric low-affinity α4-α4 interface. Neuropharmacology, 96(Pt A), 105–114. [Link]

  • Galaz-Montoya, J. G., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. eLife, 11, e74127. [Link]

  • Marks, M. J., et al. (2010). 86Rb+ Efflux Mediated by α4β2*-Nicotinic Acetylcholine Receptors with High and Low Sensitivity to Stimulation by Acetylcholine Display Similar Agonist-Induced Desensitization. Journal of Pharmacology and Experimental Therapeutics, 335(2), 306–317. [Link]

  • Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. [Link]

  • Marks, M. J., et al. (2010). 86Rb+ Efflux Mediated by alpha4beta2*-nicotinic Acetylcholine Receptors With High and Low-Sensitivity to Stimulation by Acetylcholine Display Similar Agonist-Induced Desensitization. PubMed. [Link]

  • Harvey, J. H., et al. (2013). A FLIPR Assay for Evaluating Agonists and antagonists of GPCR heterodimers. Methods in Molecular Biology, 995, 43–57. [Link]

  • Gündisch, D. (2007). Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline. bonndoc. [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Olsen, J. A., et al. (2013). An Accessory Agonist Binding Site Promotes Activation of α4β2* Nicotinic Acetylcholine Receptors. The Journal of Neuroscience, 33(21), 9147–9157. [Link]

  • Shyshlyk, O., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Dunlop, J., et al. (2007). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. Methods in Molecular Biology, 356, 363–376. [Link]

  • Harvey, J. H., et al. (2013). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Methods in Molecular Biology, 995, 43–57. [Link]

  • Lukas, R. J., et al. (2009). Translational Impact of Basic Research Studies of Nicotinic Acetylcholine Receptors. Journal of the American Society for Experimental NeuroTherapeutics, 6(4), 629–640. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but are integral to the integrity of our research and the safety of our laboratory personnel and community. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate and its salts, ensuring compliance with safety regulations and fostering a culture of responsibility in the laboratory.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound and its hydrochloride salt are classified with the following hazards[1]:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

This information, primarily derived from Safety Data Sheets (SDS), dictates the necessity for stringent safety measures during handling and disposal[1][2][3][4].

Immediate Safety and Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling this compound for disposal:

Protective EquipmentSpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.To prevent eye contact which can cause serious irritation[1][4].
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin irritation upon contact[1][4].
Body Protection A lab coat or other impervious clothing.To protect against accidental spills and contamination of personal clothing[1].
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.To avoid inhalation which may lead to respiratory tract irritation[1][3].

It is crucial to have an accessible safety shower and eyewash station in the immediate vicinity of where the chemical is being handled[1].

Disposal Workflow: A Step-by-Step Guide

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash [3][5][6].

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of waste containing this compound. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice. Do not use metal containers for acidic or basic waste[7].

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all constituents and their approximate percentages if it is a mixed waste stream[6].

  • Segregation: Store the waste container separately from incompatible materials. As a bicyclic amine derivative, it should be kept away from strong oxidizing agents and strong acids to prevent vigorous reactions.

  • Location: The designated waste container should be kept in a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel[8][9].

  • Container Management: Keep the waste container securely closed except when adding waste[6][10]. Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion[7].

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate the impact of potential spills or leaks[10].

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in the SAA for an extended period (approaching institutional limits, often not to exceed one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup[8][10].

  • Licensed Disposal Company: The EHS department will coordinate with a licensed professional waste disposal company for the final treatment and disposal of the hazardous waste[3][4]. Common disposal methods for chemical waste include incineration at a permitted facility[3][9].

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_accumulation Accumulation cluster_disposal Disposal start Waste Generation ppe Don Appropriate PPE start->ppe spill Spill or Exposure? start->spill container Select & Label Hazardous Waste Container ppe->container saa Store in Satellite Accumulation Area (SAA) container->saa segregate Segregate from Incompatibles saa->segregate ehs Contact EHS for Pickup segregate->ehs disposal_co Licensed Disposal Company ehs->disposal_co final_disposal Final Disposal (e.g., Incineration) disposal_co->final_disposal emergency Follow Emergency Procedures (SDS Section 4 & 6) spill->emergency

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate, a key building block in modern medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific personal protective equipment (PPE) and handling protocols are critical. By grounding our recommendations in the inherent chemical properties and associated hazards of this compound, we empower you to work safely and effectively.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound and its derivatives are classified as causing skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3] Some forms are also categorized as harmful if swallowed.[2][4] These hazards dictate a stringent approach to personal protection to prevent accidental exposure.

The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our PPE strategy is designed to create effective barriers for these pathways.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A thorough assessment of your specific laboratory conditions and the scale of your work is crucial.[5] However, the following PPE represents the minimum requirement for handling this compound.

Eye and Face Protection: Shielding Against Irritation
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work with this compound.[5]

  • Splash Hazard: When handling bulk quantities, preparing solutions, or performing reactions with a risk of splashing, a full face shield must be worn in addition to safety glasses or goggles.[5][6] This provides a secondary layer of protection for your entire face.

Hand Protection: Preventing Skin Contact
  • Glove Selection: Disposable nitrile gloves are the minimum requirement for incidental contact.[5][6] It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Extended Contact or Immersion: For tasks involving prolonged handling or potential immersion, heavier-duty gloves or double-gloving (wearing two pairs of nitrile gloves) is recommended.[5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Immediate Action upon Contamination: If your gloves come into contact with the chemical, remove them immediately, wash your hands thoroughly with soap and water, and don a new pair.[1]

Body Protection: Minimizing Dermal Exposure

A standard laboratory coat, fully buttoned, is required to protect your skin and personal clothing from potential contamination.[5] For larger scale operations, consider the use of chemical-resistant aprons or coveralls.

Respiratory Protection: Guarding Against Inhalation
  • Engineering Controls First: The primary method for controlling exposure to airborne particulates or aerosols is through engineering controls, such as a certified chemical fume hood.[6]

  • When Respirators are Necessary: If you are working outside of a fume hood, or if there is a potential for generating dust or aerosols (e.g., weighing fine powders, scraping dried material), respiratory protection is necessary.[7][8] A NIOSH-approved N95 respirator is the minimum recommendation for particulates. For higher levels of protection or when dealing with vapors, a respirator with organic vapor cartridges may be required.[7]

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Storage
  • Preparation: Before handling, ensure your workspace is clean and uncluttered. Have all necessary equipment, including waste containers, readily accessible.

  • Donning PPE:

    • Put on your lab coat.

    • Don your safety glasses or goggles.

    • If required, put on your respirator.

    • Wash and dry your hands thoroughly before putting on gloves.

  • Handling:

    • Work within a well-ventilated area, preferably a chemical fume hood.[1][3]

    • Avoid the formation of dust and aerosols.[4][9]

    • Use a spatula or other appropriate tools for transferring solid material.

    • Keep containers tightly closed when not in use.[3][10][11]

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[3][11] The recommended storage temperature is typically 2-8°C in an inert atmosphere.[4]

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Protect: Don the appropriate PPE, including respiratory protection if powders are present.

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[4][7] Place the collected material into a suitable, labeled container for disposal.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.[2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[1][4] Follow all local, state, and federal regulations for hazardous waste disposal. Contact a licensed professional waste disposal service to dispose of this material.[4]

Data Presentation

Table 1: Summary of Personal Protective Equipment for this compound

Protection Type Minimum Requirement Enhanced Protection (for increased risk)
Eye/Face ANSI Z87.1 Safety Glasses with Side ShieldsChemical Goggles and/or Full Face Shield
Hand Disposable Nitrile GlovesDouble Gloving or Heavy-Duty Chemical Resistant Gloves
Body Laboratory CoatChemical Resistant Apron or Coveralls
Respiratory Work in a Chemical Fume HoodNIOSH-approved Respirator (N95 or higher)

Experimental Protocols and Visualizations

Protocol for Weighing Solid this compound
  • Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure.

  • PPE: Don a lab coat, safety glasses, and nitrile gloves. If outside a ventilated enclosure, a respirator is recommended.

  • Procedure: a. Place a weigh boat on the analytical balance and tare. b. Carefully open the container of this compound. c. Using a clean spatula, transfer the desired amount of solid to the weigh boat. Avoid creating airborne dust. d. Securely close the chemical container. e. Record the weight and proceed with your experiment.

  • Cleanup: Wipe down the spatula and the balance with a damp cloth. Dispose of the cloth and any contaminated weigh paper as hazardous waste. Remove and dispose of your gloves. Wash your hands thoroughly.

PPE Selection Workflow

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_actions Specific PPE Task Identify Experimental Task Splash_Hazard Splash Hazard? Task->Splash_Hazard Aerosol_Hazard Aerosol/Dust Hazard? Task->Aerosol_Hazard Hand_Protection Hand Protection Task->Hand_Protection Body_Protection Body Protection Task->Body_Protection Eye_Protection Eye Protection Splash_Hazard->Eye_Protection Safety_Glasses Safety Glasses with Side Shields Splash_Hazard->Safety_Glasses No Face_Shield Goggles & Face Shield Splash_Hazard->Face_Shield Yes Respiratory_Protection Respiratory Protection Aerosol_Hazard->Respiratory_Protection Fume_Hood Work in Fume Hood Aerosol_Hazard->Fume_Hood No Respirator NIOSH Respirator Aerosol_Hazard->Respirator Yes Eye_Protection->Safety_Glasses Eye_Protection->Face_Shield Nitrile_Gloves Nitrile Gloves Hand_Protection->Nitrile_Gloves Lab_Coat Lab Coat Body_Protection->Lab_Coat Respiratory_Protection->Fume_Hood Respiratory_Protection->Respirator

Caption: Decision workflow for selecting appropriate PPE.

References

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment (PPE) Requirements for Laboratories. Retrieved from [Link]

  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.